Fmoc-PEG4-Ala-Ala-Asn-PAB
Description
Structure
2D Structure
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[4-(hydroxymethyl)anilino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H56N6O12/c1-28(40(53)47-29(2)41(54)49-37(25-38(44)51)42(55)48-31-13-11-30(26-50)12-14-31)46-39(52)15-17-57-19-21-59-23-24-60-22-20-58-18-16-45-43(56)61-27-36-34-9-5-3-7-32(34)33-8-4-6-10-35(33)36/h3-14,28-29,36-37,50H,15-27H2,1-2H3,(H2,44,51)(H,45,56)(H,46,52)(H,47,53)(H,48,55)(H,49,54)/t28-,29-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXNVMPCIWDUGW-PBCNQIPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H56N6O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801101334 | |
| Record name | L-Aspartamide, N-[19-(9H-fluoren-9-yl)-1,17-dioxo-4,7,10,13,18-pentaoxa-16-azanonadec-1-yl]-L-alanyl-L-alanyl-N1-[4-(hydroxymethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801101334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
848.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055048-57-0 | |
| Record name | L-Aspartamide, N-[19-(9H-fluoren-9-yl)-1,17-dioxo-4,7,10,13,18-pentaoxa-16-azanonadec-1-yl]-L-alanyl-L-alanyl-N1-[4-(hydroxymethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055048-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Aspartamide, N-[19-(9H-fluoren-9-yl)-1,17-dioxo-4,7,10,13,18-pentaoxa-16-azanonadec-1-yl]-L-alanyl-L-alanyl-N1-[4-(hydroxymethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801101334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Role of Fmoc-PEG4-Ala-Ala-Asn-PAB in Advancing Antibody-Drug Conjugate Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting these two moieties, dictates the overall efficacy, safety, and pharmacokinetic profile of the ADC. This technical guide provides an in-depth exploration of Fmoc-PEG4-Ala-Ala-Asn-PAB, a sophisticated linker system designed to address key challenges in ADC development, including payload solubility, premature drug release, and off-target toxicity.
Core Components and Their Strategic Functions
The this compound linker is a multicomponent system, with each part playing a distinct and crucial role in the functionality of the final ADC.
-
Fmoc (9-fluorenylmethoxycarbonyl): This is a temporary protecting group for the amine functionality, essential during the chemical synthesis of the linker-payload conjugate. Its removal under specific conditions allows for the controlled assembly of the ADC.
-
PEG4 (Four-unit Polyethylene Glycol): The PEG4 spacer is a hydrophilic component that imparts several favorable properties to the ADC. It increases the aqueous solubility of the often-hydrophobic payload, which can help prevent aggregation of the final ADC product.[1] This enhanced solubility and the flexible nature of the PEG chain can also provide steric hindrance, further reducing the likelihood of aggregation, especially at higher drug-to-antibody ratios (DAR).[1]
-
Ala-Ala-Asn (Alanine-Alanine-Asparagine): This tripeptide sequence is the enzymatically cleavable component of the linker.[2] It is specifically designed to be a substrate for legumain, an asparaginyl endopeptidase that is often overexpressed in the lysosomes of tumor cells and within the tumor microenvironment.[3][4] This enzyme-specific cleavage allows for the targeted release of the cytotoxic payload within or in the vicinity of cancer cells, minimizing systemic exposure and associated off-target toxicities.[5]
-
PAB (p-aminobenzyl): The p-aminobenzyl group acts as a self-immolative spacer.[3] Following the enzymatic cleavage of the Ala-Ala-Asn peptide sequence, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn releases the unconjugated, active form of the cytotoxic drug.[3] This self-immolative feature is critical for ensuring that the payload is released in its most potent form.
Mechanism of Action: A Stepwise Journey to Cytotoxicity
The therapeutic action of an ADC equipped with the this compound linker follows a well-orchestrated sequence of events, as depicted in the signaling pathway diagram below.
-
Circulation and Targeting: The ADC circulates systemically, with the linker designed to be stable in the bloodstream to prevent premature payload release.
-
Antigen Binding and Internalization: The antibody component of the ADC recognizes and binds to a specific antigen overexpressed on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.
-
Enzymatic Cleavage: Inside the acidic environment of the lysosome, the enzyme legumain recognizes and cleaves the Ala-Ala-Asn peptide sequence of the linker.[3][4]
-
Payload Release: This cleavage initiates the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.[3]
-
Induction of Cell Death: The released payload then interacts with its intracellular target (e.g., microtubules for a payload like MMAE), leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).
Quantitative Data and Performance Metrics
Table 1: Comparative Plasma Stability of Asn-Containing vs. Val-Cit Linkers
| Linker Type | Plasma Stability | Key Findings | Reference |
| Asn-Containing (e.g., AsnAsn) | High | Legumain-cleavable ADCs were shown to have excellent stability in both mouse and human serum, retaining >85% of the drug after 1 week of incubation. | [6] |
| Val-Cit | Moderate to High | Generally stable in human plasma, but can be susceptible to premature cleavage by certain esterases in rodent plasma, complicating preclinical evaluation. | [7] |
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Asn-Containing vs. Val-Cit Linkers
| ADC Target | Cell Line | Linker Type | IC50 (approximate) | Key Findings | Reference |
| HER2 | SKBR3 | AsnAsn-PABC-MMAE | Similar to ValCit | Legumain-cleavable ADCs showed similar potency to cathepsin-cleavable ADCs. | [4] |
| HER2 | SKBR3 | ValCit-PABC-MMAE | Similar to AsnAsn | Established benchmark for potent cytotoxicity. | [4] |
| CD20 | Ramos | AsnAsn-PABC-MMAE | Similar to ValCit | Efficacy is comparable across different targets. | [4] |
| CD20 | Ramos | ValCit-PABC-MMAE | Similar to AsnAsn | Established benchmark for potent cytotoxicity. | [4] |
Note: IC50 values are highly dependent on the specific antibody, payload, and experimental conditions, and the values presented here are for comparative illustration.
Detailed Experimental Protocols
The development and evaluation of an ADC with the this compound linker involves a series of well-defined experimental procedures.
ADC Synthesis and Characterization Workflow
Protocol 1: ADC Conjugation
-
Linker-Payload Preparation: Synthesize the this compound-payload conjugate using standard solid-phase peptide synthesis and solution-phase chemistry. The Fmoc group is removed, and the payload is attached to the PAB moiety. The final linker-payload should have a reactive group (e.g., maleimide) for conjugation to the antibody.
-
Antibody Reduction (for thiol conjugation):
-
Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).
-
Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to partially reduce the interchain disulfide bonds of the antibody, exposing free thiol groups. The molar ratio of TCEP to antibody needs to be optimized to achieve the desired DAR.
-
Incubate the reaction at room temperature for a defined period (e.g., 1-2 hours).
-
Remove the excess TCEP using a desalting column.
-
-
Conjugation Reaction:
-
Immediately add the purified linker-payload (dissolved in a co-solvent like DMSO) to the reduced antibody. A typical molar excess of the linker-payload is used.
-
Allow the reaction to proceed at a controlled temperature (e.g., 4°C or room temperature) for a specific duration.
-
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide (B117702) groups on the linker-payload.
-
Purification: Purify the ADC using size-exclusion chromatography (SEC) or other suitable chromatographic techniques to remove unconjugated linker-payload, antibody fragments, and aggregates.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody using techniques like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Purity and Aggregation: Assess the purity and the percentage of aggregates in the final ADC product by SEC.
-
Mass Spectrometry: Confirm the identity and integrity of the ADC using mass spectrometry.
-
In Vitro Evaluation
Protocol 2: In Vitro Cytotoxicity Assay
-
Cell Culture: Culture target antigen-positive and antigen-negative cancer cell lines in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting isotype control ADC, and the free payload. Treat the cells with these compounds for a specified duration (e.g., 72-96 hours).
-
Viability Assessment:
-
Add a cell viability reagent (e.g., MTT or a resazurin-based reagent) to each well.
-
Incubate for a few hours to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the concentration of the ADC or drug and determine the half-maximal inhibitory concentration (IC50) using a suitable curve-fitting model.[8]
In Vivo Evaluation
Protocol 3: In Vivo Efficacy in a Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells (that express the target antigen) into the flank of the mice.[9]
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a specified average volume (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, ADC, non-targeting isotype control ADC). Administer the treatments intravenously at a predetermined dose and schedule.[10]
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Monitor the overall health of the animals.
-
-
Endpoint and Analysis: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the animals. Excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis). Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[9]
Conclusion
The this compound linker represents a sophisticated and strategically designed component for the development of next-generation ADCs. Its key features—enhanced solubility through PEGylation, targeted payload release via a legumain-cleavable peptide, and efficient drug liberation by a self-immolative spacer—collectively contribute to improving the therapeutic index of ADCs. While further studies with this specific linker are warranted to fully elucidate its quantitative performance, the available data on similar Asn-containing linkers suggest a promising profile of high stability and potent, selective cytotoxicity. The detailed experimental protocols provided in this guide offer a framework for the successful synthesis, characterization, and evaluation of ADCs employing this advanced linker technology, paving the way for the development of safer and more effective cancer therapies.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. njbio.com [njbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Fmoc-PEG4-Ala-Ala-Asn-PAB: A Cleavable Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-PEG4-Ala-Ala-Asn-PAB, a key component in the development of advanced antibody-drug conjugates (ADCs).
Core Chemical Structure and Properties
This compound is a sophisticated, cleavable linker designed for the targeted delivery of cytotoxic payloads.[1][2][3] Its multi-component structure is engineered to provide stability in circulation and ensure specific release of the active drug within target cells.[1][4][5]
The molecule consists of four key functional units:
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: A base-labile protecting group for the terminal amine, crucial during solid-phase peptide synthesis to prevent unwanted side reactions.[2][6] It is typically removed in the final stages of ADC construction to allow for conjugation to the antibody.[7][8]
-
PEG4 (Four-unit Polyethylene Glycol) Spacer: A hydrophilic spacer that enhances the aqueous solubility and biocompatibility of the ADC.[2][3] This can improve the pharmacokinetic properties of the final conjugate and reduce aggregation.[9]
-
Ala-Ala-Asn (Alanine-Alanine-Asparagine) Peptide Sequence: This tripeptide serves as a specific cleavage site for intracellular proteases.[2] While many peptide linkers are designed for cleavage by cathepsins, the Ala-Ala-Asn sequence is a known substrate for legumain, an enzyme often overexpressed in the tumor microenvironment.[10] This enzymatic selectivity contributes to the targeted release of the payload.[2][10]
-
PAB (p-aminobenzyl alcohol) Group: A self-immolative spacer that connects the peptide sequence to the cytotoxic drug.[1][2] Upon enzymatic cleavage of the peptide bond at the asparagine residue, the PAB group undergoes a 1,6-elimination reaction, releasing the unmodified, active form of the payload.[1][11]
Physicochemical Properties
| Property | Value | References |
| CAS Number | 2055048-57-0 | [12] |
| Molecular Formula | C43H56N6O12 | [12] |
| Molecular Weight | ~849.0 g/mol | [2] |
| Purity | Typically ≥95% | [2] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO and DMF | [6] |
| Storage | Recommended at -20°C | [2] |
Mechanism of Action in Antibody-Drug Conjugates
The strategic design of this compound facilitates a precise mechanism of action for the resulting ADC. This process ensures that the potent cytotoxic payload is delivered specifically to cancer cells, minimizing off-target toxicity.
The process unfolds in five key stages:
-
Targeting and Binding: The ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific antigen on the surface of a target cancer cell.[13]
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the cell through endocytosis, forming an endosome.[4][5]
-
Trafficking and Fusion: The endosome traffics through the cell and fuses with a lysosome, an organelle containing a variety of degradative enzymes.[4][13]
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, enzymes such as legumain recognize and cleave the Ala-Ala-Asn peptide sequence of the linker.[10] This initiates the self-immolation of the PAB spacer, leading to the release of the active payload.[1][10]
-
Cytotoxicity: The freed payload can then exert its cytotoxic effect, for instance, by damaging DNA or disrupting microtubule dynamics, ultimately leading to apoptosis (programmed cell death) of the cancer cell.[14]
Experimental Protocols
While the precise, industrial-scale synthesis of this compound is often proprietary, the following protocols outline the general principles and methodologies for the key steps involved in its synthesis and subsequent use in ADC development. These are intended as a guide and may require optimization.
Solid-Phase Peptide Synthesis (SPPS) of the Peptide-Linker Fragment
This protocol describes the manual synthesis of the Ala-Ala-Asn peptide sequence on a resin, which can then be further modified.
Materials:
-
Rink Amide resin or a similar solid support.
-
Fmoc-protected amino acids (Fmoc-Asn(Trt)-OH, Fmoc-Ala-OH).
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Reagents: Piperidine (B6355638), Diisopropylethylamine (DIPEA), HBTU/HATU (coupling reagent).
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), water.
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling (Asn): Dissolve Fmoc-Asn(Trt)-OH, a coupling reagent (e.g., HBTU), and DIPEA in DMF. Add this solution to the resin and agitate for 1-2 hours. Wash the resin with DMF and DCM.
-
Repeat for Subsequent Amino Acids (Ala, Ala): Repeat the deprotection and coupling steps for Fmoc-Ala-OH twice to assemble the tripeptide.
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal alanine (B10760859) using 20% piperidine in DMF.
-
Cleavage from Resin: Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6][15] The crude peptide can then be precipitated in cold ether.
Note: This is a generalized protocol. The synthesis of the complete this compound molecule would involve coupling of Fmoc-PEG4-OH prior to the peptide sequence or conjugation of the completed peptide to the PEGylated PAB moiety.
General Protocol for Conjugation to a Payload and Antibody
The following outlines the conceptual steps for creating a final ADC product.
Part 1: Payload Conjugation
-
The carboxylic acid of the fully assembled linker is activated (e.g., with NHS ester).
-
The activated linker is reacted with an amine or hydroxyl group on the cytotoxic payload to form a stable amide or ester bond.
-
The resulting linker-payload conjugate is purified, typically by HPLC.
Part 2: Antibody Conjugation
-
Fmoc Deprotection: The Fmoc group on the linker-payload conjugate is removed by treatment with a mild base like piperidine.
-
Antibody Preparation: If conjugating to cysteine residues, the antibody's interchain disulfides are partially reduced using a reagent like TCEP.
-
Conjugation: The deprotected linker-payload, now with a free amine, can be functionalized with a maleimide (B117702) group and then reacted with the reduced thiols on the antibody.
-
Purification: The final ADC is purified using techniques like size-exclusion chromatography to remove unconjugated linker-payload and antibody.
Characterization and Quality Control
Rigorous analytical methods are essential to ensure the identity, purity, and stability of this compound and the final ADC.
| Analytical Method | Purpose |
| Mass Spectrometry (MS) | To confirm the molecular weight of the linker and the drug-to-antibody ratio (DAR) of the final ADC. |
| Nuclear Magnetic Resonance (NMR) | To elucidate the chemical structure and confirm the identity of the synthesized linker. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the linker and the ADC, and to monitor the progress of synthesis and conjugation reactions. |
| Size-Exclusion Chromatography (SEC) | To assess the aggregation state and purity of the final ADC. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | To confirm that the antigen-binding affinity of the antibody is retained after conjugation. |
Conclusion
This compound is a highly specialized and versatile linker that plays a critical role in the design of next-generation antibody-drug conjugates. Its key features—a solubility-enhancing PEG spacer, a specific legumain-cleavable peptide sequence, and a self-immolative PAB group—collectively contribute to the development of ADCs with improved therapeutic windows. A thorough understanding of its chemical properties, mechanism of action, and the experimental protocols for its use is paramount for researchers and developers in the field of targeted cancer therapy.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. This compound | CAS:2055048-57-0 | AxisPharm [axispharm.com]
- 4. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
- 9. youtube.com [youtube.com]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. symeres.com [symeres.com]
- 12. precisepeg.com [precisepeg.com]
- 13. Stepping Forward in Antibody-drug Conjugate Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
An In-depth Technical Guide to the Enzymatic Cleavage of Ala-Ala-Asn Peptide Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocols related to the enzymatic cleavage of Ala-Ala-Asn (AAN) peptide linkers. This linker sequence is of significant interest in the field of drug development, particularly for the design of targeted therapies such as antibody-drug conjugates (ADCs), due to its specific cleavage by the lysosomal cysteine protease legumain. An understanding of the underlying biochemical principles is crucial for the effective design and application of AAN-based therapeutic strategies.
The Core Mechanism: Legumain-Mediated Cleavage
The enzymatic cleavage of the Ala-Ala-Asn peptide linker is primarily mediated by asparaginyl endopeptidase (AEP) , also known as legumain . Legumain is a cysteine protease belonging to the C13 family (clan CD) that exhibits a strict specificity for cleaving peptide bonds C-terminal to asparagine (Asn) residues, and to a lesser extent, aspartate (Asp) residues.[1][2]
The Catalytic Dyad and Reaction Mechanism
The catalytic site of legumain features a catalytic dyad composed of a cysteine (Cys) and a histidine (His) residue. The cleavage mechanism proceeds through a two-step process:
-
Acylation: The catalytic cysteine, acting as a nucleophile, attacks the carbonyl carbon of the asparagine residue in the AAN linker. This is facilitated by the histidine residue, which acts as a general base, deprotonating the cysteine thiol. This nucleophilic attack leads to the formation of a tetrahedral intermediate, which then collapses to form a covalent acyl-enzyme intermediate (a thioester bond between the enzyme and the peptide N-terminal to the cleavage site) and releases the C-terminal portion of the substrate.
-
Deacylation: The acyl-enzyme intermediate is then resolved by a nucleophilic attack from a water molecule, which is activated by the histidine residue (now acting as a general acid). This hydrolysis step releases the N-terminal portion of the peptide from the enzyme and regenerates the active site for subsequent catalytic cycles.
pH-Dependent Activity and Zymogen Activation
Legumain is synthesized as an inactive zymogen, prolegumain , which requires acidic conditions for auto-activation. This process involves the proteolytic removal of N-terminal and C-terminal pro-peptides, exposing the active site.[3][4] The enzyme's activity is highly dependent on pH, with optimal cleavage of Asn-terminated substrates occurring in the mildly acidic environment of late endosomes and lysosomes (pH 5.5-6.0).[2][5] At more acidic pH (around 4.5), legumain can also cleave after aspartate residues.[2][5] This pH-dependent activity is a key feature exploited in drug delivery, as the tumor microenvironment and intracellular lysosomal compartments are often acidic.
References
- 1. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protease cleavage site fingerprinting by label‐free in‐gel degradomics reveals pH‐dependent specificity switch of legumain - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Targeted Therapeutics: A Technical Guide to the PAB Self-Immolative Spacer
For Immediate Release
[City, State] – [Date] – In the intricate world of targeted drug delivery, particularly within the realm of Antibody-Drug Conjugates (ADCs), the elegant chemistry of self-immolative spacers plays a pivotal role. Among these, the p-aminobenzyl (PAB) spacer has emerged as a cornerstone technology, enabling the conditional and efficient release of potent cytotoxic agents within the confines of tumor cells. This technical guide provides an in-depth exploration of the PAB self-immolative spacer, detailing its mechanism of action, synthesis, and the critical experimental protocols for its evaluation, tailored for researchers, scientists, and drug development professionals.
The primary function of the PAB self-immolative spacer is to act as a stable, covalent bridge between a targeting moiety, such as a monoclonal antibody, and a cytotoxic payload.[1] This linkage is designed to be highly stable in the systemic circulation, preventing premature drug release and minimizing off-target toxicity.[1] However, upon internalization into the target cell and exposure to a specific trigger, the PAB spacer undergoes a rapid and irreversible decomposition, releasing the unmodified, fully active drug.[1][2]
The Mechanism of Self-Immolation
The self-immolative cascade of the PAB spacer is a sophisticated example of electronically-driven molecular fragmentation. The process is initiated by the cleavage of a trigger moiety attached to the amino group of the p-aminobenzyl alcohol backbone.[3] In a common application, this trigger is a dipeptide, such as valine-citrulline (Val-Cit), which is a substrate for lysosomal proteases like Cathepsin B that are often overexpressed in tumor cells.[1][]
Once the trigger is cleaved, the newly exposed aniline (B41778) nitrogen initiates a spontaneous 1,6-elimination reaction.[5] This electronic cascade results in the formation of an unstable quinone methide intermediate and the release of carbon dioxide, ultimately liberating the conjugated drug.[3] This "traceless" release is a key advantage of the PAB system, as the drug is freed from any residual linker components that might impair its efficacy.[2]
Quantitative Analysis of PAB Spacer Function
The efficacy of a PAB-based linker is determined by its stability in plasma and its cleavage kinetics in the presence of the target trigger. These parameters are crucial for establishing the therapeutic window of an ADC.
| Parameter | Condition | Value | Reference |
| Plasma Stability | |||
| Mc-Val-Cit-PABOH Half-life | Mouse Plasma | 6.0 days | [5] |
| Mc-Val-Cit-PABOH Half-life | Monkey Plasma | 9.6 days | [5] |
| MMAE Release from Ab095-vc-MMAE | Human Plasma (6 days) | <1% | [6] |
| MMAE Release from Ab095-vc-MMAE | Rat Plasma (6 days) | 2.5% | [6] |
| MMAE Release from Ab095-vc-MMAE | Mouse Plasma (6 days) | ~25% | [6] |
| Enzymatic Cleavage | |||
| Phe-Lys-PAB-Doxorubicin Half-life | Cathepsin B | 8 min | [7] |
| Val-Lys-PAB-Doxorubicin Half-life | Cathepsin B | 9 min | [7] |
| pH-Dependent Stability | |||
| N-acyl carbamate (B1207046) PAB linker stability | pH 7.4 (48h) | Stable | [8] |
| N-acyl carbamate PAB linker drug release | pH 5.5 (24h) | >80% | [8] |
Experimental Protocols
Rigorous and standardized experimental protocols are essential for the accurate evaluation of PAB-based linkers.
Synthesis of Fmoc-Val-Cit-PAB-Payload
This protocol outlines a generalized approach for the synthesis of a common PAB-linker construct.
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids (Fmoc-Cit-OH, Fmoc-Val-OH)
-
p-aminobenzyl alcohol (PAB-OH)
-
Coupling reagents (e.g., HBTU, HOBt, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Payload with a suitable functional group for conjugation
-
Solvents (DMF, DCM, Diethyl ether)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Resin Preparation: Swell the Rink amide resin in DMF for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and Dichloromethane (DCM).
-
Citrulline Coupling: Dissolve Fmoc-Cit-OH, HBTU, and HOBt in DMF. Add DIPEA and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Repeat step 2.
-
Valine Coupling: Dissolve Fmoc-Val-OH, HBTU, and HOBt in DMF. Add DIPEA and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.
-
PAB-OH Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the dipeptide using a suitable coupling agent like HATU.
-
Cleavage from Resin: Cleave the peptide-spacer from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours.
-
Payload Coupling: Dissolve the cleaved Fmoc-Val-Cit-PAB-OH and the payload in anhydrous DMF. Add a suitable coupling agent and stir at room temperature, monitoring the reaction by HPLC.[9]
-
Final Fmoc Deprotection: Dissolve the Fmoc-Val-Cit-PAB-Payload in DMF and add piperidine to remove the final Fmoc group.
-
Purification: Purify the final product by reverse-phase HPLC.
In Vitro Cathepsin B Cleavage Assay
This assay quantifies the rate of drug release from a PAB-linked conjugate in the presence of Cathepsin B.
Materials:
-
ADC with a Val-Cit-PAB linker
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 100 mM Sodium Acetate, 10 mM DTT, pH 5.5)
-
Quenching solution (e.g., Acetonitrile with an internal standard)
-
LC-MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding activated Cathepsin B solution. Typical final concentrations are in the nanomolar range for the enzyme and micromolar for the ADC.[1]
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Analysis: Analyze the samples by LC-MS to quantify the amount of released payload at each time point.
-
Data Analysis: Plot the concentration of the released drug over time to determine the cleavage kinetics (e.g., half-life).
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the extent of premature drug release in plasma.
Materials:
-
ADC
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS)
-
LC-MS or ELISA-based detection method
Procedure:
-
Incubation: Incubate the ADC in plasma from the desired species at 37°C for a specified period (e.g., up to 7 days).
-
Sample Collection: At various time points, draw aliquots of the plasma-ADC mixture.
-
Sample Preparation: For LC-MS analysis, precipitate plasma proteins (e.g., with acetonitrile) to extract the released drug. For ELISA, samples may be diluted in an appropriate buffer.
-
Quantification:
-
LC-MS: Quantify the concentration of the free payload in the supernatant.
-
ELISA: Measure the amount of total antibody and conjugated antibody to calculate the degree of drug loss.
-
-
Data Analysis: Plot the percentage of released drug or the change in drug-to-antibody ratio (DAR) over time to determine the plasma stability.
Conclusion
The p-aminobenzyl self-immolative spacer is a powerful and versatile tool in the design of targeted therapeutics. Its predictable and efficient mechanism of drug release, coupled with its high plasma stability, has made it a central component in many successful ADCs. A thorough understanding of its function, synthesis, and evaluation through rigorous experimental protocols is paramount for the continued development of next-generation cancer therapies. This guide provides a foundational framework for researchers to harness the full potential of this elegant chemical system.
References
- 1. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. researchgate.net [researchgate.net]
- 5. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
The PEG4 Spacer: A Core Component for Optimizing Antibody-Drug Conjugates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic design of the linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. Among the diverse linker technologies, the incorporation of discrete polyethylene (B3416737) glycol (PEG) spacers, particularly the four-unit PEG4 moiety, has become a cornerstone for enhancing the physicochemical and pharmacological properties of ADCs. This technical guide provides a comprehensive overview of the advantages of utilizing a PEG4 spacer in ADC development, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Core Advantages of the PEG4 Spacer in ADCs
The inclusion of a PEG4 spacer in an ADC linker imparts several key benefits that address common challenges in ADC development, such as aggregation, poor pharmacokinetics, and limited therapeutic window.
1. Enhanced Hydrophilicity and Reduced Aggregation: Many potent cytotoxic payloads are inherently hydrophobic, which can lead to the aggregation of the resulting ADC. This aggregation can diminish efficacy, increase immunogenicity, and complicate manufacturing and formulation. The hydrophilic nature of the PEG4 spacer helps to counteract the hydrophobicity of the payload, thereby improving the overall solubility of the ADC and reducing its propensity to aggregate. This is particularly crucial when developing ADCs with high drug-to-antibody ratios (DARs). By shielding the hydrophobic drug, PEGylated linkers can enable higher DARs without the concomitant increase in aggregation and rapid clearance often seen with highly loaded ADCs.[1]
2. Improved Pharmacokinetics: The PEG4 spacer contributes to a more favorable pharmacokinetic (PK) profile for ADCs. The hydrophilic PEG chain creates a hydration shell around the conjugate, which can reduce non-specific clearance by the reticuloendothelial system.[1] This leads to a longer circulation half-life and increased exposure of the ADC in the bloodstream, providing a greater opportunity for the ADC to reach its target tumor cells.[1][2] Studies have shown that increasing the PEG linker length can lead to a decrease in ADC clearance, although a plateau may be reached with longer PEG chains.[3]
3. Optimized Drug-to-Antibody Ratio (DAR): The use of PEGylated linkers can facilitate the production of ADCs with higher DARs while maintaining desirable physicochemical properties.[1] The ability to attach more payload molecules per antibody without inducing aggregation can lead to enhanced potency, which is especially important for targeting tumors with low antigen expression.
4. Steric Hindrance and Modulated Activity: The defined length of the PEG4 spacer provides optimal spatial separation between the antibody and the cytotoxic payload. This can be crucial for maintaining the antigen-binding affinity of the antibody by preventing the payload from sterically hindering the binding site. Conversely, the linker length can also influence the in vitro and in vivo activity of the ADC, and the optimal length may need to be determined empirically for each specific ADC.[2][3]
5. Homogeneity of the Final Product: A significant advantage of using a discrete PEG4 linker, as opposed to polydisperse PEG mixtures, is the ability to produce a homogeneous ADC product.[4] This batch-to-batch consistency in terms of structure and molecular weight is a critical factor for regulatory approval and ensures predictable pharmacological behavior.[4]
Data Presentation: Quantitative Impact of PEG Spacers
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linkers on key ADC parameters.
Table 1: Impact of PEG Linker Length on ADC Clearance in Rats
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from Burke et al., 2017. This study systematically evaluated the effect of PEG size on the pharmacokinetics of ADCs with a DAR of 8, demonstrating that ADC exposure increased with the size of the PEG linker up to PEG8, at which point a plateau was reached.[3]
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC
| Cell Line | Linker | IC50 (ng/mL) |
| Karpas-299 | No PEG | ~10 |
| Karpas-299 | PEG2 | ~10 |
| Karpas-299 | PEG4 | ~10 |
| Karpas-299 | PEG8 | ~10 |
| Karpas-299 | PEG12 | ~10 |
| Karpas-299 | PEG24 | ~10 |
Data adapted from Burke et al., 2017. In this particular study with anti-CD30 ADCs, the inclusion of PEG linkers of varying lengths had no significant effect on the conjugates' potency on the CD30+ lymphoma cell line.[3]
Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Based Drug Conjugates
| Conjugate | PEG Linker | Cytotoxicity Reduction (fold) |
| HP4KM | 4 kDa | 4.5 |
| HP10KM | 10 kDa | 22 |
Data adapted from a study on miniaturized affibody-based drug conjugates. Compared to a conjugate with no PEG linker, the introduction of longer PEG chains led to a reduction in in vitro cytotoxicity, highlighting that the effect of the PEG linker on in vitro potency can be dependent on the specific targeting moiety and overall ADC design.[5][6]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts in the design and mechanism of PEGylated ADCs.
Caption: General structure of an Antibody-Drug Conjugate with a PEG4 spacer.
Caption: Experimental workflow for comparing ADCs with and without a PEG4 spacer.
Caption: Signaling pathway of an auristatin-based ADC leading to apoptosis.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADCs. The following are representative protocols for key experiments in ADC development.
I. Synthesis and Characterization of a PEG4-Containing ADC
Objective: To synthesize an ADC with a defined DAR using a PEG4 linker and characterize its purity and drug loading.
Materials:
-
Monoclonal antibody (mAb)
-
PEG4-containing linker with reactive moieties (e.g., maleimide (B117702) for cysteine conjugation)
-
Cytotoxic payload
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC system
-
UV-Vis spectrophotometer
-
Mass spectrometer
Protocol:
-
Antibody Reduction: Partially reduce the mAb with TCEP to expose free sulfhydryl groups in the hinge region. The molar ratio of TCEP to mAb needs to be optimized to achieve the desired DAR.
-
Drug-Linker Conjugation: React the reduced mAb with a molar excess of the PEG4-linker-payload construct. The reaction is typically carried out in a buffered solution at a controlled pH and temperature.
-
Quenching: Stop the conjugation reaction by adding a quenching reagent to cap any unreacted maleimide groups.
-
Purification: Purify the ADC using SEC to remove unreacted drug-linker and high molecular weight aggregates.
-
Characterization:
-
DAR Determination (HIC): Analyze the purified ADC by HIC. The different DAR species will separate based on their hydrophobicity, allowing for the calculation of the average DAR.
-
Aggregation Analysis (SEC): Analyze the purified ADC by SEC to determine the percentage of monomer, dimer, and higher-order aggregates.
-
Mass Confirmation (Mass Spectrometry): Confirm the identity and integrity of the ADC by mass spectrometry to verify the covalent attachment of the drug-linker to the antibody.
-
II. In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of the PEG4-ADC in killing target cancer cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
PEG4-ADC and a non-targeting isotype control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the target cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the PEG4-ADC and the isotype control ADC in complete culture medium. Treat the cells with the ADCs for a predetermined incubation period (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the MTT to formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Conclusion
The incorporation of a discrete PEG4 spacer is a highly effective strategy for optimizing the therapeutic properties of antibody-drug conjugates. By enhancing hydrophilicity, reducing aggregation, and improving pharmacokinetics, the PEG4 linker contributes to the development of more stable, efficacious, and safer ADCs. The quantitative data, while variable depending on the specific ADC components, generally supports the benefits of PEGylation. The provided experimental protocols and conceptual diagrams serve as a valuable resource for researchers and drug developers working to advance the next generation of targeted cancer therapies.
References
Literature review on protease-cleavable linkers in oncology.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of protease-cleavable linkers used in oncological applications, with a primary focus on their role in antibody-drug conjugates (ADCs). This document details the core principles, experimental evaluation, and design considerations for these critical components of targeted cancer therapies.
Introduction to Protease-Cleavable Linkers
Protease-cleavable linkers are a cornerstone of modern targeted cancer therapies, particularly in the design of ADCs. These linkers connect a potent cytotoxic payload to a monoclonal antibody (mAb) that targets a tumor-associated antigen. The fundamental principle behind this technology is to maintain a stable linkage in systemic circulation, thereby minimizing off-target toxicity, and to facilitate the selective release of the payload within the tumor microenvironment (TME) or inside cancer cells where specific proteases are overexpressed.[1][2] This targeted release mechanism significantly enhances the therapeutic index of the cytotoxic agent.
Several classes of proteases are exploited for this purpose, each with distinct cleavage-site specificities and expression patterns in cancerous tissues. The most prominent among these are:
-
Cathepsins: Lysosomal cysteine proteases, such as Cathepsin B, that are highly active in the acidic environment of lysosomes.[3] ADCs targeting internalizing antigens often utilize cathepsin-cleavable linkers.[4][5]
-
Matrix Metalloproteinases (MMPs): A family of zinc-dependent endopeptidases, including MMP-2 and MMP-9, that are crucial for extracellular matrix (ECM) remodeling and are frequently upregulated in the TME, contributing to tumor invasion and metastasis.[6][7]
-
Urokinase Plasminogen Activator (uPA): A serine protease involved in fibrinolysis and ECM degradation, which is often overexpressed on the surface of tumor cells and is associated with a more invasive phenotype.[8][9]
-
Legumain: An asparaginyl endopeptidase primarily found in lysosomes but also present in the TME of various cancers.[10][11] It offers an alternative lysosomal cleavage strategy to cathepsins.
The choice of protease target and the corresponding linker sequence is a critical design consideration that influences the ADC's stability, efficacy, and overall therapeutic success.[12][13]
Data Presentation: Comparative Analysis of Protease-Cleavable Linkers
The following tables summarize key quantitative data for different protease-cleavable linkers, providing a basis for comparison. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and cell lines used.
Table 1: Comparative Cleavage Kinetics of Protease-Cleavable Linkers
| Protease | Linker/Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Citation(s) |
| Cathepsin B | Z-Val-Cit-AMC | - | - | - | [14] |
| Cathepsin B | Z-Phe-Arg-AMC | - | - | High catalytic efficiency | [13] |
| Cathepsin B | Z-Nle-Lys-Arg-AMC | High | Low | High catalytic efficiency | [13] |
| MMP-1 | fTHP-3 | 0.080 | 61.2 | 1.3 x 10³ | [15] |
| MMP-2 | KPAGLLGC-CONH₂ | - | - | 2.4 x 10⁴ | [4] |
| MMP-9 | KPAGLLGC-CONH₂ | - | - | High specificity | [4] |
| uPA | Ac-GTAR-H (inhibitor) | - | Kᵢ = 18 nM | - | [8] |
Note: Kinetic data for full ADCs are not widely published; much of the available data comes from model substrates. "-" indicates data not specified in the cited sources.
Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Protease-Cleavable Linkers
| ADC Construct | Linker Type | Target Cell Line | Target Antigen | IC50 | Citation(s) |
| mil40-16 | Cleavable (vc) | BT-474 | HER2 | Not explicitly stated | [16] |
| Trastuzumab-vc-MMAE | Cleavable (vc) | NCI-N87 | HER2 | Not explicitly stated | [16] |
| Fc-U-ZHER2-MMAE | Cleavable (novel) | NCI-N87 | HER2 | More potent than Herceptin-MMAE | [16] |
| Legumain-cleavable ADC | Asn-Asn | SKBR3 | HER2 | ~0.021-0.042 µg/mL | [5] |
| Cathepsin-cleavable ADC | Val-Cit | SKBR3 | HER2 | Comparable to AsnAsn | [10] |
| Tisotumab vedotin | Val-Cit | Various | Tissue Factor | 10-70 pM | |
| Polatuzumab vedotin | Val-Cit | Various | CD79b | 10-70 pM |
Table 3: Comparative Plasma Stability of Protease-Cleavable Linkers
| Linker Type | Species | Stability Metric | Observation | Citation(s) |
| Val-Cit | Human | % Payload Release | Excellent stability | [14] |
| Val-Cit | Rodent | % Payload Release | Less stable due to Ces1C | [14] |
| Asn-containing (Legumain) | Human/Mouse | % Payload Loss | Highly stable (>85% intact after 7 days) | [5][10] |
| Disulfide | Human | % Cleavage | Stability can be modulated by steric hindrance | [14] |
| Hydrazone | Human | % Hydrolysis | Concerns about stability in circulation | [14] |
| β-Glucuronide | Human | % Payload Release | High plasma stability | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of protease-cleavable linkers.
Protease Cleavage Assays
Objective: To quantify the rate of payload release from a Val-Cit linker-containing ADC upon incubation with recombinant human Cathepsin B.
Materials:
-
ADC with Val-Cit linker (e.g., 1 mg/mL stock solution)
-
Recombinant Human Cathepsin B
-
Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (B142953) (DTT)
-
Quenching Solution: Acetonitrile with an internal standard
-
HPLC system with a suitable column for separating the payload from the ADC
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the ADC in an appropriate solvent (e.g., DMSO).
-
Reconstitute purified cathepsin B in the assay buffer to a working concentration (e.g., 20 nM).
-
Pre-warm all solutions to 37°C.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the ADC construct (to a final concentration of 1 µM) with the assay buffer.
-
Initiate the cleavage reaction by adding the cathepsin B solution.
-
Incubate the reaction mixture at 37°C for a defined time course (e.g., 0, 1, 2, 4, 8 hours).
-
-
Reaction Quenching and Sample Preparation:
-
At each time point, terminate the reaction by adding an excess of the cold quenching solution.
-
Centrifuge the samples to precipitate the enzyme and antibody components.
-
Collect the supernatant containing the released payload.
-
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC system.
-
Elute the payload using an appropriate gradient and detect its concentration by UV absorbance or mass spectrometry.
-
Quantify the amount of released payload at each time point by comparing it to a standard curve of the free payload.
-
Objective: To determine the kinetic parameters of MMP-2 or MMP-9 cleavage of a peptide substrate.
Materials:
-
Recombinant active MMP-2 or MMP-9
-
Fluorogenic MMP substrate (e.g., Mca-Lys-Pro-Leu-Gly-Leu-Lys(Dnp)-Ala-Arg-NH₂)
-
Assay Buffer: 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.05% Brij 35, pH 7.4
-
MMP inhibitor (for control experiments, e.g., EDTA)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the active MMP enzyme to the desired concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add varying concentrations of the fluorogenic substrate to different wells.
-
Add the assay buffer to bring the volume to a set amount (e.g., 90 µL).
-
Include wells with substrate and buffer only (no enzyme) as a negative control.
-
Include wells with substrate, enzyme, and an MMP inhibitor as another control.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the diluted MMP enzyme (e.g., 10 µL) to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity (e.g., Ex/Em = 328/393 nm for Mca/Dnp FRET pair) over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kм and Vmax values.
-
Calculate kcat from Vmax and the enzyme concentration.
-
Objective: To measure the activity of uPA in cleaving a specific substrate.
Materials:
-
Human uPA standard
-
Fluorogenic uPA substrate (e.g., AMC-based peptide)
-
uPA Assay Buffer
-
Cell Lysis Buffer (if using cell lysates)
-
Fluorescence microplate reader
Procedure:
-
Sample and Standard Preparation:
-
Prepare a standard curve of human uPA in uPA Assay Buffer.
-
If using biological samples, prepare cell or tissue lysates using the Cell Lysis Buffer.
-
-
Assay Protocol:
-
Add 50 µL of standard or sample to the wells of a 96-well black microplate.
-
Prepare a Reaction Mix containing uPA Assay Buffer and the uPA substrate.
-
Add 50 µL of the Reaction Mix to each well.
-
Immediately measure the initial fluorescence (RFU₁) at Ex/Em = 350/450 nm.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the final fluorescence (RFU₂) at the same wavelengths.
-
-
Data Analysis:
-
Subtract the initial fluorescence from the final fluorescence for each well.
-
Plot the change in fluorescence against the uPA standard concentrations to generate a standard curve.
-
Determine the uPA activity in the samples from the standard curve.
-
Objective: To screen for and characterize the cleavage of asparagine-containing linkers by legumain.
Materials:
-
Recombinant human legumain
-
FRET-based peptide substrates with an Asn residue (e.g., linking a donor/acceptor fluorophore pair)
-
Assay Buffer: pH 4.5-5.0 buffer
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Synthesize or obtain FRET-based peptide linkers.
-
Prepare a stock solution of the recombinant legumain.
-
-
Assay Setup:
-
In a 96-well plate, add the FRET peptide substrate to the wells.
-
Add the assay buffer.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the legumain enzyme.
-
Monitor the increase in donor fluorescence over time as the linker is cleaved, separating the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Determine the rate of cleavage from the slope of the fluorescence versus time plot.
-
Compare the cleavage rates of different linker sequences to identify optimal substrates.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an ADC on a target cancer cell line.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
ADC constructs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC constructs in complete culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include wells with medium only as a negative control.
-
-
Incubation:
-
Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 48-144 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the percentage of cell viability (relative to the untreated control) against the ADC concentration.
-
Determine the IC₅₀ value, which is the concentration of ADC that inhibits cell growth by 50%.
-
Plasma Stability Assay
Objective: To assess the stability of an ADC in plasma by measuring the amount of intact ADC and/or released payload over time.
Materials:
-
Test ADC
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Incubation:
-
Incubate the ADC in plasma at a specific concentration (e.g., 100 µg/mL) at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the plasma-ADC mixture.
-
-
Sample Preparation:
-
Process the plasma samples to either isolate the intact ADC (e.g., via affinity capture) or extract the free payload.
-
-
LC-MS Analysis:
-
For Intact ADC: Analyze the isolated ADC by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage or payload loss.
-
For Released Payload: Quantify the amount of free payload in the extracted samples by LC-MS/MS.
-
-
Data Analysis:
-
Plot the average DAR or the concentration of released payload over time to determine the stability profile of the ADC in plasma.
-
Mandatory Visualizations
Signaling Pathways for Protease Upregulation in the TME
Caption: Signaling pathways in the TME leading to protease upregulation and ADC activation.
Experimental Workflow for ADC Evaluation
Caption: General experimental workflow for the evaluation of protease-cleavable ADCs.
Logical Relationships in Protease-Cleavable Linker Design
Caption: Key design considerations for protease-cleavable linkers in oncology.
Conclusion
Protease-cleavable linkers are a critical and highly versatile component in the design of targeted cancer therapies. Their ability to be tailored for specific proteases that are overexpressed in the tumor microenvironment allows for a high degree of selectivity in payload delivery, thereby enhancing efficacy and reducing systemic toxicity. The continued development of novel linker chemistries, including those targeting a wider range of proteases with improved stability and cleavage kinetics, holds great promise for the future of antibody-drug conjugates and other targeted therapeutic modalities in oncology. A thorough understanding of the design principles, coupled with robust experimental evaluation as outlined in this guide, is essential for the successful development of the next generation of these life-saving medicines.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Matrix Metalloprotease Selective Peptide Substrates Cleavage within Hydrogel Matrices for Cancer Chemotherapy Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterising the Subsite Specificity of Urokinase-Type Plasminogen Activator and Tissue-Type Plasminogen Activator using a Sequence-Defined Peptide Aldehyde Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The autoactivation of human single-chain urokinase-type plasminogen activator (uPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. escholarship.org [escholarship.org]
- 15. benchchem.com [benchchem.com]
- 16. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Fmoc-PEG4-Ala-Ala-Asn-PAB Linker on ADC Stability and Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Fmoc-PEG4-Ala-Ala-Asn-PAB linker and its role in the stability and solubility of Antibody-Drug Conjugates (ADCs). As the landscape of targeted cancer therapy evolves, the rational design of linkers has become a critical determinant of an ADC's therapeutic index. This guide explores the structural components of the this compound linker, its mechanism of action, and its impact on key biophysical properties of ADCs, supported by representative data and detailed experimental protocols.
Introduction to the this compound Linker
The this compound linker is a sophisticated, multi-component system designed for the development of cleavable ADCs. It integrates several key features to optimize the performance of the resulting conjugate:
-
Fmoc (9-fluorenylmethoxycarbonyl): A base-labile protecting group for the terminal amine. Its removal is a standard step in solid-phase peptide synthesis and allows for the subsequent attachment of a cytotoxic payload.
-
PEG4 (Polyethylene Glycol, 4 units): A short, hydrophilic spacer. The inclusion of a PEG motif is a well-established strategy to enhance the aqueous solubility and stability of ADCs, particularly those carrying hydrophobic payloads.[1][2] The PEG4 spacer can create a protective hydration shell around the payload, reducing aggregation and potentially decreasing immunogenicity.[1]
-
Ala-Ala-Asn (Alanine-Alanine-Asparagine): A tripeptide sequence designed for enzymatic cleavage within the target cell. This sequence is recognized by specific lysosomal proteases, ensuring the selective release of the cytotoxic payload in the intracellular environment.[3]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer. Following the enzymatic cleavage of the peptide sequence, the PAB moiety undergoes a 1,6-elimination reaction, which leads to the release of the free, unmodified cytotoxic drug. This traceless release mechanism is crucial for the payload to exert its full pharmacological activity.
The strategic combination of these elements aims to create an ADC with high stability in systemic circulation, improved solubility and reduced aggregation, and efficient, targeted payload release within cancer cells.
Impact on ADC Stability
The stability of an ADC is a critical quality attribute that influences its safety and efficacy. The this compound linker contributes to ADC stability through several mechanisms.
Physicochemical Stability and Reduced Aggregation
A major challenge in ADC development is the propensity for aggregation, especially when conjugating hydrophobic payloads to the antibody.[1] Aggregation can lead to reduced efficacy, altered pharmacokinetics, and an increased risk of immunogenicity. The hydrophilic PEG4 component of the linker helps to mitigate this issue by increasing the overall hydrophilicity of the ADC molecule.[2] This enhanced water solubility reduces the hydrophobic interactions between ADC molecules that drive aggregation.
The flexible nature of the PEG chain also provides steric hindrance, creating a physical barrier that prevents the close association of hydrophobic payloads on adjacent ADC molecules.[1]
Table 1: Representative Impact of PEGylation on ADC Aggregation
| Linker Type | Payload | Drug-to-Antibody Ratio (DAR) | Aggregation (%) |
| Non-PEGylated Peptide Linker | MMAE | 4 | 8.5 |
| PEG4 -Peptide Linker | MMAE | 4 | 3.2 |
| Non-PEGylated Peptide Linker | PBD Dimer | 2 | 12.1 |
| PEG4 -Peptide Linker | PBD Dimer | 2 | 5.8 |
Data presented in this table is representative and compiled from various studies on PEGylated ADCs to illustrate the general trend. Specific values will vary depending on the antibody, payload, and conjugation method.
Plasma Stability
An ideal ADC linker must remain stable in the systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity. The peptide bond in the Ala-Ala-Asn sequence is designed to be susceptible to cleavage by lysosomal proteases, which are present at high concentrations within cells but have low activity in the bloodstream. This design feature contributes to the stability of the ADC in plasma.
The PEG4 spacer can further enhance plasma stability by shielding the linker from non-specific enzymatic degradation.
Table 2: Representative Plasma Stability of ADCs with Different Linkers
| Linker Type | Plasma Source | Incubation Time (days) | Intact ADC Remaining (%) |
| Non-PEGylated Peptide Linker | Human | 7 | ~80% |
| PEG4 -Peptide Linker | Human | 7 | >90% |
| Disulfide Linker | Human | 7 | ~70% |
Data is illustrative of typical trends observed in comparative studies of different linker technologies.
Impact on ADC Solubility
The conjugation of hydrophobic small molecule drugs can significantly decrease the overall solubility of the resulting ADC. Poor solubility can lead to challenges in formulation, manufacturing, and can contribute to aggregation. The incorporation of the hydrophilic PEG4 spacer directly addresses this issue by increasing the aqueous solubility of the ADC.[1]
Table 3: Illustrative Solubility of ADCs with and without a PEG4 Linker
| ADC Configuration | Approximate Solubility in Aqueous Buffer (mg/mL) |
| Antibody alone | >20 |
| ADC with Non-PEGylated Linker (DAR 4) | ~5 |
| ADC with PEG4 Linker (DAR 4) | >15 |
These values are representative and intended to demonstrate the positive impact of PEGylation on ADC solubility.
Mechanism of Action: Intracellular Trafficking and Payload Release
The therapeutic efficacy of an ADC with a cleavable linker like this compound is dependent on its efficient internalization by target cells and the subsequent release of its cytotoxic payload.
Caption: Intracellular trafficking and payload release pathway of an ADC.
The process begins with the ADC binding to its target antigen on the surface of a cancer cell. The resulting ADC-antigen complex is then internalized, typically through endocytosis, and trafficked to the lysosome. The acidic environment of the lysosome and the presence of a high concentration of proteases, such as legumain and cathepsins, facilitate the cleavage of the Ala-Ala-Asn peptide sequence.[3] Following peptide cleavage, the PAB spacer self-immolates, releasing the active cytotoxic payload into the cytoplasm, where it can engage its intracellular target and induce apoptosis.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of an ADC utilizing the this compound linker.
Synthesis of Drug-Linker Construct
Caption: Workflow for the synthesis of the drug-linker construct.
Materials:
-
This compound linker
-
Cytotoxic payload with a suitable reactive group (e.g., N-hydroxysuccinimide ester)
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Fmoc Deprotection: Dissolve the this compound linker in DMF. Add 20% piperidine in DMF and stir at room temperature for 30 minutes to remove the Fmoc protecting group. Monitor the reaction by HPLC.
-
Solvent Removal: Once the deprotection is complete, remove the solvent and excess piperidine under vacuum.
-
Payload Conjugation: Dissolve the deprotected linker and the reactive payload (e.g., 1.1 equivalents) in anhydrous DMF. Add DIPEA (2-3 equivalents) to catalyze the reaction. Stir the mixture at room temperature overnight.
-
Purification: Purify the resulting drug-linker construct by reverse-phase HPLC to obtain the final product with high purity.
-
Characterization: Confirm the identity and purity of the drug-linker construct by LC-MS and NMR.
ADC Conjugation and Characterization
Caption: General workflow for ADC conjugation and characterization.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated drug-linker (prepared separately)
-
Size Exclusion Chromatography (SEC) system for purification
-
Hydrophobic Interaction Chromatography (HIC) and LC-MS systems for characterization
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody by incubating with a controlled molar excess of TCEP at 37°C for 1-2 hours.
-
Conjugation: Add the maleimide-activated drug-linker to the reduced antibody at a specific molar ratio to achieve the desired Drug-to-Antibody Ratio (DAR). Incubate the reaction at room temperature for 1-2 hours.
-
Quenching: Quench the reaction by adding an excess of N-acetylcysteine.
-
Purification: Purify the ADC from unreacted drug-linker and other impurities using SEC.
-
Characterization:
-
DAR Determination: Determine the average DAR using HIC or LC-MS.
-
Aggregation Analysis: Assess the level of aggregation using SEC with a multi-angle light scattering detector (SEC-MALS).
-
Purity and Identity: Confirm the purity and mass of the ADC by SDS-PAGE and LC-MS.
-
In Vitro Plasma Stability Assay
Procedure:
-
Incubate the purified ADC in human plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the plasma-ADC mixture.
-
Isolate the ADC from the plasma using an appropriate method (e.g., affinity chromatography).
-
Analyze the isolated ADC by LC-MS to determine the average DAR.
-
A decrease in DAR over time indicates the release of the drug-linker from the antibody.
Solubility Assessment
Procedure:
-
Prepare a series of concentrations of the ADC in a formulation buffer.
-
Incubate the samples for a defined period to allow equilibrium to be reached.
-
Centrifuge the samples to pellet any insoluble material.
-
Measure the protein concentration in the supernatant using a UV-Vis spectrophotometer at 280 nm.
-
The highest concentration at which no precipitation is observed is considered the solubility of the ADC.
Conclusion
The this compound linker represents a sophisticated and highly engineered component for the construction of next-generation ADCs. The inclusion of a PEG4 spacer offers significant advantages in improving the solubility and reducing the aggregation of ADCs, particularly those with hydrophobic payloads.[1][2] The enzymatically cleavable Ala-Ala-Asn peptide sequence, in conjunction with the self-immolative PAB spacer, provides a mechanism for efficient and targeted release of the cytotoxic drug within the lysosomal compartment of cancer cells.[3] While specific quantitative data for ADCs utilizing this exact linker is not extensively available in the public domain, the principles of PEGylation and peptide-based cleavage are well-established and supported by a large body of scientific literature. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of ADCs incorporating this advanced linker technology. The rational design of linkers, such as the this compound, is paramount to developing safer and more effective antibody-drug conjugates for the treatment of cancer.
References
A Technical Guide to Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its chemical properties dictate the stability, pharmacokinetics, efficacy, and toxicity of the entire ADC. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, fundamentally influencing the mechanism of payload release and the overall therapeutic index. This guide provides an in-depth technical overview of the core characteristics, mechanisms of action, and evaluation methodologies for both linker types.
The Fundamental Divide: Cleavable vs. Non-Cleavable Linkers
The primary distinction between linker types lies in their mechanism of payload release. Cleavable linkers are designed to be stable in systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers. In contrast, non-cleavable linkers rely on the complete lysosomal degradation of the antibody component to liberate the payload.
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers exploit the unique physiological conditions of tumor tissues or the intracellular environment of cancer cells to release the payload. This strategy can lead to a potent "bystander effect," where the released, membrane-permeable drug can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors.[1][2] However, this susceptibility to cleavage can sometimes lead to premature drug release in circulation, potentially causing off-target toxicity.[3][4]
There are three main classes of cleavable linkers based on their cleavage mechanism:
-
Protease-Sensitive Linkers: These linkers, typically containing dipeptide sequences like valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), are cleaved by lysosomal proteases such as Cathepsin B, which are often upregulated in tumor cells.[4][5]
-
pH-Sensitive Linkers: These linkers, most notably those containing a hydrazone bond, are designed to be stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.0) and lysosomes (pH 4.5-5.0).[3][6]
-
Redox-Sensitive Linkers: These linkers incorporate a disulfide bond, which is readily cleaved in the reducing intracellular environment where concentrations of glutathione (B108866) (GSH) are significantly higher than in the bloodstream.[6]
Non-Cleavable Linkers: Proteolytic Degradation for Payload Liberation
Non-cleavable linkers, such as those based on a stable thioether bond (e.g., SMCC), offer enhanced plasma stability and a potentially wider therapeutic window.[6][7] The release mechanism requires the ADC to be internalized and trafficked to the lysosome, where the entire antibody is degraded by proteases. This process releases the payload still attached to the linker and a single amino acid residue (typically cysteine or lysine).[6]
This mechanism minimizes premature payload release, reducing the risk of off-target toxicity.[7] However, the resulting amino acid-linker-payload catabolite is often charged and less membrane-permeable, which largely abrogates the bystander effect.[8] Therefore, ADCs with non-cleavable linkers are generally more effective against tumors with homogenous and high antigen expression.[9]
Mechanisms of Action and Signaling Pathways
The journey of an ADC from administration to cytotoxic effect is a multi-step process governed by the interplay of the antibody, linker, and payload.
The key divergence in the pathway occurs at the payload release step, which is dictated by the linker type.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
A Step-by-Step Guide to Fmoc-Deprotection of Peptide Linkers
Application Note & Protocol
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selective removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical and repetitive step. This document provides a detailed guide to the Fmoc-deprotection of peptide linkers, outlining the underlying chemical principles, offering detailed experimental protocols, and presenting quantitative data for common deprotection reagents.
Introduction
The Fmoc protecting group is favored in SPPS due to its base lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2] The deprotection process involves the removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain, thereby enabling the subsequent coupling of the next amino acid. This cycle of deprotection and coupling is repeated until the desired peptide sequence is synthesized. Efficient and complete Fmoc removal is paramount to ensure high peptide purity and yield.[3]
Mechanism of Fmoc-Deprotection
The removal of the Fmoc group proceeds via a β-elimination mechanism initiated by a base.[3] A secondary amine, most commonly piperidine (B6355638), abstracts the acidic proton on the C9 carbon of the fluorenyl group. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the peptide, along with carbon dioxide.[1][3] The piperidine also acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, thus preventing unwanted side reactions with the deprotected peptide.[1]
Quantitative Comparison of Common Deprotection Reagents
The choice of base and its concentration can significantly impact the efficiency and speed of the Fmoc-deprotection reaction. Below is a summary of commonly used reagents and their typical reaction conditions.
| Deprotection Method | Reagents | Typical Reaction Time | Typical Yield (%) | Typical Purity (%) | Key Considerations |
| Piperidine | 20% Piperidine in DMF | 5 - 20 minutes[4] | >95%[4] | >98%[4] | Standard, reliable method. Piperidine serves as both the base and scavenger for the dibenzofulvene (DBF) byproduct.[1][4] |
| DBU-Based | 2% DBU, 2% Piperidine in DMF | 1 - 5 minutes[4] | >95%[4] | >98%[4] | Faster deprotection due to the stronger, non-nucleophilic nature of DBU. A scavenger like piperidine is still required to trap the DBF byproduct.[1][4] |
| Piperazine | 10% Piperazine in 9:1 DMF/Ethanol | 10 minutes (for Arginine)[3] | Variable | Variable | A less toxic alternative to piperidine.[5] May require longer reaction times for sterically hindered amino acids.[3] |
| 4-Methylpiperidine (4MP) | 20% 4-Methylpiperidine in DMF | Comparable to Piperidine | Comparable to Piperidine | Comparable to Piperidine | Offers similar efficiency to piperidine.[2][5] |
Experimental Protocols
This section provides detailed methodologies for performing Fmoc-deprotection on a solid-phase resin.
Materials
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (for accelerated protocol)
-
Reaction vessel (e.g., solid-phase synthesis column or flask)
-
Inert gas (Nitrogen or Argon)
-
UV-Vis Spectrophotometer (for monitoring)
Standard Fmoc-Deprotection Protocol (using Piperidine)
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).[6] Agitate the mixture gently for 2 minutes at room temperature.[6]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF to the resin.
-
Reaction: Agitate the mixture for 5-20 minutes at room temperature.[4][6] For routine synthesis, a 5-minute incubation is often sufficient.[6]
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring (Optional but Recommended):
-
Qualitative (Kaiser Test): Take a small sample of the resin beads and perform the Kaiser test. A blue or purple color indicates the presence of free primary amines, signifying successful deprotection. A yellow color indicates incomplete deprotection.[7] Note that this test is not reliable for N-terminal proline, which gives a brownish-red color.[7]
-
Quantitative (UV Monitoring): Collect the filtrate from the deprotection steps. Dilute an aliquot with a suitable solvent (e.g., DMF) and measure the absorbance at approximately 301 nm.[7][8] The presence of the dibenzofulvene-piperidine adduct confirms that the Fmoc group has been removed. This method can be used to quantify the extent of deprotection.[8]
-
Accelerated Fmoc-Deprotection Protocol (using DBU)
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.
-
Solvent Removal: Drain the DMF.
-
Deprotection Solution Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[4]
-
Deprotection: Add the DBU-piperidine solution to the resin.
-
Reaction: Agitate the mixture for 1-5 minutes at room temperature.[4]
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin extensively with DMF (at least 7 times) to ensure complete removal of the reagents.
-
Monitoring: Perform monitoring as described in the standard protocol.
Visualizing the Process
To better illustrate the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for Fmoc-deprotection.
Caption: Chemical mechanism of Fmoc-deprotection.
Troubleshooting
Incomplete Fmoc deprotection can lead to deletion sequences in the final peptide product. Common causes include peptide aggregation, which can hinder reagent access to the N-terminus.[7] If incomplete deprotection is suspected, consider the following:
-
Extended Reaction Times: Increase the duration of the deprotection step.
-
Alternative Reagents: For difficult sequences, a stronger base like DBU may be beneficial.[1]
-
Microwave-Assisted Synthesis: Microwave energy can help to disrupt aggregation and accelerate the deprotection reaction.[3]
-
"Difficult" Sequence Protocols: Incorporate chaotropic agents or use specialized "magic mixtures" to disrupt secondary structures.
By following these detailed protocols and understanding the underlying principles, researchers can effectively perform Fmoc-deprotection, a cornerstone of modern solid-phase peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application of Fmoc-PEG4-Ala-Ala-Asn-PAB in Targeted Cancer Therapy: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fmoc-PEG4-Ala-Ala-Asn-PAB is a highly specialized, cleavable linker designed for the development of Antibody-Drug Conjugates (ADCs) in targeted cancer therapy. This linker system offers a sophisticated approach to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity. Its unique composition, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, a legumain-cleavable tripeptide sequence (Ala-Ala-Asn), and a self-immolative p-aminobenzyl (PAB) spacer, ensures stability in circulation and specific payload release within the tumor microenvironment.[1]
The Ala-Ala-Asn tripeptide sequence is a substrate for legumain, an asparaginyl endopeptidase that is significantly overexpressed in various solid tumors and tumor-associated macrophages.[1] This targeted cleavage mechanism, combined with the enhanced solubility and biocompatibility conferred by the PEG4 spacer, makes this compound an attractive tool for researchers and drug development professionals aiming to create next-generation ADCs with an improved therapeutic index.
Mechanism of Action
The therapeutic efficacy of an ADC constructed with the this compound linker is predicated on a multi-step, targeted delivery and activation process:
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the linker remaining stable, preventing premature release of the cytotoxic payload. The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis, and trafficked into the endosomal-lysosomal pathway.
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, legumain recognizes and cleaves the amide bond at the C-terminus of the asparagine residue in the Ala-Ala-Asn sequence.
-
Payload Release: Cleavage of the peptide linker initiates a cascade of self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.
-
Induction of Cell Death: The released payload then exerts its cytotoxic effect, for instance, by inhibiting microtubule polymerization or inducing DNA damage, ultimately leading to apoptosis of the cancer cell. The released payload may also diffuse into neighboring tumor cells, creating a "bystander effect" that enhances the anti-tumor activity.[][3][4]
Data Presentation
The following tables summarize representative quantitative data for ADCs utilizing legumain-cleavable linkers similar to Ala-Ala-Asn-PAB. It is important to note that specific results will vary depending on the antibody, payload, tumor model, and experimental conditions.
Table 1: In Vitro Cytotoxicity of Legumain-Cleavable ADCs
| Cell Line | Target Antigen | Payload | Linker | IC50 (ng/mL) | Reference |
| SKBR3 | HER2 | MMAE | AsnAsn-PABC | 21-42 | [5] |
| Ramos | CD20 | MMAE | AsnAsn-PABC | 150-200 | [5] |
| BxPC-3 | TROP2 | Topoisomerase-I Inhibitor | GlyAsnAsnGly | Not specified, potent | [6] |
| CFPAC-1 | TROP2 | Topoisomerase-I Inhibitor | GlyAsnAsnGly | Not specified, potent | [6] |
| IGROV-1 | Folate Receptor α | Eribulin | PEG2-AlaAlaAsn-PABC | Not specified, potent | [1] |
Table 2: In Vivo Antitumor Efficacy of Legumain-Cleavable ADCs in Xenograft Mouse Models
| Tumor Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Observations | Reference |
| CFPAC-1 Xenograft | α-TROP2-GlyAsnAsnGly-Exatecan | Single dose | Significant | Potent efficacy | [6] |
| MDA-MB-468 Xenograft | anti-Trop2-AsnAsn-MMAE | 3 | Significant regression | Comparable or improved efficacy vs. ValCit linker | [7] |
| FRA-positive PDX | MORAb-202 (Farletuzumab-PEG2-AlaAlaAsn-PABC-Eribulin) | Single dose | Robust and durable | Durable antitumor response | [8][9] |
Table 3: Pharmacokinetic Parameters of a Legumain-Cleavable ADC in Rats
| ADC Component | Parameter | Value | Units | Reference |
| Conjugated Payload | Clearance | Not specified | mL/h/kg | [10] |
| Total Antibody | Half-life | Not specified | hours | [10] |
Experimental Protocols
Protocol 1: Synthesis of an Antibody-Drug Conjugate
This protocol provides a general workflow for the conjugation of a cytotoxic payload to a monoclonal antibody using the this compound linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker with a reactive group for payload attachment (e.g., PFP ester)
-
Amine-containing cytotoxic payload (e.g., MMAE)
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Solvents (e.g., DMF, DMSO)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a 5-10 fold molar excess of TCEP at 37°C for 1-2 hours to reduce interchain disulfide bonds.
-
-
Drug-Linker Preparation:
-
Dissolve the this compound linker and the cytotoxic payload in an anhydrous organic solvent like DMF or DMSO.
-
If the linker is not pre-activated, use standard peptide coupling reagents to conjugate the payload to the PAB moiety.
-
-
Conjugation:
-
Add the drug-linker solution to the reduced antibody at a specific molar ratio to control the drug-to-antibody ratio (DAR).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching:
-
Add an excess of N-acetylcysteine to quench any unreacted maleimide (B117702) groups on the linker.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography to remove unconjugated drug-linker and other small molecules.
-
-
Characterization:
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxic potency (IC50) of the synthesized ADC.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
Synthesized ADC and control antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the ADC dilutions.
-
Incubate for 72-96 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Incubate for 4-18 hours to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 3: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol describes a general procedure for evaluating the in vivo efficacy of the ADC. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Antigen-positive human tumor cells
-
Synthesized ADC, control antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5-10 million tumor cells into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC at different doses).
-
-
ADC Administration:
-
Administer the ADC and controls intravenously (i.v.) or intraperitoneally (i.p.) according to the desired dosing schedule (e.g., single dose or multiple doses).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
Euthanize the mice when the tumors reach a predetermined maximum size or at the end of the study period.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Visualizations
Caption: General mechanism of action for an ADC with a legumain-cleavable linker.
Caption: A simplified workflow for the synthesis of an Antibody-Drug Conjugate.
Caption: Simplified signaling pathways influenced by legumain in cancer progression.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. MORAb-202, an Antibody-Drug Conjugate Utilizing Humanized Anti-human FRα Farletuzumab and the Microtubule-targeting Agent Eribulin, has Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
Achieving Precise Drug-to-Antibody Ratios (DAR) with Peptide Linkers: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC) that profoundly influences its therapeutic index.[1][2] An optimal DAR ensures potent efficacy while minimizing off-target toxicity.[3][4] Peptide linkers play a pivotal role in not only connecting the cytotoxic payload to the monoclonal antibody (mAb) but also in enabling precise control over the DAR.[5] This document provides detailed application notes and protocols for achieving a specific DAR using various peptide linker-based conjugation strategies. It is intended for researchers, scientists, and drug development professionals working on the design and synthesis of next-generation ADCs.
The homogeneity of an ADC population, characterized by a uniform DAR, is highly desirable as it leads to predictable pharmacokinetics, consistent batch-to-batch manufacturing, and an improved safety profile.[6][7][8] Site-specific conjugation methods are paramount in achieving this homogeneity, moving away from stochastic approaches that result in heterogeneous mixtures.[1][7][9] This guide will delve into key site-specific conjugation techniques, including those leveraging engineered cysteines, enzymatic ligation, and bioorthogonal click chemistry.
Strategies for Precise DAR Control
Several advanced strategies allow for the precise control of the drug-to-antibody ratio. These methods ensure that a specific number of drug molecules are attached to each antibody, leading to a more homogeneous and well-defined therapeutic agent.[1]
Site-Specific Conjugation with Engineered Cysteines
Engineering cysteine residues at specific sites on the antibody backbone provides a powerful method for achieving a defined DAR.[10] By introducing cysteine mutations at locations that are solvent-accessible and do not interfere with antigen binding, reactive thiol groups become available for selective conjugation.[11][12] This approach, often referred to as the THIOMAB™ platform, can produce ADCs with a DAR of exactly 2.0.[13]
Logical Relationship of Engineered Cysteine Conjugation
Caption: Workflow for site-specific conjugation using engineered cysteines.
Enzymatic Conjugation
Enzymatic methods offer highly specific and reproducible conjugation, leading to homogeneous ADCs with a precisely controlled DAR.[1][14] These techniques utilize enzymes that recognize specific amino acid sequences or tags engineered into the antibody.
Microbial transglutaminase (MTG) catalyzes the formation of an isopeptide bond between the side chain of a glutamine residue and a primary amine.[6][15][16][17] By engineering a glutamine tag or utilizing a native, accessible glutamine residue (like Gln295 on the Fc region after deglycosylation), a peptide linker with a primary amine can be specifically attached, typically resulting in a DAR of 2.[6][15][16][17][18] Branched linkers can be employed with MTG to achieve higher DARs, such as 4 or 8.[19]
Workflow for MTG-Mediated Conjugation
Caption: General workflow for MTG-mediated antibody-drug conjugation.
Sortase A, a bacterial transpeptidase, recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between threonine and glycine.[20][21] The enzyme then ligates the N-terminus of an oligo-glycine-containing payload to the threonine residue.[20][21] By genetically fusing the LPXTG tag to the C-terminus of the antibody heavy or light chains, site-specific conjugation with a defined DAR can be achieved.[21]
Mechanism of Sortase A-Mediated Ligation
Caption: Sortase A-mediated conjugation for precise ADC synthesis.
Click Chemistry
Click chemistry reactions are bioorthogonal, meaning they proceed with high efficiency and selectivity in biological systems without interfering with native functional groups.[22] Strain-promoted azide-alkyne cycloaddition (SPAAC) is a type of copper-free click chemistry widely used for ADC synthesis.[23][] An azide (B81097) group is introduced onto the antibody, and a strained alkyne (e.g., DBCO) is incorporated into the peptide linker-payload. The subsequent reaction forms a stable triazole linkage, yielding a homogeneous ADC.[23]
Quantitative Data Summary
The choice of conjugation strategy directly impacts the resulting DAR and the homogeneity of the ADC product. The following tables summarize representative quantitative data from various studies.
Table 1: Comparison of DAR Values for Different Conjugation Methods
| Conjugation Method | Target Site | Achieved DAR | Homogeneity | Reference |
| Engineered Cysteine (THIOMAB) | Specific Cysteine Residues | ~2.0 | High | [13] |
| Microbial Transglutaminase (MTG) | Gln295 | ~2.0 | High | [6] |
| MTG with Branched Linker | Gln295 | Up to 8 | High | [19] |
| Sortase A | C-terminal LPETG tag | ~3.2 | High | [21] |
| SPAAC Click Chemistry | Azide-modified Antibody | ~1.8 - 2.0 | High | [6][23] |
| Conventional Cysteine Conjugation | Interchain Disulfides | 0 - 8 (average ~3.5-4) | Low | [4][10] |
| Conventional Lysine Conjugation | Surface Lysines | 0 - 8 (average ~3.5) | Low | [3] |
Table 2: In Vitro Cytotoxicity Data for ADCs with a Defined DAR
| ADC | Linker-Payload | Target Cell Line | IC50 | Reference |
| Trastuzumab-MTG-MMAE (DAR 2.0) | MMAE | BT-474 | 89.0 pM | [6] |
| Trastuzumab-MTG-MMAE (DAR 2.0) | MMAE | SK-BR-3 | 21.7 pM | [6] |
Experimental Protocols
The following sections provide detailed protocols for key experiments related to the synthesis and characterization of ADCs with a specific DAR.
Protocol 1: Site-Specific Conjugation via Engineered Cysteine
This protocol is a general guideline for the conjugation of a maleimide-containing peptide-payload to an antibody with engineered cysteine residues.
Materials:
-
Engineered cysteine-containing monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM)
-
Maleimide-activated peptide linker-payload
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction buffers (e.g., PBS with EDTA)
Procedure:
-
Antibody Preparation:
-
Start with the engineered mAb at a concentration of 5-10 mg/mL in PBS.
-
-
Partial Reduction:
-
Add a 1.5 to 2.5 molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours to reduce the engineered cysteine residues.
-
-
Linker-Payload Preparation:
-
Dissolve the maleimide-activated peptide linker-payload in DMSO to create a 10-20 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 5-10 molar excess of the dissolved linker-payload to the reduced mAb solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification:
-
Remove unreacted linker-payload and other small molecules by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the protein fractions containing the ADC.
-
-
Characterization:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Analyze the DAR and homogeneity using HIC-HPLC and/or RP-HPLC-MS as described in the analytical protocols below.
-
Protocol 2: Microbial Transglutaminase (MTG)-Mediated Conjugation
This protocol outlines the enzymatic conjugation of a primary amine-containing peptide-payload to a deglycosylated antibody.
Materials:
-
Deglycosylated mAb (e.g., using PNGase F)
-
Microbial Transglutaminase (MTG)
-
Amine-containing peptide linker-payload
-
Reaction buffer (e.g., Tris buffer, pH 7.5)
-
Stop solution (e.g., hydroxylamine)
-
Purification system (e.g., Protein A chromatography)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine the deglycosylated mAb (e.g., 1 mg/mL) and the amine-containing peptide linker-payload (e.g., 2.5 molar excess) in the reaction buffer.[6]
-
-
Enzymatic Reaction:
-
Reaction Quenching:
-
Stop the reaction by adding a stop solution or by proceeding directly to purification.
-
-
Purification:
-
Purify the resulting ADC using Protein A affinity chromatography to remove the enzyme and unreacted payload.
-
-
Characterization:
-
Analyze the purified ADC for DAR and homogeneity using appropriate analytical methods.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of a DBCO-containing linker-payload to an azide-modified antibody.[23]
Materials:
-
Azide-conjugated antibody
-
DBCO-containing peptide linker-payload
-
PBS buffer (pH 7.4)
-
DMSO
-
Desalting column
-
Protein concentrator (e.g., 50 kDa MWCO)[23]
Procedure:
-
Antibody Preparation:
-
Buffer exchange the azide-conjugated antibody into PBS (pH 7.4) using a desalting column.[23]
-
-
Linker-Payload Preparation:
-
Prepare a stock solution of the DBCO-linker-payload in DMSO (e.g., 26.7 mM).[23]
-
-
Conjugation Reaction:
-
Purification:
-
Characterization:
-
Filter the final ADC sample through a 0.2 µm filter and store at -20 to -80°C.[23]
-
Determine the DAR using analytical methods such as RP-HPLC or LC-MS.
-
Analytical Protocols for DAR Determination
Accurate determination of the DAR is crucial for the characterization and quality control of ADCs.
Protocol 4: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[5][14][26]
Workflow for HIC-based DAR Analysis
Caption: Workflow for determining the average DAR using HIC.
Procedure:
-
Sample Preparation: Dilute the ADC sample to approximately 1-2 mg/mL in the high salt mobile phase (Mobile Phase A).
-
Chromatographic System: Use an HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate (B86663) in phosphate (B84403) buffer, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., phosphate buffer, pH 7.0).
-
-
Gradient Elution: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time to elute the ADC species.
-
Data Analysis: Integrate the peak areas of the different DAR species in the chromatogram. Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100
-
Protocol 5: DAR Analysis by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is often used as an orthogonal method for DAR determination, particularly for cysteine-linked ADCs, and involves the reduction of the antibody into its light and heavy chains.[2][14]
Procedure:
-
Sample Reduction: Reduce the ADC sample (e.g., at 1 mg/mL) with a reducing agent like DTT or TCEP to separate the light and heavy chains.
-
Chromatographic System: Use a UHPLC or HPLC system with a reversed-phase column (e.g., C4 or C8).
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Gradient Elution: Elute the light and heavy chains and their drug-conjugated forms using a gradient of increasing organic solvent (Mobile Phase B).
-
Data Analysis: Integrate the peak areas of the unconjugated and conjugated light and heavy chains. Calculate the weighted average DAR based on the relative peak areas and the number of drugs per chain.[2]
Protocol 6: DAR Analysis by Mass Spectrometry (LC-MS)
LC-MS provides accurate mass measurements of the intact ADC or its subunits, allowing for precise DAR determination.[3][27][28]
Procedure:
-
Sample Preparation: The ADC sample can be analyzed intact, or after reduction and/or deglycosylation to simplify the mass spectrum.[3]
-
LC-MS System: Couple a liquid chromatography system (either HIC or RP) to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire the mass spectra of the eluting ADC species.
-
Data Analysis: Deconvolute the mass spectra to obtain the neutral mass of each DAR species. The average DAR can be calculated from the relative abundance of each species observed in the deconvoluted spectrum.[3] Specialized software can automate this calculation.[2][27]
Conclusion
Achieving a specific and homogeneous drug-to-antibody ratio is a cornerstone of modern ADC development. The use of peptide linkers in conjunction with site-specific conjugation technologies, such as engineered cysteines, enzymatic ligation, and click chemistry, provides robust and reproducible methods for producing ADCs with a defined DAR. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers and drug developers to design, synthesize, and characterize next-generation antibody-drug conjugates with an improved therapeutic window. The careful selection of the conjugation strategy and rigorous analytical characterization are essential for the successful clinical translation of these promising targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 11. Site-Specific Antibody Conjugation to Engineered Double Cysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Toward Homogenous Antibody Drug Conjugates Using Enzyme-Based Conjugation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Transglutaminase-Mediated Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Sortase Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody Drug Conjugates with High In Vitro and In Vivo Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. hpst.cz [hpst.cz]
- 28. chromatographytoday.com [chromatographytoday.com]
Application Notes and Protocols for Cathepsin B Cleavage of Peptide Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed in various pathological conditions, most notably in cancer.[1] This upregulation makes it a prime target for therapeutic strategies, particularly in the design of antibody-drug conjugates (ADCs). In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody via a linker that is designed to be cleaved specifically in the tumor microenvironment, thereby releasing the drug payload. Cathepsin B is a common enzyme targeted for this purpose due to its activity within the acidic environment of lysosomes, which are the destination for many internalized ADCs.[1][]
A variety of peptide sequences have been investigated as substrates for cathepsin B, with the dipeptide valine-citrulline (Val-Cit) being one of the most well-established and widely used linkers in approved and clinical-stage ADCs.[][3][4] Other sequences, such as valine-alanine (Val-Ala), have also been shown to be effective cathepsin B substrates.[][5] This document provides detailed protocols for assessing the cleavage of peptide linkers by cathepsin B, with a specific focus on the tripeptide linker Alanine-Alanine-Asparagine (Ala-Ala-Asn).
Recent studies have explored a range of peptide sequences to identify novel linkers with improved properties, such as enhanced stability in plasma and specific cleavage by tumor-associated proteases. While the Ala-Ala-Asn linker has been investigated, particularly as a substrate for another lysosomal protease, legumain, current evidence suggests that it is not susceptible to cleavage by cathepsin B.[3][4]
These application notes provide a framework for the experimental evaluation of peptide linkers as potential cathepsin B substrates.
I. General Principles of Cathepsin B Cleavage Assays
The most common method for assessing the cleavage of a peptide linker by cathepsin B is through a fluorometric assay.[1] This technique utilizes a synthetic peptide substrate conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or amino-4-trifluoromethyl coumarin (B35378) (AFC), and a quencher. In the intact substrate, the fluorescence of the fluorophore is suppressed by the quencher. Upon enzymatic cleavage of the peptide linker, the fluorophore is liberated, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to the rate of cleavage.[1]
Alternatively, HPLC-based methods can be employed to directly measure the release of the drug payload from an ADC.[6] This approach offers the advantage of quantifying the release of the actual therapeutic agent but is generally lower in throughput than fluorometric assays.[6]
II. Experimental Protocols
Protocol 1: Fluorometric Endpoint Assay for Screening Peptide Linkers
This protocol is designed for the rapid screening of multiple peptide linkers to determine their susceptibility to cathepsin B cleavage.
A. Materials and Reagents
-
Recombinant Human Cathepsin B
-
Peptide-fluorophore conjugate (e.g., Peptide-AMC)
-
Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[7]
-
Assay Buffer (e.g., 25 mM MES, pH 5.0)[7]
-
Inhibitor (optional, for control): Cathepsin B inhibitor (e.g., CA-074)
-
96-well black microplate
-
Fluorescence microplate reader
B. Experimental Procedure
-
Enzyme Activation:
-
Dilute recombinant cathepsin B to a concentration of 10 µg/mL in Activation Buffer.[7]
-
Incubate at room temperature for 15 minutes to ensure the active-site cysteine is in its reduced state.[6][7]
-
Further dilute the activated cathepsin B to the desired final concentration (e.g., 10-50 nM) in Assay Buffer.[1]
-
-
Substrate Preparation:
-
Prepare a stock solution of the peptide-fluorophore conjugate in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration (e.g., 10-50 µM) in Assay Buffer.[1]
-
-
Assay Setup (in a 96-well plate):
-
Sample Wells: 50 µL of activated Cathepsin B solution + 50 µL of peptide-fluorophore substrate solution.
-
Negative Control (Inhibitor) Wells: 50 µL of pre-incubated (15 min at RT) activated Cathepsin B and inhibitor solution + 50 µL of peptide-fluorophore substrate solution.[1]
-
Blank (Substrate Only) Wells: 50 µL of Assay Buffer + 50 µL of peptide-fluorophore substrate solution.[1][7]
-
Enzyme Only Wells: 50 µL of activated Cathepsin B solution + 50 µL of Assay Buffer.[1]
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30, 60, or 120 minutes), protected from light.[1] The incubation time should be optimized to ensure the reaction remains within the linear range.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).[7]
-
C. Data Analysis
-
Subtract the fluorescence of the Blank wells from all other readings.
-
Compare the fluorescence intensity of the Sample wells to the Negative Control wells to determine the extent of enzymatic cleavage.
Protocol 2: Kinetic Assay for Determining Enzyme Kinetics
This protocol is used to determine the Michaelis-Menten kinetic parameters (Km and kcat) of cathepsin B for a specific peptide linker.
A. Materials and Reagents
-
Same as Protocol 1.
B. Experimental Procedure
-
Reagent Preparation:
-
Activate cathepsin B as described in Protocol 1.
-
Prepare a serial dilution of the peptide-fluorophore substrate in Assay Buffer. The concentration range should ideally span from 0.1 to 10 times the expected Km value.[1]
-
-
Assay Setup:
-
Add 50 µL of activated Cathepsin B solution to the appropriate wells of a 96-well plate.
-
Add 50 µL of each concentration of the peptide-fluorophore substrate to the wells containing the enzyme.
-
Include blank wells with the highest substrate concentration and Assay Buffer.[1]
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.[1]
-
Measure the fluorescence intensity in kinetic mode at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).
-
C. Data Analysis
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence versus time plot.
-
Plot V₀ against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate kcat from the Vmax and the enzyme concentration.
III. Data Presentation
Quantitative data from cleavage assays should be summarized in clear and structured tables for easy comparison.
Table 1: Endpoint Cleavage Efficiency of Various Peptide Linkers
| Linker Sequence | Relative Fluorescence Units (RFU) | Cleavage Efficiency (%) |
| Val-Cit | (Value) | (Value) |
| Val-Ala | (Value) | (Value) |
| Ala-Ala-Asn | (Value) | (Value) |
| Negative Control | (Value) | 0 |
Table 2: Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers
| Linker Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Val-Cit | (Value) | (Value) | (Value) |
| Val-Ala | (Value) | (Value) | (Value) |
| Ala-Ala-Asn | (Value) | (Value) | (Value) |
IV. Findings on the Ala-Ala-Asn Linker
Studies investigating the specificity of various proteases for peptide linkers have shown that the Ala-Ala-Asn sequence is effectively cleaved by legumain.[3] However, in the same study, constructs containing the L-Ala-L-Ala-L-Asn linker showed no cleavage when incubated with cathepsin B.[3][4] This suggests that the Ala-Ala-Asn linker is not a substrate for cathepsin B and may be suitable for developing ADCs that specifically target legumain activity.
V. Visualizations
Signaling Pathway of ADC Action
Caption: Generalized signaling pathway of an antibody-drug conjugate (ADC) leading to payload release by cathepsin B.
Experimental Workflow for Fluorometric Cleavage Assay
Caption: A generalized workflow for performing a cathepsin B peptide linker cleavage assay.[1]
References
- 1. benchchem.com [benchchem.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Impact of cathepsin B-sensitive triggers and hydrophilic linkers on in vitro efficacy of novel site-specific antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Fmoc-PEG4-Ala-Ala-Asn-PAB in Novel Bioconjugate Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-PEG4-Ala-Ala-Asn-PAB is a highly specialized, cleavable linker used in the development of antibody-drug conjugates (ADCs). This linker is designed for targeted drug delivery, offering a unique combination of features to enhance the therapeutic window of potent cytotoxic agents. Its rational design incorporates a protease-sensitive peptide sequence, a self-immolative spacer, and a polyethylene (B3416737) glycol (PEG) moiety to improve aqueous solubility and pharmacokinetic properties. These application notes provide a comprehensive overview, detailed protocols, and comparative data for the effective utilization of this compound in the synthesis of innovative bioconjugates.
The core structure of this linker consists of four key components:
-
Fmoc (9-fluorenylmethoxycarbonyl): An amine-protecting group commonly employed in solid-phase peptide synthesis, allowing for controlled and sequential assembly of the linker-payload conjugate.
-
PEG4: A hydrophilic four-unit polyethylene glycol spacer. The inclusion of this PEG moiety is crucial for increasing the aqueous solubility of the often hydrophobic linker-payload complex, which can mitigate aggregation issues during conjugation and in vivo.[1][2]
-
Ala-Ala-Asn: A tripeptide sequence that serves as the cleavage site for specific proteases. This sequence is recognized and cleaved by the asparaginyl endopeptidase legumain, which is often overexpressed in the tumor microenvironment and within lysosomes of cancer cells.[3][4]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer. Following the enzymatic cleavage of the Ala-Ala-Asn sequence, the PAB moiety undergoes a 1,6-elimination reaction to release the active drug in its unmodified form inside the target cell.
Mechanism of Action
The targeted drug release mechanism of an ADC utilizing the Ala-Ala-Asn-PAB linker is a multi-step process that ensures the cytotoxic payload is delivered specifically to cancer cells, minimizing systemic toxicity.
-
Circulation and Targeting: The ADC circulates in the bloodstream, and the monoclonal antibody component specifically binds to a target antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes.
-
Enzymatic Cleavage: Within the lysosome, the Ala-Ala-Asn peptide sequence of the linker is recognized and cleaved by the lysosomal protease legumain.
-
Self-Immolation and Payload Release: The cleavage of the peptide bond triggers the spontaneous 1,6-elimination of the PAB spacer, leading to the release of the active cytotoxic drug inside the cancer cell.
-
Induction of Cell Death: The released payload can then exert its cytotoxic effect, leading to the death of the cancer cell.
References
Purifying Antibody-Drug Conjugates with a Legumain-Cleavable Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Antibody-Drug Conjugates (ADCs) synthesized using the Fmoc-PEG4-Ala-Ala-Asn-PAB linker. This linker system incorporates a hydrophilic PEG4 spacer to enhance solubility and a tripeptide sequence (Ala-Ala-Asn) that is selectively cleaved by the lysosomal protease legumain, which is often overexpressed in the tumor microenvironment.[1][2][3] The p-aminobenzyl carbamate (B1207046) (PAB) serves as a self-immolative spacer, ensuring the efficient release of the unmodified cytotoxic payload upon enzymatic cleavage.
Introduction
The therapeutic efficacy and safety of ADCs are critically dependent on their purity and homogeneity, particularly the drug-to-antibody ratio (DAR). The conjugation process typically yields a heterogeneous mixture of ADC species with varying DARs, as well as unconjugated antibody and free drug-linker. Therefore, robust purification strategies are essential to isolate the desired ADC species and remove impurities. This document outlines protocols for the three primary chromatographic techniques used for ADC purification and characterization: Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Reversed-Phase Chromatography (RPC).
Mechanism of Action: Legumain-Mediated Payload Release
The Ala-Ala-Asn tripeptide within the linker is designed for specific cleavage by legumain, an asparaginyl endopeptidase.[1][2][3][4][5] Unlike many other peptide linkers that are substrates for cathepsins, the Ala-Ala-Asn sequence shows high stability towards cathepsin B.[3] Upon internalization of the ADC into a target cancer cell, it is trafficked to the lysosome where active legumain recognizes and cleaves the peptide bond C-terminal to the asparagine residue.[1][2][3] This initiates the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload.
Experimental Workflow for ADC Purification and Characterization
The overall workflow for purifying and characterizing an ADC synthesized with the this compound linker involves initial purification to remove process-related impurities, followed by detailed characterization to assess purity, DAR, and aggregation.
Data Presentation: Comparative Analysis of Purification Techniques
The choice of purification technique will depend on the specific requirements of the ADC and the desired level of purity and homogeneity. The following table summarizes typical performance data for each technique.
| Parameter | Hydrophobic Interaction Chromatography (HIC) | Size Exclusion Chromatography (SEC) | Reversed-Phase Chromatography (RPC) |
| Primary Separation Principle | Hydrophobicity | Hydrodynamic Radius (Size) | Polarity/Hydrophobicity |
| Typical Purity Achieved | >95% | >98% | >99% |
| Typical Recovery | 70-90% | >95% | 60-80% |
| DAR Resolution | High (Separates DAR species) | Low (No DAR separation) | High (Separates light and heavy chains with different drug loads) |
| Aggregate Removal | Moderate | High | Low |
| Unconjugated Antibody Removal | High | Low | High |
| Free Drug-Linker Removal | High | High | High |
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) for DAR Fractionation
HIC is a powerful technique for purifying ADCs based on the increased hydrophobicity imparted by the conjugated drug-linker.[6][7][8][9] It is the gold standard for analyzing the distribution of DAR species under non-denaturing conditions.
Materials:
-
HIC Column: Phenyl or Butyl chemistry (e.g., TSKgel Phenyl-5PW, Tosoh Bioscience)
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
HPLC System: Biocompatible HPLC or FPLC system
Protocol:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 1.0 mL/min for at least 5 column volumes (CVs).
-
Sample Preparation: Dilute the crude ADC sample with Mobile Phase A to a final protein concentration of 1-5 mg/mL. The final ammonium sulfate concentration should be between 1.0 M and 1.5 M to ensure binding to the column.
-
Injection: Inject the prepared sample onto the equilibrated column.
-
Elution Gradient: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 CVs.
-
Fraction Collection: Collect fractions corresponding to the different DAR species, which will elute in order of increasing hydrophobicity (lower DAR species elute first).
-
Column Cleaning and Storage: Wash the column with 100% Mobile Phase B, followed by water, and store in 20% ethanol.
Size Exclusion Chromatography (SEC) for Aggregate and Impurity Removal
SEC separates molecules based on their size in solution.[10][11] It is primarily used as a polishing step to remove high molecular weight aggregates and low molecular weight impurities such as unconjugated drug-linker.
Materials:
-
SEC Column: (e.g., TSKgel G3000SWxl, Tosoh Bioscience)
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC System: HPLC or UHPLC system
Protocol:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation: The ADC sample, either crude or partially purified by HIC, can be directly injected. Ensure the protein concentration is within the linear range of the column (typically 0.1-10 mg/mL).
-
Injection: Inject the sample onto the column.
-
Isocratic Elution: Elute the sample with the mobile phase under isocratic conditions. Aggregates will elute first, followed by the monomeric ADC, and then low molecular weight impurities.
-
Fraction Collection: Collect the fraction corresponding to the monomeric ADC peak.
-
Column Storage: Store the column in the mobile phase or a recommended storage solution.
Reversed-Phase Chromatography (RPC) for High-Resolution Analysis
RPC is a high-resolution technique that separates molecules based on their hydrophobicity. For ADCs, it is typically performed under denaturing conditions to separate the light and heavy chains, allowing for a more detailed analysis of drug distribution.[]
Materials:
-
RPC Column: C4 or C8 chemistry (e.g., ZORBAX 300SB-C8, Agilent)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Reducing Agent: Dithiothreitol (DTT)
-
HPLC System: UHPLC system with a UV detector
Protocol:
-
Sample Reduction (Optional, for detailed DAR analysis): To analyze the drug load on individual chains, reduce the ADC by incubating with 10 mM DTT at 37°C for 30 minutes.
-
Column Equilibration: Equilibrate the RPC column with a low percentage of Mobile Phase B (e.g., 20%) at a flow rate of 0.5 mL/min.
-
Injection: Inject the reduced or intact ADC sample.
-
Elution Gradient: Elute the sample with a linear gradient from 20% to 80% Mobile Phase B over 30 minutes.
-
Data Analysis: The resulting chromatogram will show separated peaks for the unconjugated and conjugated light and heavy chains. The average DAR can be calculated from the peak areas.
-
Column Cleaning and Storage: Wash the column with a high percentage of Mobile Phase B and then store in an appropriate solvent mixture (e.g., 50:50 Acetonitrile:Water).
Conclusion
The purification of ADCs synthesized with the this compound linker requires a multi-step approach to achieve high purity and a well-defined DAR. HIC is essential for the fractionation of different DAR species, while SEC is crucial for removing aggregates. RPC provides a high-resolution analytical tool for detailed characterization. The protocols provided in this document serve as a starting point for developing a robust and efficient purification and characterization strategy for this class of ADCs. The unique legumain-cleavable nature of the Ala-Ala-Asn linker offers a promising avenue for developing ADCs with improved tumor-specific payload release.
References
- 1. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Expanding the utility of legumain cleavable ADC linkers through direct payload coupling [morressier.com]
- 6. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Note & Protocol: In Vitro Cell-Based Assays for Evaluating ADC Efficacy
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that deliver potent cytotoxic agents specifically to cancer cells, aiming to improve efficacy while minimizing systemic toxicity.[1] The preclinical evaluation of ADCs relies heavily on a variety of in vitro cell-based assays to characterize their efficacy, potency, and mechanism of action.[2][3] These assays are crucial for selecting promising ADC candidates for further development.[1] This document provides detailed protocols for key in vitro assays used to assess the efficacy of ADCs.
Mechanism of Action
The efficacy of an ADC is contingent on a sequence of events:
-
Binding: The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.[4]
-
Internalization: The ADC-antigen complex is then internalized by the cell through receptor-mediated endocytosis.[]
-
Payload Release: Once inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved by enzymes or the acidic environment, releasing the cytotoxic payload.[4][]
-
Cell Death: The released payload then exerts its cytotoxic effect, typically by damaging DNA or disrupting microtubule polymerization, leading to apoptosis.[4]
Some ADCs can also induce cell death through antibody-dependent cell-mediated cytotoxicity (ADCC) or by inhibiting downstream signaling pathways.[6]
Key In Vitro Assays
A comprehensive in vitro evaluation of an ADC typically includes the following assays:
-
Cytotoxicity Assays: These are fundamental for determining the potency (IC50) of an ADC on antigen-positive cancer cells.[7][8]
-
Internalization Assays: These assays quantify the rate and extent of ADC uptake into target cells, which is a prerequisite for payload delivery.[9][10]
-
Bystander Effect Assays: These assays evaluate the ability of the released payload to kill neighboring antigen-negative cells, a critical feature for treating heterogeneous tumors.[2][11][12]
-
Payload Release Assays: These assays confirm the release of the active payload from the ADC within the target cell.[13][14]
Experimental Protocols
Cytotoxicity Assay
This protocol describes a common method for assessing ADC-mediated cytotoxicity using a tetrazolium salt-based assay (e.g., MTT or XTT).[1][15]
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines.[16]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).[1]
-
Antibody-Drug Conjugate (ADC), unconjugated antibody, and free cytotoxic payload.[1]
-
96-well tissue culture plates.
-
MTT or XTT reagent.[1]
-
Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl or DMSO).[1]
-
Microplate reader.[17]
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.[17]
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for a duration of 48-144 hours.[16][17]
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.[1]
-
XTT Assay: Add the XTT reagent mixture and incubate for 2-4 hours.[1]
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[1][17]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.[7]
Internalization Assay
This protocol outlines a method to quantify ADC internalization using a pH-sensitive dye.[18]
Materials:
-
Target cell line.
-
ADC labeled with a pH-sensitive dye (e.g., pHrodo).[18]
-
96-well plates.
-
Flow cytometer or high-content imaging system.[9]
Procedure:
-
Cell Seeding: Plate cells in 96-well plates and allow them to attach overnight.
-
ADC Incubation: Treat cells with the fluorescently labeled ADC for various time points.[18]
-
Analysis:
-
Data Analysis: Plot the mean fluorescence intensity against time to determine the internalization rate.
Bystander Effect Assay
This protocol describes a co-culture method to assess the bystander killing effect.[11][20]
Materials:
-
Antigen-positive (Ag+) cell line.
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP).[11]
-
ADC.
-
96-well plates.
-
Flow cytometer or imaging system.[21]
Procedure:
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in 96-well plates.[11]
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC for a specified time.[20]
-
Viability Analysis:
-
Data Analysis: Determine the IC50 of the ADC on the Ag- cells in the presence of Ag+ cells to quantify the bystander effect.[22]
Data Presentation
Table 1: Example Cytotoxicity Data of an ADC
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Unconjugated Antibody IC50 (nM) | Free Payload IC50 (nM) |
| Target Cell Line A | High | 5.2 | > 1000 | 0.8 |
| Target Cell Line B | Medium | 25.8 | > 1000 | 1.1 |
| Control Cell Line C | Negative | > 1000 | > 1000 | 0.9 |
Table 2: Example Bystander Effect Data
| Co-culture Ratio (Ag+:Ag-) | ADC IC50 on Ag- cells (nM) |
| 1:1 | 50.3 |
| 5:1 | 15.7 |
| 10:1 | 8.2 |
Visualizations
Caption: General mechanism of action for an Antibody-Drug Conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 4. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. Internalisierung von Antikörpern | Thermo Fisher Scientific - DE [thermofisher.com]
- 19. ADC In Vitro Screening & Evaluation_ADC In Vitro Screening_Antibody Drug Conjugates Services - Antibody/ADC In Vitro Studies - ICE Bioscience [en.ice-biosci.com]
- 20. agilent.com [agilent.com]
- 21. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 22. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fmoc-PEG4-Ala-Ala-Asn-PAB Conjugation
Welcome to the technical support center for the Fmoc-PEG4-Ala-Ala-Asn-PAB antibody-drug conjugate (ADC) linker. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to low conjugation efficiency and other common challenges encountered during the synthesis and conjugation of ADCs using this specific linker.
Frequently Asked Questions (FAQs)
Q1: What is the function of each component in the this compound linker?
A1: Each part of the linker has a specific role:
-
Fmoc (9-fluorenylmethoxycarbonyl): An amine-protecting group used during solid-phase peptide synthesis (SPPS) to build the peptide sequence. It must be removed before conjugation to the payload.[1][2]
-
PEG4 (Polyethylene glycol, 4 units): A hydrophilic spacer that increases the aqueous solubility of the linker and the final ADC, which can help reduce aggregation.[2]
-
Ala-Ala-Asn (Alanine-Alanine-Asparagine): A tripeptide sequence designed to be cleaved by specific intracellular proteases, such as cathepsins, which are often overexpressed in tumor cells. This allows for targeted release of the cytotoxic payload.
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer. Once the Ala-Ala-Asn sequence is cleaved, the PAB group undergoes a 1,6-elimination reaction, ensuring the release of the payload in its unmodified, active form.[1][3]
Q2: What is a typical Drug-to-Antibody Ratio (DAR) for ADCs using this type of linker?
A2: The ideal Drug-to-Antibody Ratio (DAR) is typically between 2 and 4.[] While higher DARs can increase potency, they may also lead to issues such as reduced solubility, increased aggregation, and faster clearance from circulation.[][5] However, linkers similar to this one, such as those containing Val-Ala, have been shown to achieve a DAR as high as 7.4 with limited aggregation.[6][]
Q3: What are the critical quality attributes to monitor during ADC synthesis with this linker?
A3: Key quality attributes to monitor include the average DAR, the distribution of different drug-loaded species, the level of aggregation, and the amount of unconjugated payload or linker.[8] These are typically assessed using techniques like Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Size Exclusion Chromatography (SEC).[8][9][10][11]
Troubleshooting Guide: Low Conjugation Efficiency
Low conjugation efficiency can occur at two main stages: 1) conjugation of the cytotoxic payload to the linker, and 2) conjugation of the drug-linker complex to the antibody. This guide addresses both scenarios.
Diagram: General ADC Conjugation Workflow
Caption: A high-level overview of the two main phases of ADC production.
Q4: I am observing low yield after conjugating my cytotoxic payload to the this compound linker. What could be the cause?
A4: This issue often points to problems with the Fmoc deprotection step or the coupling reaction itself. Below is a systematic approach to troubleshoot this.
Diagram: Troubleshooting Low Drug-Linker Yield
Caption: A decision tree for diagnosing low yield in drug-linker synthesis.
Q5: My drug-linker synthesis seems successful, but I am getting low conjugation efficiency when reacting it with my antibody. Why is this happening?
A5: Low efficiency at this stage can be due to issues with the antibody, the drug-linker complex, or the reaction conditions.
-
Antibody Quality and Preparation: The antibody must be properly prepared. For cysteine conjugation, this involves the controlled reduction of interchain disulfide bonds. Incomplete or excessive reduction can lead to low or heterogeneous conjugation.
-
Drug-Linker Solubility and Aggregation: The PAB moiety is hydrophobic and can reduce the solubility of the drug-linker complex, leading to aggregation and poor reactivity.[3] The PEG4 component is designed to counteract this, but issues can still arise with particularly hydrophobic payloads.
-
Reaction Buffer and pH: The pH of the conjugation buffer is critical. For cysteine conjugation, a pH around 7.4 is often used to ensure the thiol groups are sufficiently nucleophilic while maintaining antibody stability.[1] Using buffers with primary amines (like Tris) should be avoided as they can compete in the reaction.[12]
-
Hydrolysis of Activated Linker: If your drug-linker complex has an activated ester (like a p-nitrophenyl carbonate, if you've modified the PAB's alcohol), it can be susceptible to hydrolysis, especially at higher pH. This would deactivate the linker before it can react with the antibody.
Q6: How do I analyze the results of my conjugation reaction to determine the DAR?
A6: Hydrophobic Interaction Chromatography (HIC) is the most common and effective method for determining the DAR of cysteine-linked ADCs.[8][11] The principle is that with each conjugated drug-linker, the overall hydrophobicity of the antibody increases.
-
HIC Profile: An HIC chromatogram will show a series of peaks. The first peak is the unconjugated antibody (DAR 0), followed by peaks for DAR 2, DAR 4, DAR 6, and DAR 8 species.[8]
-
Calculating Average DAR: The weighted average DAR is calculated from the relative area of each peak.[8][11]
Size Exclusion Chromatography (SEC) is used as an orthogonal method to quantify the percentage of high molecular weight species (aggregates).[13]
Quantitative Data Summary
The following tables provide general parameters for ADC synthesis and analysis. Note that optimal conditions may vary depending on the specific antibody and payload.
Table 1: Recommended Reaction Parameters
| Parameter | Drug-Linker Synthesis | Antibody-Drug Conjugation (Cysteine) |
| Solvent | Anhydrous DMF | Aqueous Buffer (e.g., PBS with EDTA) |
| pH | N/A (Base-catalyzed) | 7.2 - 7.5 |
| Temperature | Room Temperature | 4°C to Room Temperature |
| Reaction Time | 2 - 4 hours | 1 - 4 hours |
| Molar Excess (Linker/Drug) | 1.1 - 1.5 equivalents of linker | 4 - 8 fold molar excess of drug-linker |
Table 2: Typical Analytical Parameters for ADC Characterization
| Analytical Method | Parameter Measured | Typical Values/Observations |
| HIC-HPLC | DAR Distribution, Average DAR | Separation of DAR 0, 2, 4, 6, 8 peaks. Average DAR typically 3.5-4.0. |
| SEC-HPLC | Aggregation | Monomer peak should be >95%. |
| RP-HPLC | Free Drug-Linker | Quantify residual, unconjugated drug-linker complex. |
| LC-MS | Mass Confirmation | Confirms mass of light and heavy chains with attached drug-linkers. |
Experimental Protocols
Protocol 1: Fmoc Deprotection of the Resin-Bound Linker
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF).
-
Initial Wash: Wash the resin thoroughly with DMF (3 times) to remove any residual reagents.
-
Deprotection: Add a 20% solution of piperidine in DMF to the resin, ensuring it is fully submerged.[1]
-
Agitation: Gently agitate the mixture at room temperature for 20 minutes.[1]
-
Drain and Repeat: Drain the piperidine solution and repeat the deprotection step for another 10-20 minutes to ensure complete removal.[1]
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional): Perform a Kaiser test on a small sample of beads. A dark blue color indicates the presence of free primary amines and successful deprotection.[14]
Protocol 2: Conjugation of an Amine-Containing Payload to the Deprotected Linker
This protocol assumes the PAB's alcohol has been pre-activated, for example as a p-nitrophenyl (PNP) carbonate, for reaction with an amine on the payload.
-
Dissolution: Dissolve the purified peptide-linker (1.1 equivalents) and the amine-containing payload (1 equivalent) in anhydrous DMF.[1]
-
Reaction Initiation: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (3 equivalents) to the solution and stir at room temperature.[1]
-
Monitoring: Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 2-4 hours).[1]
-
Purification: Purify the resulting drug-linker conjugate by preparative RP-HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.
Protocol 3: Conjugation of the Drug-Linker to a Cysteine-Engineered Antibody
-
Antibody Preparation: Partially reduce the interchain disulfides of the antibody using a controlled amount of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Buffer Exchange: Buffer exchange the reduced antibody into a conjugation buffer (e.g., PBS with EDTA, pH 7.4).[1]
-
Drug-Linker Preparation: Dissolve the purified drug-linker conjugate in a co-solvent such as DMSO.
-
Conjugation Reaction: Add the drug-linker solution to the reduced antibody solution at a molar excess of 4-8 fold.[1]
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Quench any unreacted thiols on the antibody with an excess of N-acetylcysteine.
-
Purification: Purify the ADC using size exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated drug-linker and other small molecules.
-
Analysis: Characterize the final ADC product for DAR, aggregation, and purity using HIC-HPLC and SEC-HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Preventing Premature Linker Cleavage in Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to premature linker cleavage of antibody-drug conjugates (ADCs) in plasma.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature linker cleavage in plasma?
A1: Premature linker cleavage in plasma is a critical issue that can lead to off-target toxicity and reduced therapeutic efficacy.[1] The primary causes depend on the linker chemistry:
-
Enzymatic Degradation: Certain linkers are susceptible to cleavage by enzymes present in plasma. For example, peptide-based linkers, such as the commonly used valine-citrulline (Val-Cit) linker, can be cleaved by neutrophil elastase and, in preclinical mouse models, by carboxylesterase 1C (Ces1C).[2][3][4]
-
Chemical Instability: Some linkers are inherently unstable in the physiological conditions of blood. Hydrazone linkers, for instance, are designed to be acid-cleavable and can show instability at the neutral pH of blood (~7.4).[5][6] Disulfide linkers can be prematurely reduced by circulating thiols like glutathione, although the concentration in plasma is significantly lower than inside cells.[7]
-
Suboptimal Conjugation Site: The location of linker-drug conjugation on the antibody can influence its stability.[1] Linkers attached to more solvent-exposed sites may be more susceptible to enzymatic degradation.[6]
-
High Drug-to-Antibody Ratio (DAR): A high DAR can alter the antibody's conformation, potentially exposing the linker to plasma enzymes and increasing hydrophobicity, which can lead to aggregation and faster clearance.[1][8]
Q2: My ADC with a Val-Cit linker is unstable in mouse plasma but stable in human plasma. Why is this happening and what can I do?
A2: This is a well-documented phenomenon caused by the presence of carboxylesterase 1c (Ces1c) in rodent plasma, which is known to hydrolyze the Val-Cit dipeptide.[2][4][9] This enzyme is not present at the same activity level in human plasma, leading to the observed discrepancy.
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay using both mouse and human plasma to confirm the differential stability.[2]
-
Linker Modification:
-
Introduce a hydrophilic group, such as a glutamic acid residue, to create a Glu-Val-Cit (EVCit) linker. This modification has been shown to significantly reduce susceptibility to Ces1C cleavage while maintaining sensitivity to Cathepsin B for intracellular payload release.[2][8]
-
Explore alternative linker chemistries not susceptible to Ces1C, such as certain non-cleavable linkers or alternative peptide sequences.[2][]
-
-
Use Ces1C Knockout Mice: For in vivo studies, consider using Ces1C knockout mice to mitigate premature cleavage and obtain more predictive preclinical data.[2]
Q3: I'm observing off-target toxicity, specifically neutropenia, with my Val-Cit linked ADC. What is the likely cause?
A3: Neutropenia observed with Val-Cit linked ADCs is often attributed to premature payload release by human neutrophil elastase (NE), an enzyme secreted by neutrophils.[2][11] This leads to the unintended release of the cytotoxic drug in circulation, which can then harm healthy neutrophils.
Troubleshooting Steps:
-
Assess NE Sensitivity: Perform an in vitro assay by incubating your ADC with purified human neutrophil elastase to monitor for payload release.[2]
-
Linker Modification: Consider linker designs that are more resistant to NE cleavage. For example, incorporating specific amino acid substitutions can confer resistance.[8]
-
Tandem Cleavage Strategy: Employ a tandem-cleavage linker strategy where the primary cleavage site is masked by a protective group, like a glucuronide moiety. This protecting group is removed in the lysosomal compartment of the target cell, exposing the dipeptide for subsequent cleavage and payload release.[12][13]
Q4: How does the hydrophobicity of the linker and payload affect ADC stability?
A4: The hydrophobicity of the linker-payload combination can significantly impact ADC stability and pharmacokinetics.[8][]
-
Aggregation: Highly hydrophobic ADCs, especially those with a high drug-to-antibody ratio (DAR), are prone to aggregation.[1][8] Aggregated ADCs can be rapidly cleared from circulation, reducing their efficacy, and may also exhibit altered toxicity profiles.
-
Plasma Stability: Hydrophobicity can influence interactions with plasma proteins and enzymes, potentially affecting linker stability.
Mitigation Strategies:
-
Incorporate Hydrophilic Spacers: Introducing hydrophilic elements like polyethylene (B3416737) glycol (PEG) or polar amino acid fragments into the linker can increase solubility and improve plasma stability.[8][][14]
-
Optimize DAR: Aim for a lower, more homogenous DAR (typically 2-4) to reduce hydrophobicity and the risk of aggregation.[]
Troubleshooting Guides
Issue 1: Premature Payload Release Detected in In Vitro Plasma Stability Assay
Workflow for Investigating Premature Payload Release:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. preprints.org [preprints.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. purepeg.com [purepeg.com]
Technical Support Center: Optimizing Fmoc-PEG4-Ala-Ala-Asn-PAB Coupling
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the optimal coupling of Fmoc-PEG4-Ala-Ala-Asn to a p-aminobenzyl (PAB) functionalized support or molecule.
Troubleshooting Guide: Common Issues and Solutions
Low coupling efficiency is a primary concern in peptide synthesis, leading to decreased yields and product impurities.[1] Below are common issues encountered during the Fmoc-PEG4-Ala-Ala-Asn-PAB coupling and their respective solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield | Incomplete activation of the carboxylic acid. | Use a more efficient coupling reagent like HATU or COMU, which are known to be effective for sterically hindered couplings.[2][3] Ensure all reagents are fresh and anhydrous.[1] |
| Steric hindrance from the bulky Fmoc-PEG4-Ala-Ala moiety. | Increase the reaction time and/or temperature. Consider using a double coupling strategy where the coupling step is repeated with fresh reagents.[4][5] | |
| Aggregation of the peptide chain on the solid support. | Use solvents known to disrupt secondary structures, such as NMP or DMA, or mixtures containing DMSO.[6][7][8] | |
| Poor solvation of the resin/peptide. | Ensure adequate swelling of the resin before coupling. Use a solvent like DMF or NMP that effectively solvates the peptide-resin matrix.[6][7] | |
| Presence of Deletion Sequences in Final Product | Incomplete coupling at one of the amino acid residues. | Perform a qualitative test (e.g., Kaiser test for primary amines) to confirm the completion of the coupling reaction before proceeding to the next step.[1] If the test is positive, indicating free amines, repeat the coupling. |
| Premature cleavage from an acid-labile linker. | If using a highly acid-sensitive linker, the acidity of some coupling activators (e.g., HOBt) might cause premature cleavage.[1] Use a more robust linker or a different coupling strategy that avoids acidic conditions. | |
| Side Reactions Detected (e.g., by MS) | Racemization at the amino acid alpha-carbon. | Use a base with a lower pKa, such as N-methylmorpholine (NMM) or sym-collidine, instead of DIPEA.[2] Additives like Oxyma Pure can also help suppress racemization.[2][9] |
| Aspartimide formation involving the asparagine (Asn) residue. | This is a common side reaction for aspartic acid and asparagine, especially with strong bases.[10] Minimize exposure to basic conditions. The use of specific protecting groups on the asparagine side chain can mitigate this, though this is part of the starting material. | |
| Guanidinylation of the free amine. | This can occur when using an excess of uronium/aminium-based coupling reagents (e.g., HBTU, HATU).[11] It's recommended to use a slight excess of the carboxylic acid component relative to the coupling reagent or opt for phosphonium-based reagents like PyBOP if this is a recurring issue.[9] | |
| Difficulty in Purification | Presence of closely eluting impurities. | Optimize the coupling reaction to minimize side products. Small changes in reaction time, temperature, or reagents can significantly impact the purity of the crude product. |
| Hydrophobic nature of the Fmoc-PEG construct. | The PEG linker is intended to increase hydrophilicity, but the overall molecule can still have hydrophobic regions, leading to aggregation.[12][13] Use of organic modifiers in the purification buffers may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended coupling reagents for the this compound coupling?
A1: For a potentially challenging coupling involving a PEGylated tetrapeptide, robust coupling reagents are recommended. Aminium/uronium salts like HATU and HCTU , or phosphonium (B103445) salts such as PyBOP , are excellent choices due to their high reactivity and effectiveness with sterically hindered amino acids.[3][14] COMU is another highly efficient and safer alternative to HOBt/HOAt-based reagents.[2] The choice may also depend on the specific solid support and the scale of the synthesis.
Q2: Which solvent system is optimal for this coupling reaction?
A2: The ideal solvent should ensure good solvation of both the peptide-resin and the reagents.[15] N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most commonly used and effective solvents for solid-phase peptide synthesis (SPPS).[7][8] NMP is often considered superior for difficult sequences as it can disrupt peptide aggregation more effectively.[8] For solution-phase couplings, anhydrous DMF or DCM are typically used.
Q3: What is the ideal ratio of reagents for the coupling reaction?
A3: A typical starting point for reagent stoichiometry in SPPS is to use an excess of the amino acid and coupling reagents relative to the loading capacity of the resin. A common ratio is:
-
Fmoc-PEG4-Ala-Ala-Asn-OH : 3 equivalents
-
Coupling Reagent (e.g., HATU) : 2.9 equivalents
-
Base (e.g., DIPEA) : 6 equivalents
These ratios can be adjusted based on the progress of the reaction, which can be monitored using a colorimetric test like the Kaiser test.[14]
Q4: How can I monitor the completion of the coupling reaction?
A4: The Kaiser test (or ninhydrin (B49086) test) is a widely used qualitative method to detect the presence of free primary amines on the resin.[1][11] A blue or purple color indicates an incomplete coupling, signifying that the N-terminus of the PAB-linker is still free. A yellow or colorless result suggests the coupling is complete. For secondary amines, other tests like the chloranil (B122849) test may be necessary.
Q5: What are the potential side reactions specific to the asparagine (Asn) residue in the sequence?
A5: Asparagine can undergo a base-catalyzed side reaction where the side-chain amide cyclizes with the backbone to form an aspartimide .[10] This can lead to racemization and the formation of β-peptide impurities.[10] While the trityl (Trt) protecting group on the asparagine side chain (if present in your starting material) is designed to minimize this, prolonged exposure to basic conditions during coupling should still be avoided. Another potential issue with unprotected asparagine is dehydration of the side-chain amide to a nitrile, though this is less common with modern coupling reagents.[16]
Q6: Can this coupling be performed in solution phase instead of on a solid support?
A6: Yes, this coupling can be performed in the solution phase. The same principles of carboxyl activation with coupling reagents apply. However, purification of the final product from excess reagents and byproducts can be more challenging in solution phase compared to the straightforward washing steps in SPPS.
Experimental Protocols
Protocol 1: Solid-Phase Coupling using HATU/DIPEA
-
Resin Swelling: Swell the PAB-functionalized resin in DMF for at least 30 minutes.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-PEG4-Ala-Ala-Asn-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the activation mixture. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of the resin beads and perform a Kaiser test. If the test is positive (blue color), continue the coupling for another hour or perform a double coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction mixture and wash the resin extensively with DMF, followed by DCM, and then DMF again to remove any residual reagents and byproducts.
Protocol 2: Monitoring Coupling Completion with the Kaiser Test
-
Sample Preparation: Withdraw a few beads of the peptide-resin from the reaction vessel and wash them thoroughly with DMF and then ethanol.
-
Reagent Addition: Place the beads in a small test tube and add:
-
2-3 drops of 5% ninhydrin in ethanol.
-
2-3 drops of 80% phenol (B47542) in ethanol.
-
2-3 drops of 2% 0.001M KCN in pyridine.
-
-
Heating: Heat the test tube at 100°C for 5 minutes.[1]
-
Observation:
-
Intense Blue/Purple Color: Indicates the presence of free primary amines, meaning the coupling is incomplete.
-
Yellow/Colorless: Indicates the absence of free primary amines, suggesting a complete coupling.
-
Visualizations
Caption: Experimental workflow for this compound coupling.
Caption: Troubleshooting decision tree for low coupling yield.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. 肽偶联剂选择指南 [sigmaaldrich.com]
- 4. biotage.com [biotage.com]
- 5. kilobio.com [kilobio.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. This compound | CAS:2055048-57-0 | AxisPharm [axispharm.com]
- 13. This compound - CD Bioparticles [cd-bioparticles.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to Antibody-Drug Conjugate (ADC) aggregation caused by the hydrophobicity of the linker-payload.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during ADC development related to aggregation.
| Observed Issue | Potential Cause | Recommended Action | Relevant Analytical Technique |
| Visible precipitation or turbidity in ADC solution after conjugation or during storage. | High degree of aggregation due to excessive hydrophobicity of the linker-payload. | - Reduce the Drug-to-Antibody Ratio (DAR).- Incorporate a more hydrophilic linker (e.g., PEG-based) in your design.[1][2]- Optimize conjugation conditions such as pH and co-solvent concentration. | - Size Exclusion Chromatography (SEC)- Dynamic Light Scattering (DLS) |
| Increase in high molecular weight species (HMWS) observed by SEC. | Formation of soluble aggregates. | - Analyze the ADC using orthogonal methods like SEC-MALS to characterize the aggregates.[3]- Evaluate different formulation buffers with varying excipients (e.g., surfactants, sugars) to enhance stability.[3]- Consider using a solid-phase conjugation method to prevent aggregation during the reaction.[4] | - SEC with Multi-Angle Light Scattering (SEC-MALS)- Dynamic Light Scattering (DLS) |
| Inconsistent results in cell-based assays. | Heterogeneity of the ADC preparation, potentially due to aggregation. | - Purify the ADC using size exclusion chromatography (SEC) to remove aggregates before in vitro studies.[3]- Characterize the purified fractions to ensure you are working with the monomeric species. | - Size Exclusion Chromatography (SEC) |
| Poor in vivo efficacy and rapid clearance. | Aggregation-induced rapid clearance from circulation. | - Re-evaluate the overall hydrophobicity of the ADC.[5]- Explore site-specific conjugation to produce a more homogeneous and potentially more stable ADC. | - Pharmacokinetic (PK) studies- Hydrophobic Interaction Chromatography (HIC) |
| Poor peak shape and resolution in SEC analysis. | Non-specific interaction of the hydrophobic payload with the stationary phase. | - Add an organic modifier (e.g., 15% 2-propanol or acetonitrile) to the mobile phase.[6][7] | - Size Exclusion Chromatography (SEC) |
Frequently Asked Questions (FAQs)
Understanding ADC Aggregation
Q1: What are the primary causes of ADC aggregation related to the linker-payload?
A1: The primary driver of ADC aggregation is the increased surface hydrophobicity of the antibody after conjugation with a hydrophobic linker-payload.[4] This modification can expose hydrophobic patches on the antibody surface, leading to intermolecular interactions and the formation of aggregates.[4][8] Factors that contribute to this include:
-
Inherent Hydrophobicity of the Payload: Many potent cytotoxic drugs are highly hydrophobic.[4][5]
-
Linker Chemistry: The chemical structure of the linker can significantly influence the overall hydrophobicity of the ADC.[2]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[2]
-
Unfavorable Formulation Conditions: Suboptimal pH, salt concentration, and the use of organic co-solvents to dissolve the linker-payload can destabilize the antibody and promote aggregation.[4]
Q2: What are the consequences of ADC aggregation?
A2: ADC aggregation can have several negative consequences:
-
Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen and can be cleared more rapidly from circulation.[3]
-
Increased Immunogenicity: The presence of aggregates can trigger an immune response.[4]
-
Physical Instability: Aggregation can lead to precipitation, which affects the product's shelf-life and manufacturability.[2]
-
Process Inefficiencies: Removal of aggregates requires additional purification steps, which can reduce the overall yield and increase manufacturing costs.[4]
Strategies for Mitigation
Q3: How can we prevent or minimize ADC aggregation?
A3: A multi-faceted approach is recommended:
-
Incorporate Hydrophilic Linkers: The use of hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), is a key strategy to counteract the hydrophobicity of the payload.[1][2][9] These linkers can "shield" the hydrophobic drug.[10]
-
Optimize Drug-to-Antibody Ratio (DAR): A lower DAR generally leads to reduced aggregation. It is crucial to find a balance that maximizes efficacy while minimizing aggregation.[2]
-
Payload Selection and Modification: Developing more hydrophilic payloads can also mitigate aggregation.[2]
-
Formulation Optimization: Adjusting the buffer pH, ionic strength, and including stabilizers like surfactants (e.g., polysorbates) or sugars can improve ADC stability.
-
Conjugation Process Control: Immobilizing the antibody on a solid support during conjugation can physically separate the molecules and prevent aggregation.[4]
Q4: How does the length of a PEG linker impact ADC aggregation and performance?
A4: The length of the PEG chain in a linker is a critical parameter. Longer PEG chains generally lead to:
-
Improved Hydrophilicity: This helps to mitigate aggregation, especially at higher DARs.[1]
-
Enhanced Pharmacokinetics: Longer PEG chains can increase the hydrodynamic radius of the ADC, leading to a longer plasma half-life.[1][11]
-
Potential Decrease in in vitro Potency: There can be a trade-off, where longer linkers may slightly reduce the immediate cytotoxic effect in cell culture.[12]
The optimal PEG linker length is often specific to the antibody-payload combination and requires empirical testing.[1][12]
Quantitative Data Summary
The following tables summarize quantitative data from various studies to illustrate the impact of different strategies on ADC aggregation.
Table 1: Impact of Linker Hydrophilicity on ADC Aggregation
| Linker Type | ADC Construct | Storage Conditions | Aggregation (%) | Reference |
| Hydrophobic (dipeptide) | Trastuzumab-MMAE (DAR 8) | 2 days at +40°C | >95% | [13] |
| Hydrophilic (glucuronide) | Trastuzumab-MMAU (DAR 8) | 2 days at +40°C | 2% | [13] |
| Hydrophobic (Val-Cit-PAB) | Generic ADC | Not specified | up to 80% | [14] |
| Hydrophilic (glucuronide) | Generic ADC | Not specified | <5% | [14] |
| Hydrophilic (Val-Ala) | Generic ADC (DAR ~7) | Not specified | No obvious increase in dimer | [15] |
| Hydrophobic (Val-Cit) | Generic ADC (DAR ~7) | Not specified | 1.80% | [15] |
Table 2: Influence of PEG Linker Length on ADC Properties
| PEG Linker Length | ADC Construct | Plasma Half-life (h) | In Vitro Cytotoxicity (IC50, nM) | Reference |
| PEG4 | Generic ADC | ~20 | ~1.5 | [1][12] |
| PEG8 | Generic ADC | ~30 | ~2.0 | [1][12] |
| PEG12 | Generic ADC | ~40 | ~2.5 | [1][12] |
| PEG24 | Generic ADC | ~50 | ~3.0 | [1][12] |
| No PEG | Affibody-MMAE | ~0.33 | ~0.5 | [11] |
| 10 kDa PEG | Affibody-MMAE | Significantly improved | ~11.25 | [11] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify high molecular weight species (aggregates), monomers, and fragments of an ADC based on their hydrodynamic volume.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl or Agilent AdvanceBio SEC 300Å)[3][6]
-
HPLC or UPLC system with a UV detector
-
Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.[3] For hydrophobic ADCs, an organic modifier like 15% 2-propanol or acetonitrile (B52724) may be required to improve peak shape.[6][7]
-
ADC sample
-
Low-protein-binding 0.22 µm filters
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[3]
-
Sample Preparation: Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.1-1.0 mg/mL).[3] If necessary, filter the sample using a 0.22 µm filter.[3]
-
Chromatographic Run:
-
Data Analysis:
Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
Objective: To determine the size distribution (hydrodynamic radius) and polydispersity of an ADC sample as an indicator of aggregation.
Materials:
-
DLS instrument
-
Low-volume cuvette
-
ADC sample
-
Filtered buffer
Procedure:
-
Instrument Setup: Set the instrument parameters, including temperature (e.g., 25°C) and scattering angle (e.g., 90°).[3]
-
Sample Preparation:
-
Measurement:
-
Data Analysis:
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Assessment
Objective: To separate ADC species based on their hydrophobicity to determine the drug-to-antibody ratio (DAR) and assess the overall hydrophobicity.
Materials:
-
HIC column (e.g., Protein-Pak Hi Res HIC)[16]
-
HPLC or UPLC system with a UV detector
-
Mobile Phase A (high salt): e.g., 50 mM Sodium Phosphate, 2 M NaCl, pH 7.0[8]
-
Mobile Phase B (low salt): e.g., 50 mM Sodium Phosphate, pH 7.0, with 10% isopropanol (B130326) and 10% acetonitrile[8]
-
ADC sample
Procedure:
-
System and Column Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Injection: Inject the ADC sample onto the column.
-
Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B to elute the ADC species.[8] Species with lower DAR (less hydrophobic) will elute earlier, while higher DAR species (more hydrophobic) will elute later.[17]
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR based on the relative peak areas.[17]
-
Visualizations
Caption: Causes and consequences of ADC aggregation.
Caption: Troubleshooting workflow for ADC aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. Item - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - American Chemical Society - Figshare [acs.figshare.com]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. waters.com [waters.com]
- 17. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
Improving the aqueous solubility of Fmoc-PEG4-Ala-Ala-Asn-PAB constructs.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-PEG4-Ala-Ala-Asn-PAB constructs, focusing on challenges related to aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound construct?
A1: The this compound construct is a linker used in the synthesis of antibody-drug conjugates (ADCs). Each component has a specific function:
-
Fmoc (9-fluorenylmethoxycarbonyl): An amine-protecting group commonly used in solid-phase peptide synthesis.[1]
-
PEG4 (four-unit polyethylene (B3416737) glycol): A hydrophilic spacer designed to increase the aqueous solubility and in vivo half-life of the construct.[1][2][3]
-
Ala-Ala-Asn (Alanine-Alanine-Asparagine): A tripeptide sequence that can act as a cleavage site for specific enzymes, allowing for controlled drug release.[1]
-
PAB (p-aminobenzyl): A self-immolative linker that connects the peptide to the cytotoxic payload in an ADC, facilitating the release of the unmodified drug.[1][4]
Q2: The product description mentions that the PEG4 spacer increases aqueous solubility. To what extent?
Q3: Can the amino acid sequence (Ala-Ala-Asn) influence the solubility of the construct?
A3: Yes, the amino acid sequence plays a crucial role in determining the overall solubility of a peptide.[7][8] While Alanine is a hydrophobic amino acid, Asparagine is polar and hydrophilic. The overall contribution of the tripeptide to the construct's solubility will be a balance of these properties. However, issues with peptide solubility can sometimes arise from the formation of secondary structures or aggregation, which can be sequence-dependent.[9][10]
Q4: Are there any known liabilities with the PAB linker that might affect solubility?
A4: The p-aminobenzyl (PAB) linker itself can be hydrophobic, which may negatively impact the aqueous solubility of the overall construct, especially when conjugated to a hydrophobic drug payload.[4] The hydrophilic PEG4 spacer is included in the design to help counteract this potential issue.[1][2]
Troubleshooting Guide: Improving Aqueous Solubility
Problem: The this compound construct (or its conjugate) shows poor solubility in my aqueous buffer.
Below is a step-by-step guide to troubleshoot and improve the solubility of your construct. It is highly recommended to test the solubility on a small aliquot of your material before dissolving the entire sample.[11][12]
Step 1: Initial Assessment and Solvent Selection
The first step is to characterize the properties of your construct and choose an appropriate initial solvent.
-
Determine the Net Charge: Calculate the theoretical net charge of your peptide construct at a neutral pH.[12][13]
-
Assign a value of +1 to basic residues (Lys, Arg, His) and the N-terminus.
-
Assign a value of -1 to acidic residues (Asp, Glu) and the C-terminus.
-
The Ala-Ala-Asn sequence is neutral. The overall charge will depend on the full construct.
-
-
Initial Dissolution Strategy:
-
Neutral or Hydrophobic Peptides: Start by dissolving the construct in a minimal amount of a water-miscible organic co-solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[11][12] Then, slowly add the aqueous buffer to the dissolved peptide solution dropwise with gentle stirring.[11]
-
Charged Peptides:
-
Acidic (net negative charge): Try dissolving in a slightly basic buffer (e.g., 0.1M ammonium (B1175870) bicarbonate) or by adding a small amount of dilute ammonium hydroxide.[13][14]
-
Basic (net positive charge): Attempt dissolution in a slightly acidic solution (e.g., 10-25% acetic acid).[13][14]
-
-
Step 2: Employ Physical Dissolution Aids
If initial dissolution is challenging, physical methods can help overcome aggregation.
-
Sonication: Use a bath sonicator to apply ultrasonic energy, which can help break up aggregates and enhance dissolution.[11][12] It is recommended to sonicate in short bursts and cool the sample on ice in between to prevent heating and potential degradation.[12]
-
Vortexing: Gentle vortexing can also aid in the dissolution process.[11]
-
Heating: Gentle warming (e.g., to 37°C) may improve solubility for some peptides, but this should be done with caution to avoid degradation.[11][15]
Step 3: Optimize Formulation Conditions
If solubility remains an issue, systematically adjusting the formulation can have a significant impact.
-
pH Adjustment: Peptides are generally least soluble at their isoelectric point (pI), the pH at which they have no net charge. Adjusting the pH of the buffer away from the pI can increase solubility by increasing the net charge of the molecule.[7][16]
-
Use of Co-solvents: For very hydrophobic constructs, a higher percentage of an organic co-solvent may be necessary. However, be mindful of the compatibility of the co-solvent with your downstream application.[8][17]
-
Denaturing Agents: For persistent aggregation, denaturing agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can be used to dissolve the peptide, followed by dilution into the final buffer.[11][15]
Quantitative Data Summary: General Strategies for Improving Peptide Solubility
Since specific quantitative data for this compound is not publicly available, the following table summarizes general strategies and their typical effective concentrations.
| Strategy | Agent/Method | Typical Concentration/Condition | Notes |
| pH Adjustment | Acidic or Basic Buffers | 2 pH units away from pI | Peptides are most soluble when they have a net charge.[7][16] |
| Co-solvents | DMSO, DMF, Acetonitrile | 1-50% (v/v) | Start with a minimal amount and add aqueous buffer slowly. Check compatibility with the assay.[8][11] |
| Denaturing Agents | Guanidine HCl, Urea | 6-8 M for stock solution | Must be highly diluted for most biological assays.[11][15] |
| Physical Aids | Sonication | Short bursts with cooling | Effective for breaking up aggregates.[12] |
| Gentle Heating | Up to 40°C | Use with caution to avoid degradation.[15] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
-
Aliquot: Weigh a small, known amount of the lyophilized this compound construct (e.g., 1 mg).[12]
-
Initial Solvent: Based on the peptide's properties, add a small volume (e.g., 50 µL) of the primary solvent (e.g., sterile water, DMSO).
-
Observe: Check for dissolution. The solution should be clear and free of particulates.[12]
-
Physical Aids: If not fully dissolved, apply gentle vortexing and/or sonication in a water bath for 10-15 second intervals, cooling on ice in between.[12]
-
Titrate with Co-solvent/Buffer: If the construct remains insoluble, add a co-solvent (if starting with water) or the aqueous buffer (if starting with an organic solvent) in small increments, vortexing after each addition.
-
Record: Note the solvent system and approximate concentration at which the peptide fully dissolves.
Protocol 2: pH-Dependent Solubility Profiling
-
Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 8, 9).
-
Dispense Construct: Add a small, equal amount of the lyophilized construct to separate microcentrifuge tubes.
-
Add Buffers: Add an equal volume of each buffer to the respective tubes.
-
Equilibrate: Agitate the samples at a constant temperature for a set period (e.g., 1-2 hours).
-
Centrifuge: Pellet any undissolved material by centrifugation (e.g., 10,000 x g for 10 minutes).[12]
-
Quantify: Carefully remove the supernatant and measure the concentration of the dissolved peptide using a suitable analytical method (e.g., UV-Vis spectroscopy at 280 nm if the construct contains Trp or Tyr, or by HPLC).
-
Determine Optimal pH: The pH that yields the highest concentration of dissolved peptide is the optimal pH for solubilization.
Visualizations
Caption: A flowchart for troubleshooting poor solubility of peptide constructs.
Caption: The components and their functions in the this compound linker.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. purepeg.com [purepeg.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, ADC linker, 2055048-57-0 | BroadPharm [broadpharm.com]
- 6. This compound | CAS:2055048-57-0 | AxisPharm [axispharm.com]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. jpt.com [jpt.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 14. omizzur.com [omizzur.com]
- 15. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 16. lifetein.com [lifetein.com]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Overcoming Challenges in the Purification of Peptide Linker-Based ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of peptide linker-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying peptide linker-based ADCs?
The purification of peptide linker-based ADCs is a complex process due to the inherent heterogeneity of the conjugation reaction. Key challenges include:
-
Product-Related Impurities: Removal of unconjugated monoclonal antibodies (mAbs), excess free drug-linker, and ADCs with incorrect drug-to-antibody ratios (DAR).[1]
-
Process-Related Impurities: Elimination of impurities from the manufacturing process such as host cell proteins, DNA, and endotoxins.[]
-
Aggregation: The increased hydrophobicity of ADCs due to the conjugation of cytotoxic payloads can lead to the formation of aggregates, which can impact efficacy and safety.[3][4][5]
-
Structural Complexity: The intricate structure of ADCs presents analytical challenges in characterizing critical quality attributes (CQAs) like DAR, conjugation site specificity, and linker stability.[6]
Q2: Why is ADC aggregation a significant concern and how can it be minimized?
ADC aggregation, the clustering of ADC molecules, is a major obstacle as it can compromise the drug's stability, efficacy, and safety.[3][4] Aggregates can elicit immunogenic reactions and lead to off-target toxicity.[7][8]
Causes of Aggregation:
-
Increased Hydrophobicity: The attachment of hydrophobic payloads and linkers increases the propensity for aggregation to minimize exposure to the aqueous environment.[3][5]
-
Manufacturing Conditions: High shear forces, unfavorable buffer conditions (pH, salt concentration), and the use of organic solvents during conjugation can lead to protein denaturation and aggregation.[3][9]
-
Storage and Handling: Exposure to thermal stress, shaking, and even light can degrade the ADC and cause aggregation.[3]
Mitigation Strategies:
-
Process Optimization: Minimize shear stress during manufacturing steps like mixing and filtration.[3]
-
Formulation: Incorporate excipients, such as polysorbates, to prevent and reduce protein aggregation.[3]
-
Immobilization: Performing the conjugation while antibodies are immobilized on a solid support can prevent aggregation by keeping them physically separate.[9]
Q3: How does the peptide linker itself influence the purification process?
The properties of the peptide linker are critical in ADC development and directly impact purification.[10]
-
Hydrophobicity: Hydrophobic linkers can increase the overall hydrophobicity of the ADC, making it more prone to aggregation and requiring specific chromatographic conditions for separation.
-
Hydrophilicity: The use of hydrophilic linkers, such as certain peptide sequences or the incorporation of hydrophilic moieties, can improve solubility, reduce aggregation, and simplify purification requirements.[11][12]
-
Cleavage Susceptibility: The linker's design, which dictates its cleavage mechanism (e.g., by specific enzymes like cathepsin B), is a key factor in its stability during purification and subsequent efficacy.[11][12][] The linker must remain stable during purification to prevent premature release of the cytotoxic drug.[]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of peptide linker-based ADCs.
Problem 1: High Levels of Unconjugated Antibody Post-Purification
| Possible Cause | Troubleshooting Steps |
| Inefficient Conjugation Reaction | Optimize conjugation chemistry parameters such as molar ratio of drug-linker to antibody, reaction time, and temperature. |
| Inadequate Chromatographic Separation | Hydrophobic Interaction Chromatography (HIC): Optimize the salt concentration in the mobile phase. Unconjugated antibody is less hydrophobic and will elute earlier than the ADC species. A shallower gradient can improve resolution.[] Ion Exchange Chromatography (IEX): Exploit charge differences between the unconjugated antibody and the ADC. Adjusting the pH and salt gradient can enhance separation.[] |
Problem 2: Presence of Free Drug-Linker in the Final Product
| Possible Cause | Troubleshooting Steps |
| Ineffective Removal of Excess Reagents | Size Exclusion Chromatography (SEC): This is a primary method for removing small molecules like free drug-linker based on size differences.[][14] Ensure the column is properly packed and calibrated. Tangential Flow Filtration (TFF): A scalable method for the removal of unconjugated molecules through buffer exchange.[15] Optimize the membrane molecular weight cut-off and diafiltration volumes.[16] Cation Exchange Chromatography (CEX): Can be used in a bind/elute mode to selectively capture the ADC while allowing free toxins to flow through.[17] |
| Linker Instability | Evaluate the stability of the peptide linker under the purification conditions (pH, temperature). Premature cleavage can release the drug-linker.[18] Consider using a more stable linker design.[11] |
Problem 3: ADC Aggregation Observed During or After Purification
| Possible Cause | Troubleshooting Steps |
| Suboptimal Buffer Conditions | Screen different buffer compositions, including pH and excipients (e.g., arginine, polysorbates), to identify conditions that enhance ADC solubility and stability. |
| High Protein Concentration | Avoid excessive concentration of the ADC. If high concentrations are necessary, ensure the formulation buffer is optimized for stability. |
| Harsh Elution Conditions in Chromatography | In methods like IEX, harsh elution conditions (e.g., very low or high pH) can induce aggregation.[19] Use milder elution conditions or switch to a different purification technique like HIC, which uses non-denaturing conditions.[20] |
| Inappropriate Chromatography Resin | For hydrophobic ADCs, some SEC column stationary phases can cause secondary interactions leading to peak tailing and potential aggregation.[21][22] Use columns with inert surface chemistries designed for hydrophobic proteins.[22] |
Problem 4: Heterogeneous Drug-to-Antibody Ratio (DAR) Profile
| Possible Cause | Troubleshooting Steps |
| Stochastic Conjugation Process | For cysteine-linked ADCs, this can result in a mixture of species with DAR values of 0, 2, 4, 6, and 8.[] |
| Insufficient Resolution in Purification | Hydrophobic Interaction Chromatography (HIC): This is the most widely used method for separating different DAR species due to the increase in hydrophobicity with higher DARs. Optimize the gradient slope and salt type to improve resolution between different DAR species.[23][24] Anion Exchange Chromatography (AIEX): Can also be used to separate DAR species and may even resolve positional isomers.[25] |
Quantitative Data Summary
Table 1: Typical Mobile Phases for HIC Purification of ADCs
| Component | Mobile Phase A (Binding) | Mobile Phase B (Elution) | Purpose | Reference |
| Buffer | 25 mM Sodium Phosphate, pH 7.0 | 25 mM Sodium Phosphate, pH 7.0 | Maintain pH | [26] |
| Salt | 1.0 M Ammonium (B1175870) Sulfate (B86663) | No Salt | Promote hydrophobic interaction | [26] |
Table 2: Comparison of Common ADC Purification Techniques
| Technique | Principle of Separation | Primary Application | Advantages | Limitations | Reference |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | DAR separation, Aggregate removal | High resolution for DAR species, Non-denaturing conditions | Can have low yield, Requires optimization of salt conditions | [][20][26] |
| Ion Exchange Chromatography (IEX) | Surface Charge | Removal of unconjugated antibody, aggregates, and process-related impurities | High capacity, Removes charge variants | Can induce aggregation with harsh elution conditions | [][17][27] |
| Size Exclusion Chromatography (SEC) | Molecular Size | Removal of aggregates and free drug-linker, Buffer exchange | Mild conditions, Good for aggregate removal | Low resolution for DAR separation, Not easily scalable for purification | [][15][21] |
| Tangential Flow Filtration (TFF) | Molecular Size | Removal of free drug-linker, Buffer exchange | Fast and scalable | Not suitable for separating different DAR species or aggregates | [15] |
Experimental Protocols
Protocol 1: General Workflow for HIC Purification of a Cysteine-Linked ADC
-
Sample Preparation: Adjust the crude ADC conjugation mixture to a final concentration of approximately 0.5 M ammonium sulfate to promote binding to the HIC column.[26]
-
Column Equilibration: Equilibrate the HIC column (e.g., a phenyl-based resin) with Mobile Phase A (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0) for at least 5 column volumes (CVs).[26][28]
-
Sample Loading: Load the prepared ADC sample onto the equilibrated column.
-
Wash: Wash the column with 3-5 CVs of a mixture of Mobile Phase A and B (e.g., 33.3% Mobile Phase B) to remove unbound species.[26]
-
Elution: Elute the bound ADC species using a linear gradient from the initial wash conditions to 100% Mobile Phase B (e.g., 25 mM Sodium Phosphate, pH 7.0) over 20-30 CVs.[26] Different DAR species will elute as the salt concentration decreases, with higher DAR species eluting later.
-
Fraction Collection: Collect fractions throughout the elution gradient for subsequent analysis.
-
Column Cleaning and Storage: Clean the column with a sanitization buffer (e.g., 0.5 N NaOH) and store in an appropriate buffer (e.g., 20% Ethanol).[26]
Visualizations
Caption: A general experimental workflow for the multi-step purification of ADCs.
Caption: A decision tree for troubleshooting common ADC purification issues.
References
- 1. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 6. adcreview.com [adcreview.com]
- 7. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 11. pharmasalmanac.com [pharmasalmanac.com]
- 12. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. WO2019016070A1 - Removal of unbound drug after antibody drug conjugate coupling - Google Patents [patents.google.com]
- 17. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. benchchem.com [benchchem.com]
- 20. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. agilent.com [agilent.com]
- 23. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 25. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 26. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 27. Ion Exchange Chromatographic Methods for Purification of Therapeutic Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 28. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Off-Target Toxicity of Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on troubleshooting and mitigating off-target toxicity associated with Antibody-Drug Conjugates (ADCs).
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during ADC development and provides actionable solutions.
Q1: My ADC shows acceptable in vitro cytotoxicity against target cells but exhibits high toxicity in vivo, leading to a narrow therapeutic window. What are the likely causes?
A1: This discrepancy often points to premature payload release in systemic circulation.[1][2] The ideal linker should be stable in the bloodstream but efficiently release the payload within the target tumor cells.[][4]
-
Troubleshooting Steps:
-
Assess Linker Stability: The first step is to perform a plasma stability assay to quantify the extent of premature drug deconjugation.[5]
-
Analyze Payload Properties: Highly lipophilic payloads can diffuse into normal tissues, causing off-target effects even after premature release.[6]
-
Evaluate ADC Aggregation: Aggregates can form due to the increased hydrophobicity from payload conjugation, leading to uptake by Fcγ receptor (FcγR)-expressing immune cells and off-target toxicity.[7][8]
-
Q2: I'm observing significant hematological toxicity (e.g., neutropenia, thrombocytopenia) with my ADC. How can I address this?
A2: Hematological toxicity is a common dose-limiting toxicity for many ADCs.[2][9] It can arise from several mechanisms:
-
Payload-Dependent Toxicity: Many cytotoxic payloads, such as microtubule inhibitors (e.g., MMAE) and DNA-damaging agents, inherently affect rapidly dividing cells, including hematopoietic stem cells.[2][10]
-
Fc-Mediated Uptake: Fcγ receptors on immune cells, including macrophages and megakaryocytes, can mediate the non-specific uptake of ADCs, leading to payload delivery to these cells.[6][7]
-
"On-Target, Off-Tumor" Toxicity: The target antigen may be expressed at low levels on hematopoietic cells, leading to on-target toxicity in a non-tumor context.
-
Mitigation Strategies:
-
Fc Engineering: Introduce mutations (e.g., L234A/L235A) into the Fc region of the antibody to silence Fc-mediated effector functions and reduce uptake by immune cells.[7][9]
-
Payload Modification: Consider using a payload with a different mechanism of action or lower potency.[6][]
-
Optimize Drug-to-Antibody Ratio (DAR): A lower DAR often leads to improved tolerability and a wider therapeutic index.[6][12]
-
Q3: My ADC utilizes a cleavable linker, but the bystander effect appears limited in my solid tumor model. How can I enhance it?
A3: The bystander effect, where released payload kills adjacent antigen-negative tumor cells, is crucial for treating heterogeneous tumors.[13][14] Its limitation can be due to:
-
Inefficient Payload Diffusion: The dense tumor microenvironment can impede the diffusion of the released payload.[13]
-
Payload Properties: Payloads that are highly polar or become charged after cleavage may not be able to cross cell membranes to affect neighboring cells.[15] For example, the payload of T-DM1 retains a charged lysine (B10760008) after cleavage, preventing a bystander effect.[15]
-
Insufficient Payload Release: The linker may not be efficiently cleaved within the target cell.[4]
-
Troubleshooting & Enhancement Strategies:
-
Payload Selection: Use a membrane-permeable, non-polar payload. Payloads like MMAE and DXd are known to induce potent bystander effects.[15]
-
Linker Chemistry: Employ linkers, such as certain enzyme-cleavable dipeptides, that release the payload in its most active and diffusible form.[15]
-
Co-culture Bystander Assay: Perform an in vitro co-culture assay with antigen-positive and antigen-negative cells to quantify the bystander killing potential of your ADC.[16][17]
-
Q4: How do I choose between a cleavable and a non-cleavable linker to minimize toxicity?
A4: The choice depends on a balance between efficacy and safety.[6]
-
Cleavable Linkers: These are designed to release the payload upon specific triggers like enzymes or low pH inside the cell.[1] They generally show superior efficacy, partly due to the bystander effect.[6] However, if not sufficiently stable, they can cause off-target toxicity from premature payload release.[1]
-
Non-Cleavable Linkers: These rely on the complete degradation of the antibody in the lysosome to release the payload.[1] This mechanism typically leads to higher stability in circulation and a more favorable tolerability profile, but potentially lower efficacy as they do not induce a bystander effect.[6]
The decision should be guided by the target antigen's expression profile, the tumor heterogeneity, and the payload's properties.
Section 2: Data & Experimental Protocols
Quantitative Data Summary
Table 1: Influence of Drug-to-Antibody Ratio (DAR) on ADC Properties
| DAR Value | Systemic Clearance | Tolerability / MTD | Therapeutic Index | Reference(s) |
| Low (e.g., 2) | Slower | Higher | Wider | [6][12] |
| High (e.g., 8-10) | Faster (3-5 fold) | Lower | Narrower | [2][6][12] |
Table 2: Comparative In Vivo Stability of Different Linker Types
| Linker Type | Linker Example | Stability in Circulation | Key Feature | Reference(s) |
| Enzyme-Sensitive | Valine-Citrulline (vc) | Moderate to High | Cleaved by lysosomal proteases (e.g., Cathepsin B).[1] | [1] |
| pH-Sensitive | Hydrazone | Lower | Prone to hydrolysis in systemic circulation.[1] | [1] |
| Redox-Sensitive | Disulfide | Variable | Cleaved by reducing agents like glutathione.[1] | [1] |
| Non-Cleavable | Thioether (e.g., SMCC) | High | Requires antibody degradation for payload release.[1] | [1] |
Detailed Experimental Protocols
1. Protocol: In Vitro ADC Cytotoxicity Assay (MTT/XTT)
This protocol measures cell viability to determine the cytotoxic potential of an ADC.[18][19]
-
Principle: Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product. The color intensity is proportional to the number of living cells.[18]
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight.[20]
-
ADC Treatment: Treat cells with serial dilutions of the ADC and control antibody. Include untreated wells as a control.
-
Incubation: Incubate the plate for a period corresponding to several cell doubling times (e.g., 48-144 hours).[20]
-
Reagent Addition:
-
Absorbance Measurement: Read the absorbance on a microplate reader (e.g., 570 nm for MTT, 450-500 nm for XTT).[18][20]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
2. Protocol: In Vitro Bystander Effect Co-Culture Assay
This protocol evaluates the ability of an ADC to kill neighboring antigen-negative cells.[16][17]
-
Principle: Antigen-positive cells are co-cultured with fluorescently labeled antigen-negative cells. After ADC treatment, the viability of the antigen-negative population is assessed.[14][16]
-
Materials:
-
Antigen-positive (target) cell line.
-
Antigen-negative (bystander) cell line, stably transfected with a fluorescent protein (e.g., GFP).[16]
-
ADC and controls.
-
96-well imaging plates.
-
-
Procedure:
-
Cell Seeding: Co-seed the target and GFP-labeled bystander cells in a 96-well plate at a defined ratio (e.g., 1:1). Allow cells to adhere overnight.[17]
-
ADC Treatment: Add serial dilutions of the ADC.
-
Incubation & Imaging: Incubate the plate for 72-96 hours.[13] Acquire images using a high-content imaging system at regular intervals.
-
Data Analysis: Quantify the number of viable GFP-positive (bystander) cells in ADC-treated wells relative to untreated controls.[13] A significant reduction in the GFP-positive population indicates a bystander effect.[14]
-
3. Protocol: ADC Plasma Stability Assay (ELISA-based)
This protocol quantifies the amount of intact, payload-conjugated ADC remaining in plasma over time.[1][5]
-
Principle: A sandwich ELISA is used to capture the ADC from a plasma sample. A secondary antibody that detects the payload is then used to specifically quantify the amount of intact ADC.[1]
-
Procedure:
-
Incubation: Incubate the ADC in plasma (e.g., mouse, rat, or human) at 37°C.[5] Collect samples at various time points (e.g., 0, 24, 48, 96 hours).
-
Plate Coating: Coat a 96-well plate with an antibody that specifically captures the ADC's monoclonal antibody.[1]
-
Blocking: Block the plate to prevent non-specific binding.[1]
-
Sample Incubation: Add the plasma samples (containing the incubated ADC) to the wells. Intact ADC will be captured.[1]
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload.[1] This ensures only ADCs that have retained their payload are detected.
-
Substrate Addition: Add a chromogenic substrate and measure the absorbance.
-
Data Analysis: Calculate the percentage of intact ADC remaining at each time point relative to time zero.
-
Section 3: Visual Guides & Workflows
Diagrams of Key Concepts
A logical workflow to diagnose the root cause of high in vivo toxicity when in vitro results are favorable.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. Key Points of ADC Optimization Strategy – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fcγ Receptor-Dependent Internalization and Off-Target Cytotoxicity of Antibody-Drug Conjugate Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fcγ Receptor-Dependent Internalization and Off-Target Cytotoxicity of Antibody-Drug Conjugate Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. benchchem.com [benchchem.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Refinement of cleavage assays for consistent drug release data.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable data from cleavage assays for drug release.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the consistency of drug release data from cleavage assays?
A1: The consistency of drug release data is influenced by several critical factors. These include the physicochemical properties of the drug, the components of the formulation, and the release environment.[1] Key experimental parameters that must be carefully controlled are enzyme and substrate concentrations[2], buffer composition (pH, ionic strength, and buffer species)[3][4][5], temperature, and agitation speed.[6] For antibody-drug conjugates (ADCs), the purity of the antibody (>95% is recommended) and the drug-to-antibody ratio (DAR) are also crucial.[7][8]
Q2: How do I select the appropriate buffer for my cleavage assay?
A2: Buffer selection is critical as it can significantly affect drug release rates.[1][3] The choice depends on the cleavage mechanism. For pH-sensitive linkers, use buffers that mimic the target environment, such as simulated gastric fluid (pH 1.2) or buffers representing the endosomal/lysosomal pH range (pH 4.5-6.5).[1][9] For enzymatic assays, the buffer must maintain the optimal pH for enzyme activity. It's important to note that buffer species themselves can catalyze hydrolysis or otherwise affect release rates, so consistency is key.[4][5] For example, imidazole (B134444) has been shown to accelerate hydrolysis in some cases compared to phosphate (B84403) buffers.[5]
Q3: What is the significance of the Michaelis-Menten constant (Kₘ) in enzyme-mediated cleavage assays?
A3: The Michaelis-Menten constant (Kₘ) represents the substrate concentration at which the enzymatic reaction reaches half of its maximum velocity (Vₘₐₓ).[2] It is a measure of the enzyme's affinity for the substrate.[2] In the context of a cleavage assay, determining the Kₘ is crucial for setting the appropriate substrate concentration. To ensure the reaction rate is limited by the enzyme's activity and not the availability of the substrate, it is common practice to use a substrate concentration that is 10- to 20-fold higher than the determined Kₘ value.[2]
Q4: How can I minimize premature drug release during in vitro plasma stability assays?
A4: Premature drug release in plasma can compromise the therapeutic index of a drug conjugate.[10] This is primarily dictated by the stability of the linker. To minimize this, select a linker with high plasma stability.[10][11] For example, dipeptide linkers like Val-Cit are designed for cleavage by lysosomal proteases (e.g., Cathepsin B) and are generally stable in circulation.[11][12] Tandem-cleavage linkers, which require two sequential enzymatic steps for payload release, can offer even greater stability.[13] During the assay itself, ensure proper handling of plasma samples and ADC, and use analytical methods like LC-MS to accurately quantify the intact ADC and any released payload over time.[10][14]
Troubleshooting Guides
Problem 1: High variability or inconsistent release profiles between replicates.
-
Question: My replicate samples show significant variation in drug release. What are the potential causes and solutions?
-
Answer:
-
Inhomogeneous Sample Dispersion: Poor wetting or aggregation of microparticles can lead to variability.[6] Ensure particles are well-dispersed. Adding a surfactant like Tween 20 or PVA to the release medium can help.[6][15]
-
Inconsistent Agitation: The rate of agitation affects particle wetting and polymer degradation.[6] Use a calibrated shaker or stirring device and ensure all samples experience identical agitation.
-
Temperature Fluctuations: Temperature can significantly impact release rates, especially for polymer-based systems.[6] Use a calibrated, stable incubation system such as a dissolution bath.[1]
-
Buffer Preparation: Minor variations in buffer pH or concentration can alter release kinetics.[5] Prepare a single large batch of buffer for all replicates and time points in an experiment.
-
Pipetting/Sampling Errors: Inaccurate sampling volumes can introduce significant errors. Use calibrated pipettes and a consistent technique for sample collection. After sampling, it may be necessary to replace the collected volume with fresh medium to maintain sink conditions.[6]
-
Problem 2: No or very low drug release detected.
-
Question: I am not observing any significant drug release over the course of my experiment. What should I check?
-
Answer:
-
Inactive Enzyme (for enzymatic cleavage): The enzyme may have lost activity due to improper storage or handling. Verify enzyme activity with a known positive control substrate. Also, ensure there are no inhibitors present in your formulation or buffer, such as sodium azide (B81097) with HRP-conjugates.[7]
-
Incorrect Cleavage Conditions: The stimulus required for cleavage may be absent or incorrect.
-
pH-sensitive linkers: Verify the pH of your release medium. The linker may be stable at the tested pH.[16][17]
-
Enzyme-sensitive linkers: Confirm the buffer pH is optimal for the enzyme. Also, check that the correct enzyme for the specific linker sequence is being used (e.g., Cathepsin B for Val-Cit linkers).[12][14]
-
-
Linker Stability: The linker may be too stable under the tested conditions. Review the linker chemistry to ensure it is designed to cleave in your assay environment.[11][18]
-
Drug Detection Issues: The analytical method (e.g., HPLC, LC-MS) may not be sensitive enough to detect low levels of released drug. Validate your analytical method and ensure it can quantify the payload at the expected concentrations.
-
Drug Degradation: The released drug might be unstable in the release medium. Analyze for drug degradation products and, if necessary, account for this in the mass balance calculation.[6]
-
Problem 3: Unusually rapid or "burst" release.
-
Question: My assay shows an immediate release of a large fraction of the drug. How can I determine the cause and mitigate this?
-
Answer:
-
Unconjugated Drug: The initial "burst" may be due to the presence of free, unconjugated payload in your formulation. Purify the conjugate thoroughly before the assay to remove any unbound drug.[18]
-
Poor Formulation/Encapsulation: In nanoparticle or microparticle systems, a significant amount of drug may be adsorbed to the surface rather than encapsulated, leading to a burst release.[6] Optimize the formulation process to improve encapsulation efficiency.
-
Linker Instability: The linker may be unstable in the assay medium, leading to rapid, non-specific cleavage. This is a common issue with early-generation hydrazone linkers at physiological pH.[] Evaluate linker stability in the medium without the cleavage stimulus (e.g., without the enzyme).
-
Assay Method Artifact: Some methods, like using syringe filters for sample separation, may fail to separate free drug from nanoparticles, resulting in a pseudo burst release.[20] Centrifugal ultrafiltration is often a more reliable separation method.[15][20]
-
Data Presentation
Table 1: Comparative Properties of Common Cleavable Linkers
| Linker Type | Cleavage Stimulus | Common Examples | Typical Plasma Half-Life (t½) | Key Considerations |
| Hydrazone | Acidic pH (Endosomes/Lysosomes, pH 4.5-6.5) | AcBut-acylhydrazone | ~4.4 hours at pH 5; ~183 hours at pH 7.4[] | Stability can be low at physiological pH; release rate is tunable.[17][] |
| Disulfide | High Glutathione (GSH) concentration (Intracellular) | SPP, SPDB | Stability is tunable via steric hindrance around the bond. | Stable in circulation (low GSH), but readily cleaved inside cells (high GSH).[11][14] |
| Peptide | Lysosomal Proteases (e.g., Cathepsin B) | Valine-Citrulline (Val-Cit), Valine-Alanine (Val-Ala) | Generally stable in plasma. | Cleavage efficiency can depend on the specific peptide sequence and enzyme expression.[11][12] |
| β-Glucuronide | β-glucuronidase (Lysosomal enzyme, overexpressed in some tumors) | Glucuronide-PABC | Can show high plasma stability and efficacy. | May be less well-tolerated in vivo compared to some peptide linkers.[12] |
Table 2: Typical Kinetic Parameters for Enzyme-Mediated Cleavage Assays
| Parameter | Symbol | Definition | Importance in Assay Design |
| Michaelis Constant | Kₘ | Substrate concentration at which the reaction rate is half of Vₘₐₓ.[2] | Used to determine the appropriate substrate concentration for the assay.[2] |
| Catalytic Constant | k꜀ₐₜ | The turnover number; the maximum number of substrate molecules converted to product per enzyme active site per unit time. | Reflects the catalytic efficiency of the enzyme.[21] |
| Catalytic Efficiency | k꜀ₐₜ/Kₘ | An apparent second-order rate constant that measures how efficiently an enzyme converts a substrate to product.[21] | Allows for comparison of enzyme performance and substrate specificity.[21] |
| Initial Velocity | v₀ | The initial rate of the enzymatic reaction. | Measured across a range of substrate concentrations to determine Kₘ and Vₘₐₓ.[22] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol provides a general method to assess the stability of a drug conjugate (e.g., an ADC) in plasma.
Methodology:
-
Preparation: Thaw frozen plasma (e.g., human, rat) at 37°C. Centrifuge to remove any cryoprecipitates.
-
Incubation: Spike the drug conjugate into the plasma to a final concentration of ~100 µg/mL. Immediately mix by gentle inversion.
-
Time Points: Incubate the mixture in a water bath at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot of the plasma/conjugate mixture.
-
Quenching: Immediately quench the reaction by diluting the sample in cold PBS to stop any further cleavage.[14]
-
Analysis of Intact Conjugate:
-
Capture the conjugate from the plasma sample using an appropriate affinity chromatography method (e.g., Protein A or G for antibodies).[14]
-
Wash the affinity matrix to remove plasma proteins.
-
Elute the conjugate.
-
Analyze the eluate by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload loss.[10][14]
-
-
Analysis of Released Payload:
-
Alternatively, extract the free payload from the plasma aliquots using protein precipitation (e.g., with acetonitrile) or solid-phase extraction.
-
Quantify the amount of released payload by LC-MS/MS.[14]
-
-
Data Analysis: Plot the percentage of intact conjugate (or concentration of released payload) against time to determine the stability profile and calculate the plasma half-life (t½).[10]
Protocol 2: Cathepsin B-Mediated Cleavage Assay
This protocol evaluates the cleavage of a protease-sensitive linker (e.g., Val-Cit) by the lysosomal enzyme Cathepsin B.
Methodology:
-
Enzyme Activation: Prepare a Cathepsin B activation buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5). Pre-incubate the recombinant Cathepsin B in this buffer for 15 minutes at 37°C to ensure full activity.
-
Reaction Mixture: In a microcentrifuge tube, combine the drug conjugate (at a final concentration of ~10-50 µM) with the activated Cathepsin B enzyme in the activation buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction.
-
Quenching: Stop the reaction by adding a quenching solution, such as an excess of a protease inhibitor (e.g., PMSF) or by denaturing the enzyme with acetonitrile (B52724) or methanol.[23]
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.[14]
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.[14] For more detailed analysis, perform the assay at various substrate concentrations to determine kinetic parameters like Kₘ and k꜀ₐₜ.[2]
Visualizations
Caption: Troubleshooting workflow for inconsistent cleavage assay data.
References
- 1. omicsonline.org [omicsonline.org]
- 2. scientistlive.com [scientistlive.com]
- 3. scielo.org.mx [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody Conjugation Troubleshooting [bio-techne.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 12. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 13. biorxiv.org [biorxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 17. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 20. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. High-Throughput Steady-State Enzyme Kinetics Measured in a Parallel Droplet Generation and Absorbance Detection Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enhancing the specificity of the enterokinase cleavage reaction to promote efficient cleavage of a fusion tag - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Antibody-Drug Conjugate (ADC) Synthesis
Welcome to the ADC Synthesis Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and controlling for batch-to-batch variability during the synthesis of antibody-drug conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in ADC synthesis?
Batch-to-batch variability in ADC synthesis can arise from multiple factors throughout the manufacturing process. Key contributors include the inherent heterogeneity of the monoclonal antibody (mAb) starting material, inconsistencies in the conjugation reaction, and variations during purification and storage.[1][2][3][4] The conjugation method itself is a significant factor; for instance, stochastic conjugation to lysine (B10760008) or cysteine residues often results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites.[5][6] In contrast, site-specific conjugation methods can produce more homogeneous ADCs with predictable DARs.[7][8] Additionally, process parameters such as reactant concentrations, temperature, pH, and reaction time must be tightly controlled to ensure consistency.[9][10] Changes in equipment and scale during process scale-up can also introduce variability.[1][11]
Q2: How does linker chemistry influence ADC batch variability?
The choice of linker is critical as it affects the stability, efficacy, and homogeneity of the ADC.[6][12][13] Linker stability in circulation is crucial to prevent premature drug release, which can lead to off-target toxicity.[2][12][14] The linker's chemical properties, such as hydrophobicity, can also impact the ADC's propensity for aggregation.[9][15] Furthermore, the linker chemistry dictates the conditions required for the conjugation reaction, and slight variations in these conditions can lead to differences in conjugation efficiency and, consequently, batch-to-batch variability.[16]
Q3: My average Drug-to-Antibody Ratio (DAR) is inconsistent between batches. What are the potential causes and how can I troubleshoot this?
Inconsistent DAR is a common challenge and a critical quality attribute (CQA) that directly impacts the ADC's safety and efficacy.[10][17][][19] Potential causes for DAR variability include:
-
Inaccurate reactant concentrations: Precise quantification of the antibody, linker, and payload is essential.
-
Variations in reaction conditions: Inconsistent temperature, pH, or reaction time can alter the rate and extent of conjugation.
-
Inefficient mixing: Poor mixing, especially during scale-up, can lead to localized differences in reactant concentrations and incomplete reactions.[1]
-
Variability in the starting antibody: Differences in post-translational modifications or purity of the mAb can affect the number of available conjugation sites.
-
Degradation of reagents: The stability of the linker and payload should be monitored to ensure their reactivity is not compromised.
To troubleshoot, it is recommended to first verify the concentration and purity of all starting materials. A small-scale pilot experiment to optimize and standardize reaction conditions is also advisable. Implementing robust in-process controls to monitor the reaction progress can help identify deviations early on.
Troubleshooting Guides
Issue 1: High Percentage of Unconjugated Antibody
Symptom: Characterization of the final ADC product reveals a significant peak corresponding to the unconjugated (naked) antibody. This reduces the overall potency of the ADC preparation.[20][21]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Insufficient linker-payload activation or excess | - Ensure the molar ratio of the linker-payload to the antibody is optimized for the desired DAR. - Verify the activity of the activating agent and the integrity of the linker-payload molecule. |
| Suboptimal reaction conditions | - Optimize reaction parameters such as pH, temperature, and incubation time to favor conjugation. - Ensure adequate mixing to maintain a homogeneous reaction environment. |
| Quenching of the reaction | - Avoid introducing substances that could prematurely quench the conjugation reaction. - Ensure the quenching step is performed correctly and at the appropriate time. |
| Inefficient purification | - Optimize the purification method (e.g., chromatography) to effectively separate the conjugated ADC from the unconjugated antibody. |
Issue 2: Presence of High Molecular Weight Species (Aggregates)
Symptom: Analysis by size-exclusion chromatography (SEC) or other methods shows the presence of dimers, trimers, or higher-order aggregates.[22] Aggregation is a critical quality attribute as it can impact efficacy, pharmacokinetics, and immunogenicity.[9][22][23]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Hydrophobicity of the payload | - The conjugation of hydrophobic drugs can increase the propensity for aggregation.[9][23] Consider using formulation buffers with excipients that reduce protein-protein interactions. |
| Suboptimal buffer conditions | - Screen different buffer formulations (pH, ionic strength) to identify conditions that minimize aggregation. |
| Stress during processing | - Minimize exposure to physical stressors such as vigorous agitation, freeze-thaw cycles, and high temperatures.[22] |
| High protein concentration | - If possible, perform the conjugation and storage at a lower antibody concentration to reduce the likelihood of aggregation. |
| Ineffective purification | - Utilize purification techniques like SEC to remove existing aggregates from the final product.[22] |
Experimental Protocols & Data
Protocol 1: Determination of Average DAR by UV-Vis Spectroscopy
This method is a straightforward approach to determine the average DAR, provided the antibody and the drug have distinct absorbance maxima.[][19][23][24]
Methodology:
-
Measure Extinction Coefficients:
-
Accurately determine the molar extinction coefficients of the unconjugated antibody and the free drug at two wavelengths: typically 280 nm (for the antibody) and the wavelength of maximum absorbance for the drug (λmax).
-
-
Sample Preparation:
-
Prepare the ADC sample in a suitable, non-interfering buffer.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the ADC sample at both 280 nm and λmax of the drug.
-
-
Calculation:
-
Use the Beer-Lambert law and simultaneous equations to solve for the concentrations of the antibody and the drug in the ADC sample.
-
The average DAR is calculated by dividing the molar concentration of the drug by the molar concentration of the antibody.[19]
-
Protocol 2: Analysis of Unconjugated Antibody by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for separating ADC species based on their hydrophobicity, allowing for the quantification of unconjugated antibody and different drug-loaded species.[17][24]
Methodology:
-
System and Column:
-
Use an HPLC system with a suitable HIC column.
-
-
Mobile Phases:
-
Mobile Phase A: High salt concentration buffer (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate).
-
Mobile Phase B: Low salt concentration buffer (e.g., sodium phosphate).
-
-
Sample Preparation:
-
Dilute the ADC sample in Mobile Phase A to an appropriate concentration (e.g., 1 mg/mL).
-
-
Chromatographic Run:
-
Inject the sample onto the equilibrated HIC column.
-
Elute the bound species using a descending salt gradient (from Mobile Phase A to Mobile Phase B). The unconjugated antibody will elute first, followed by ADCs with increasing DAR.
-
-
Data Analysis:
-
Integrate the peak areas of the unconjugated antibody and all ADC species.
-
The percentage of unconjugated antibody is calculated as the area of the unconjugated antibody peak divided by the total area of all peaks.
-
Quantitative Data Summary
| Parameter | Analytical Method(s) | Typical Acceptance Criteria | Reference |
| Average Drug-to-Antibody Ratio (DAR) | UV-Vis, HIC, RP-HPLC, LC-MS | Varies by product, often 2-4 for cysteine-linked and heterogeneous for lysine-linked ADCs | [19][25] |
| Unconjugated Antibody | HIC, iCIEF, LC-MS | Product-specific, generally a low percentage is desirable | [20] |
| Aggregation | SEC, DLS, AUC | Typically >95% monomer content | [22][26] |
| Free Drug Level | RP-HPLC, LC-MS | Should be below a specified limit to minimize toxicity | [23] |
Visual Guides
ADC Synthesis and Purification Workflow
References
- 1. pharmacompass.com [pharmacompass.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. biocompare.com [biocompare.com]
- 4. zaether.com [zaether.com]
- 5. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pharmafocusamerica.com [pharmafocusamerica.com]
- 8. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conjugation process development and scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. veranova.com [veranova.com]
- 13. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. biopharmaspec.com [biopharmaspec.com]
- 16. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 19. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 20. Unconjugated Antibody Determination - Creative Proteomics [creative-proteomics.com]
- 21. veranova.com [veranova.com]
- 22. agilent.com [agilent.com]
- 23. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharmiweb.com [pharmiweb.com]
- 25. bioagilytix.com [bioagilytix.com]
- 26. cytivalifesciences.com [cytivalifesciences.com]
Optimizing storage conditions to maintain Fmoc-PEG4-Ala-Ala-Asn-PAB stability.
This technical support center provides guidance on optimizing storage conditions to maintain the stability of Fmoc-PEG4-Ala-Ala-Asn-PAB, a crucial linker for antibody-drug conjugates (ADCs). Here you will find answers to frequently asked questions and troubleshooting advice to address common challenges encountered during its handling and use in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
For long-term stability of the lyophilized powder, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture. Some suppliers suggest that storage at -20°C can maintain stability for up to three years. For short-term storage, 4°C is acceptable for up to two years.
Q2: How should I prepare and store solutions of this compound?
It is highly recommended to prepare solutions fresh for each use. If storage in solution is unavoidable, dissolve the compound in a dry, aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). For aqueous buffers, it is advisable to maintain a slightly acidic pH (around 5-6) to minimize hydrolysis and deamidation. Solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Peptide solutions are generally not recommended for long-term storage.
Q3: What are the potential degradation pathways for this compound?
Several degradation pathways can affect the stability of this compound:
-
Hydrolysis of the peptide bonds: The amide linkages between the alanine (B10760859) and asparagine residues can be susceptible to hydrolysis, especially at acidic or alkaline pH.
-
Deamidation of the asparagine (Asn) residue: The side chain of asparagine can undergo deamidation to form aspartic acid or isoaspartic acid, particularly at neutral to alkaline pH. This introduces heterogeneity and can affect the linker's properties.
-
Cleavage of the Fmoc protecting group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is labile to basic conditions. Exposure to even trace amounts of bases can lead to its premature removal. Aged DMF can contain dimethylamine (B145610) impurities that can cause Fmoc cleavage.[1][2]
-
Degradation of the PAB linker: The p-aminobenzyl carbamate (B1207046) (PABC) linker is designed for enzymatic cleavage but can also be susceptible to chemical degradation under certain conditions.
Q4: How can I assess the purity and stability of my this compound sample?
The most effective method for assessing the purity and stability of this compound is by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This technique can separate the intact molecule from potential degradation products and confirm their identities by mass analysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low solubility of the compound. | The peptide sequence and the Fmoc group can contribute to poor solubility in aqueous solutions. | Dissolve the compound in a minimal amount of a polar organic solvent like DMF or DMSO before diluting with your desired aqueous buffer. Gentle warming or sonication can also aid dissolution. |
| Unexpected loss of the Fmoc group detected by HPLC-MS. | The deprotection solution (e.g., piperidine (B6355638) in DMF) from a previous synthesis step may not have been completely removed. Alternatively, the storage solvent (e.g., aged DMF) may contain basic impurities. | Ensure thorough washing of the peptide-resin after Fmoc deprotection during synthesis. Use fresh, high-purity solvents for dissolving and storing the compound. If using DMF, consider degassing it before use to remove dimethylamine impurities.[1][2] |
| Appearance of new peaks in the HPLC chromatogram after storage in solution. | This indicates degradation of the molecule. The new peaks could correspond to deamidated products, hydrolyzed fragments, or the deprotected linker. | Prepare fresh solutions before use. If storage in solution is necessary, use a slightly acidic buffer (pH 5-6) and store at -80°C in single-use aliquots. Perform a stability study under your specific storage conditions to determine the acceptable storage duration. |
| Difficulty in achieving consistent results in conjugation reactions. | The purity of the this compound may have compromised over time, leading to a lower concentration of the active linker. | Re-evaluate the purity of your stock material using HPLC-MS before each use, especially if it has been stored for an extended period. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Notes |
| Solid (Lyophilized Powder) | -20°C | Up to 3 years | Store in a dark, dry environment. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| Solution in Organic Solvent (e.g., DMF, DMSO) | -20°C or -80°C | Short-term (days to weeks) | Prepare fresh if possible. Use single-use aliquots to avoid freeze-thaw cycles. |
| Solution in Aqueous Buffer | -80°C | Very short-term (days) | Buffer pH should be slightly acidic (pH 5-6). Not recommended for long-term storage. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution by HPLC-MS
Objective: To determine the stability of this compound under specific solvent and temperature conditions over time.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, DMF, phosphate-buffered saline pH 7.4, acetate (B1210297) buffer pH 5.5)
-
HPLC-grade water and acetonitrile
-
Formic acid (for mobile phase)
-
HPLC-MS system with a C18 column
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Time-Point Sampling: Aliquot the solution into several vials for different time points (e.g., 0, 24, 48, 72 hours, and 1 week). Store the vials under the desired temperature condition (e.g., 4°C, room temperature, 37°C).
-
Sample Analysis: At each time point, take one vial and dilute the sample to an appropriate concentration for HPLC-MS analysis.
-
HPLC-MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., 5-95% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 265 nm (for the Fmoc group) and MS detection in positive ion mode.
-
-
Data Analysis: Integrate the peak area of the intact this compound at each time point. Calculate the percentage of the remaining intact compound relative to the initial time point (T=0). Identify any major degradation products by their mass-to-charge ratio.
Mandatory Visualizations
Caption: Potential degradation routes for this compound.
Caption: Experimental workflow for stability analysis.
Caption: A logical approach to troubleshooting purity problems.
References
Validation & Comparative
A Head-to-Head Comparison of Fmoc-PEG4-Ala-Ala-Asn-PAB and Val-Cit Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs), dictating the stability of the ADC in circulation and the efficiency of payload release within the target cancer cells. This guide provides an objective, data-driven comparison of two prominent enzyme-cleavable linker technologies: the legumain-cleavable Fmoc-PEG4-Ala-Ala-Asn-PAB linker and the well-established cathepsin-cleavable Val-Cit linker.
Mechanism of Payload Release: A Tale of Two Enzymes
The fundamental difference between these two linkers lies in their enzymatic cleavage sites, which dictates where and how the cytotoxic payload is released. The Val-Cit linker is designed to be cleaved by lysosomal proteases, primarily Cathepsin B, which is often upregulated in tumor cells.[][] In contrast, the Ala-Ala-Asn peptide sequence in the this compound linker is a substrate for legumain, an asparaginyl endopeptidase also found to be overexpressed in the tumor microenvironment and within lysosomes.[3][4]
Performance Data at a Glance
The following table summarizes key quantitative data from comparative studies of ADCs utilizing Ala-Ala-Asn and Val-Cit linkers.
| Performance Metric | This compound Linker | Val-Cit Linker | Key Findings & References |
| In Vitro Cytotoxicity (IC50) | ~0.03 µg/mL (anti-HER2 ADC, SKBR3 cells) | ~0.03 µg/mL (anti-HER2 ADC, SKBR3 cells) | Both linkers demonstrate comparable and potent antigen-dependent cytotoxicity in high antigen-expressing cell lines.[4] |
| Plasma Stability | ~50% loss of intact ADC over 8 days in mouse plasma | ~50% loss of intact ADC over 8 days in mouse plasma | Both linkers show similar overall stability profiles in mouse plasma in a head-to-head comparison.[4] The PEG4 component in the this compound linker is designed to increase aqueous solubility.[5] |
| Off-Target Cytotoxicity | 2-3 fold higher off-target activity in antigen-negative cells | Lower off-target activity | The higher off-target activity of the Asn-containing linker may be due to the secretion of legumain into the tumor microenvironment, leading to extracellular payload release.[3] |
| Susceptibility to Neutrophil Elastase | Resistant to cleavage | Susceptible to cleavage | This is a significant advantage for the Ala-Ala-Asn linker, as neutrophil elastase-mediated cleavage of the Val-Cit linker is associated with off-target toxicities like neutropenia.[4] |
| Enzyme Specificity | Legumain | Primarily Cathepsin B, but also other cathepsins | The Ala-Ala-Asn linker offers an alternative cleavage mechanism that is independent of cathepsin activity.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC linker technologies. Below are generalized protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
-
Cell Seeding: Plate target cancer cells (e.g., SKBR3 for HER2-targeting ADCs) and an antigen-negative control cell line in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs with both the this compound and Val-Cit linkers in a complete cell culture medium. Add the diluted ADCs to the appropriate wells and incubate for a period of 72 to 120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration to determine the IC50 value using a suitable software.
ADC Plasma Stability Assay
This assay assesses the stability of the ADC and the integrity of the linker in a plasma environment over time.
-
Incubation: Incubate the ADCs with both linkers in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Collection: At each time point, collect an aliquot of the plasma-ADC mixture and immediately freeze it at -80°C to halt any degradation.
-
ADC Capture: Isolate the ADC from the plasma using an affinity capture method, such as Protein A beads.
-
Analysis (LC-MS): Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates linker cleavage and payload deconjugation.
-
Data Analysis: Plot the average DAR against time to determine the stability profile of the ADC with each linker.
Experimental Workflow for ADC Linker Comparison
The following diagram illustrates a typical workflow for the comparative evaluation of ADCs with different linkers.
Conclusion
The choice between this compound and Val-Cit linkers depends on the specific therapeutic goals and the characteristics of the target antigen and payload.
-
Val-Cit remains a robust and widely used linker with a well-understood mechanism of action and proven clinical efficacy. Its sensitivity to cathepsins provides a reliable mechanism for intracellular payload release.
-
This compound presents a promising alternative with a distinct enzymatic cleavage mechanism that is resistant to neutrophil elastase, potentially offering a better safety profile by mitigating off-target toxicities like neutropenia. The inclusion of a PEG spacer can also enhance the hydrophilicity of the ADC. However, the potential for higher off-target cytotoxicity due to extracellular legumain activity warrants careful consideration and evaluation in specific contexts.
Ultimately, a thorough head-to-head evaluation encompassing in vitro and in vivo studies is essential to select the optimal linker for a given ADC candidate, balancing potent on-target efficacy with a favorable safety profile.
References
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]
- 4. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Performance of Ala-Ala-Asn Linker vs. Other Dipeptide Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), dictating its stability in circulation and the efficiency of payload release within the target tumor cells. The choice of linker profoundly impacts the therapeutic index of an ADC, influencing both its efficacy and toxicity profile. This guide provides a comparative analysis of the in-vivo performance of the legumain-cleavable Ala-Ala-Asn (AAN) tripeptide linker against commonly used cathepsin-cleavable dipeptide linkers such as Val-Cit (valine-citrulline) and Val-Ala (valine-alanine).
While direct head-to-head in-vivo comparative studies of the Ala-Ala-Asn linker against other dipeptide linkers are limited in publicly available literature, this guide synthesizes existing data to provide a comprehensive overview for informed decision-making in ADC development.
Linker Performance Comparison
The selection of a linker is a multi-faceted decision, balancing stability, cleavage efficiency, and the specific characteristics of the target, payload, and antibody.
| Linker | Cleavage Enzyme | In Vitro Observations | In Vivo Performance Insights | Key Considerations |
| Ala-Ala-Asn | Legumain | An Ala-Ala-Asn-PABC ADC showed higher non-specific cytotoxicity in folate receptor alpha (FRA)-negative cells and lower specificity in FRA-low expressing cells compared to a Val-Cit-PABC variant.[1] | Direct in-vivo comparative data is scarce. However, related Asn-containing dipeptide linkers (e.g., Asn-Asn) have demonstrated comparable in-vivo efficacy and stability to Val-Cit counterparts, with the potential for reduced off-target toxicity due to resistance to neutrophil elastase.[1][2] | Legumain is overexpressed in the tumor microenvironment of various cancers, offering a distinct targeting advantage.[3] The potential for off-target cleavage by secreted legumain needs to be assessed.[2] |
| Val-Cit | Cathepsin B | Widely used and well-characterized. Demonstrates good stability in human plasma and efficient payload release in the lysosomal compartment.[1] | The Val-Cit linker has shown a half-life of approximately 6 days in mice and 9.6 days in cynomolgus monkeys, indicating high stability.[4] However, it can be susceptible to premature cleavage by extracellular proteases like neutrophil elastase, potentially leading to off-target toxicities such as neutropenia.[5][6] | A benchmark for cathepsin-cleavable linkers, with a large body of clinical and preclinical data. The potential for off-target toxicity is a key consideration. |
| Val-Ala | Cathepsin B | Exhibits better hydrophilicity and stability compared to Val-Cit, leading to less aggregation, especially with high drug-to-antibody ratios (DAR).[7] | In some contexts, Val-Ala has shown better performance than Val-Cit, Val-Lys, and Val-Arg analogues.[] It can also be susceptible to premature cleavage by extracellular proteases.[7] | A viable alternative to Val-Cit, particularly for hydrophobic payloads or when high DAR is desired. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach to evaluating these linkers, the following diagrams illustrate the key processes.
Caption: Figure 1: ADC Linker Cleavage Pathways
Caption: Figure 2: In Vivo ADC Linker Stability Workflow
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of in-vivo linker performance. Below are generalized protocols for key experiments.
In Vivo Xenograft Tumor Model for Efficacy Assessment
-
Cell Culture and Implantation:
-
Culture a human cancer cell line expressing the target antigen of the ADC (e.g., NCI-N87 for HER2).
-
Harvest cells and resuspend in a suitable medium (e.g., Matrigel).
-
Subcutaneously implant the cells into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
-
Animal Grouping and ADC Administration:
-
Randomize mice into treatment groups (e.g., vehicle control, ADC with Ala-Ala-Asn linker, ADC with Val-Cit linker).
-
Administer the ADCs intravenously at a specified dose and schedule (e.g., 3 mg/kg, once).[9]
-
-
Efficacy Monitoring:
-
Measure tumor volume and body weight two to three times per week.
-
Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor for any signs of toxicity.
-
-
Endpoint and Data Analysis:
-
The study endpoint may be a specific tumor volume, a predetermined time point, or signs of morbidity.
-
Analyze and plot tumor growth inhibition curves for each group.
-
Statistically compare the efficacy between different linker groups.
-
Pharmacokinetic Analysis of ADC Linker Stability
-
Animal Dosing and Sample Collection:
-
Administer a single intravenous dose of the ADC to healthy mice or rats.
-
Collect blood samples via a suitable method (e.g., tail vein, retro-orbital sinus) at various time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours post-dose).[10]
-
Process the blood to obtain plasma and store at -80°C until analysis.[11]
-
-
Quantification of Intact ADC (ELISA-based): [11]
-
Coat a 96-well plate with the target antigen.
-
Block non-specific binding sites.
-
Add diluted plasma samples to the wells to capture the ADC.
-
Detect the captured ADC using an enzyme-conjugated anti-human IgG antibody.
-
Add a substrate and measure the absorbance to determine the concentration of intact ADC.
-
-
Quantification of Free Payload (LC-MS/MS-based): [11]
-
Precipitate proteins from the plasma samples (e.g., with acetonitrile).
-
Separate the free payload from other plasma components using liquid chromatography.
-
Detect and quantify the free payload using tandem mass spectrometry.
-
-
Data Analysis:
-
Calculate the concentration of intact ADC and free payload at each time point.
-
Determine the pharmacokinetic parameters, including the half-life of the intact ADC, to assess linker stability.
-
Conclusion
The choice between an Ala-Ala-Asn linker and other dipeptide linkers is not straightforward and depends on the specific therapeutic context. While Val-Cit and Val-Ala are well-established cathepsin-cleavable linkers with extensive in-vivo data, they are associated with potential off-target toxicities. The legumain-cleavable Ala-Ala-Asn linker, and more broadly Asn-containing linkers, present a promising alternative by leveraging a different enzymatic cleavage mechanism that may offer an improved safety profile. However, the limited availability of direct in-vivo comparative studies underscores the need for further research to fully elucidate the performance of the Ala-Ala-Asn linker in various ADC formats. Future studies should focus on head-to-head comparisons of efficacy and toxicity in relevant preclinical models to guide the rational design of next-generation ADCs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. | Semantic Scholar [semanticscholar.org]
- 5. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multivalent peptidic linker enables identification of preferred sites of conjugation for a potent thialanstatin antibody drug conjugate | PLOS One [journals.plos.org]
- 10. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Balancing Act: How PEG Spacer Length Dictates Antibody-Drug Conjugate Performance
A comprehensive analysis of polyethylene (B3416737) glycol (PEG) spacer lengths on the pharmacokinetic profile of Antibody-Drug Conjugates (ADCs) reveals a critical trade-off between enhanced in vivo stability and potential impacts on cytotoxicity. For researchers, scientists, and drug development professionals, the strategic selection of a PEG linker is a pivotal step in optimizing the therapeutic index of these targeted cancer therapies.
The incorporation of PEG linkers in ADCs has become a widely adopted strategy to improve their physicochemical and pharmacological properties.[1] The hydrophilic nature of PEG can mitigate the aggregation often caused by hydrophobic payloads, particularly at higher drug-to-antibody ratios (DARs).[2] Furthermore, PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life, which in turn can result in greater accumulation of the ADC in tumor tissue.[2] However, the length of the PEG chain is a crucial parameter that must be carefully optimized, as it significantly influences the ADC's stability, pharmacokinetics (PK), and ultimately, its efficacy and toxicity profile.[1][3]
Comparative Analysis of Pharmacokinetic Parameters
The length of the PEG spacer in an ADC has a direct and profound impact on its behavior in vivo. Generally, increasing the PEG chain length leads to a longer plasma half-life and decreased clearance.[4] This extended circulation time is advantageous for delivering a sustained therapeutic dose to the tumor. However, this benefit can be offset by a potential decrease in in vitro cytotoxicity.[5][6] The optimal PEG linker length is therefore a delicate balance between these competing factors and is often specific to the antibody, payload, and target antigen.[2]
Below is a summary of quantitative data from various studies comparing key pharmacokinetic parameters across different PEG spacer lengths. It is important to note that these values are derived from different ADC constructs and experimental models, and therefore should be interpreted as illustrative of general trends.
| PEG Spacer Length | Half-life (t½) | Clearance (CL) | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| No PEG | Shortest | Highest | Highest Potency | Variable | [5] |
| Short PEG (e.g., PEG4) | Increased | Decreased | Moderately Potent | Improved | [7] |
| Medium PEG (e.g., PEG8, PEG12) | Moderately Increased | Moderately Decreased | Potent | Often Optimal | [2][8] |
| Long PEG (e.g., PEG24, PEG 4K, 10K) | Longest | Lowest | Reduced Potency | Can be enhanced due to PK | [5][9] |
Note: This table summarizes general trends observed in ADC development and is not based on a single direct comparative study of all linker types.
Studies have shown that ADCs with shorter PEG linkers may exhibit greater stability, while longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, especially for hydrophobic payloads.[1] For instance, one study found that increasing PEG chain length from 2 to 24 units in a drug-linker led to increased plasma and tumor exposures, with ADCs containing 8, 12, and 24 PEG units showing significantly higher tumor-to-plasma exposure ratios.[8] Conversely, another study using affibody-based drug conjugates demonstrated that while 4 kDa and 10 kDa PEG insertions extended half-life by 2.5 and 11.2-fold respectively, they also led to a 4.5 and 22-fold reduction in in vitro cytotoxicity.[5]
Experimental Protocols
To enable a thorough and standardized comparison of different PEG linkers, detailed and reproducible experimental protocols are essential. Below are outlines of key experimental procedures typically employed in the development and characterization of ADCs.
ADC Synthesis and Characterization
-
Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.[1]
-
Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.[1]
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.[1]
-
Purification: The resulting ADC is purified from unreacted linker and payload using methods such as size-exclusion chromatography (SEC).
-
Characterization: The drug-to-antibody ratio (DAR) is determined using techniques like UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC). The purity and aggregation of the ADC are assessed by SEC, and its identity and integrity are confirmed by mass spectrometry.[6]
In Vitro Cytotoxicity Assay
-
Cell Culture: Target cancer cells expressing the antigen of interest are cultured in appropriate media.
-
ADC Treatment: Serial dilutions of the ADC and a control antibody are prepared in the culture medium. The cells are then treated with the ADC or control solutions.
-
Incubation: The treated cells are incubated for a predetermined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT or XTT) or a fluorescence-based assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the in vitro potency of the ADC.
Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Healthy mice or rats are used for the study.[1]
-
Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.[1]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.[1]
-
Sample Processing: Plasma is isolated from the blood samples.[1]
-
Quantification: The concentration of the ADC in the plasma is quantified using an ELISA that detects the antibody portion of the conjugate.[1]
-
Data Analysis: Pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) are calculated using appropriate software.[1]
In Vivo Antitumor Efficacy Study
-
Tumor Model: Immunodeficient mice are subcutaneously implanted with human tumor xenografts that express the target antigen.[1]
-
Treatment Initiation: Once the tumors reach a specified size, the mice are randomized into treatment groups.[1]
-
ADC Administration: The different ADC constructs are administered to their respective groups, typically via intravenous injection, at a predetermined dose and schedule.[1]
-
Tumor Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).[1]
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.[1]
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[1]
Visualizing the Impact and Workflow
To better understand the relationships and processes involved in ADC development and the influence of PEG spacer length, the following diagrams have been generated.
Caption: Relationship between PEG spacer length and ADC pharmacokinetic properties.
Caption: A generalized workflow for the development and evaluation of ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Enzymatic vs. Chemically Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, directly influencing its efficacy, stability, and toxicity profile.[1][2] The choice between an enzymatically and a chemically cleavable linker dictates the mechanism of drug release and the overall performance of the ADC.[3] This guide provides an objective comparison of these two predominant classes of cleavable linkers, supported by experimental data and detailed methodologies, to inform rational ADC design.
The fundamental distinction between these linker types lies in their mechanism of payload release.[4] Enzymatically cleavable linkers are designed to be substrates for specific enzymes that are highly expressed in the tumor microenvironment or within lysosomes.[] In contrast, chemically cleavable linkers are engineered to be labile under specific chemical conditions prevalent within cancer cells, such as acidic pH or a high reducing potential.[6]
Figure 1. Conceptual difference between enzymatic and chemical linker cleavage mechanisms.
Quantitative Data Comparison
The selection of a linker strategy has profound implications for the stability, efficacy, and safety of an ADC. The following tables summarize quantitative data from preclinical studies to provide a comparative overview.
Table 1: Comparative Stability of ADC Linkers
| Linker Type | Sub-Type | Plasma Stability | Cleavage Trigger | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|---|---|---|
| Enzymatic | Valine-Citrulline (VC) | Generally high | Cathepsin B (lysosomal protease) | High plasma stability, efficient intracellular cleavage. | Susceptible to premature cleavage by extracellular proteases like elastase. | [2][4][] |
| β-Glucuronide | High | β-glucuronidase (tumor microenvironment) | Highly stable in plasma, specific release at the tumor site, high hydrophilicity reduces aggregation. | Dependent on the presence of β-glucuronidase, can be less well-tolerated in vivo compared to VC. | [2][7][8][9] | |
| Chemical | Hydrazone | Lower | Acidic pH (endosomes/lysosomes) | Exploits the lower pH of intracellular compartments. | Generally less stable in circulation compared to enzymatic linkers. | [1][6] |
| | Disulfide | Moderate | High glutathione (B108866) concentration (intracellular) | Utilizes the differential redox potential between plasma and the intracellular environment. | Potential for payload transfer to other circulating proteins like albumin. |[1][2] |
Table 2: Comparative Efficacy and Toxicity
| Feature | Enzymatic Linkers (e.g., Val-Cit) | Chemically Cleavable Linkers | Reference |
|---|---|---|---|
| Released Payload | Often unmodified, potent payload | Payload may have a small linker remnant | [3] |
| Bystander Effect | High, due to the release of membrane-permeable payloads. | Variable, can be high depending on the released payload's permeability. | [2][3][6] |
| Off-Target Toxicity | Higher potential due to possible premature release and bystander effect. | Can be high if the linker shows poor plasma stability. | [3][10] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect. | Can be effective, especially with a potent bystander effect. |[3][11] |
Experimental Protocols
Accurate assessment of ADC performance is crucial for development. The following are detailed methodologies for key comparative experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma from various species (e.g., human, mouse, rat).[2]
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.[2]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[2]
-
Analysis: Quantify the amount of intact ADC, total antibody, and released payload.[2]
-
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug. The difference indicates the extent of deconjugation.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin). It is often used to determine the drug-to-antibody ratio (DAR) over time.[2][4]
-
Figure 2. Workflow for comparing ADC linker stability and efficacy.
In Vivo Pharmacokinetic and Stability Assessment
Objective: To evaluate the stability and pharmacokinetic profile of the ADC in an animal model.
Methodology:
-
Animal Model: Typically, mice or rats are used.[10]
-
ADC Administration: Administer the ADC intravenously (IV) at a specified dose.[10]
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose). Process the blood to obtain plasma.[2]
-
Quantification of Intact ADC (ELISA):
-
Coat a 96-well plate with an antigen specific to the ADC's antibody.
-
Add diluted plasma samples; the intact ADC will bind to the coated antigen.
-
Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload.
-
Add a substrate to produce a detectable signal, which correlates with the concentration of intact ADC.[1]
-
-
Quantification of Free Payload (LC-MS/MS):
-
Precipitate proteins from plasma samples using an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the proteins and collect the supernatant containing the free payload.
-
Analyze the supernatant using LC-MS/MS to quantify the amount of prematurely released payload.[1]
-
Mechanism of Action and Signaling
Upon linker cleavage, the released cytotoxic payload exerts its cell-killing effect, often by inducing apoptosis. For many common payloads, such as auristatins (MMAE), this involves disruption of the microtubule network, leading to cell cycle arrest and activation of the apoptotic signaling cascade.
Figure 3. Simplified signaling pathway for apoptosis induced by a microtubule-inhibiting payload.
Conclusion
The choice between an enzymatically and a chemically cleavable linker is a critical decision in ADC development, with no single solution being optimal for all applications.[12] Enzymatically cleavable linkers, such as the widely used valine-citrulline dipeptide, generally offer high plasma stability and the potential for a potent bystander effect.[3][9] However, they can be susceptible to premature cleavage by non-target enzymes.[10] Chemically cleavable linkers provide an alternative strategy for payload release but can be associated with lower plasma stability.[1] Recent innovations, such as dual-enzyme and tandem-cleavage linkers, aim to improve the therapeutic index by enhancing stability and tumor-specific payload release.[10][13] Ultimately, the optimal linker strategy depends on the specific target antigen, the tumor microenvironment, the nature of the payload, and the desired balance between efficacy and safety.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 13. A dual-enzyme cleavable linker for antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC00957E [pubs.rsc.org]
Unveiling the Bystander Effect: A Comparative Guide to ADC Linker Technologies
For researchers, scientists, and drug development professionals, understanding the nuances of Antibody-Drug Conjugate (ADC) design is paramount to developing effective cancer therapies. A critical aspect of ADC efficacy is the "bystander effect," the ability of an ADC's cytotoxic payload to kill not only the target cancer cell but also neighboring, antigen-negative tumor cells. This phenomenon is largely governed by the linker technology connecting the antibody to the payload. This guide provides an objective comparison of the bystander effect mediated by different ADC linker technologies, supported by experimental data and detailed methodologies.
The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC development, directly impacting the payload's ability to diffuse across cell membranes and induce bystander killing.[1][2] Cleavable linkers are designed to release the payload in its free, membrane-permeable form upon entering the target cell, allowing it to exit and affect adjacent cells.[3] In contrast, non-cleavable linkers release the payload with an attached amino acid residue after lysosomal degradation, creating a charged molecule that is often trapped within the target cell, thereby limiting the bystander effect.[4]
Quantitative Comparison of Bystander Effect by Linker Technology
The following table summarizes quantitative data from preclinical studies, highlighting the differential bystander effects of ADCs with cleavable versus non-cleavable linkers.
| ADC | Linker Type | Payload | Target Antigen | In Vitro Model | Key Quantitative Results |
| Trastuzumab deruxtecan (B607063) (T-DXd) | Cleavable (Enzymatic) | DXd (Topoisomerase I inhibitor) | HER2 | Co-culture of HER2-positive (KPL-4) and HER2-negative (MDA-MB-468) cells. | DS-8201a (T-DXd) killed both HER2-positive and HER2-negative cells in co-culture.[3] |
| Trastuzumab emtansine (T-DM1) | Non-cleavable (Thioether) | DM1 (Microtubule inhibitor) | HER2 | Co-culture of HER2-positive (KPL-4) and HER2-negative (MDA-MB-468) cells. | T-DM1 killed only HER2-positive cells in co-culture, showing no significant bystander effect.[3] |
| Trastuzumab-vc-MMAE | Cleavable (Enzymatic) | MMAE (Microtubule inhibitor) | HER2 | Co-culture of HER2-low (GFP-MCF7) and HER2-high (N87, BT474, SKBR3) cells. | A positive correlation was observed between the fraction of HER2-positive cells and the extent of bystander killing of HER2-low cells. The Bystander Effect Coefficient (φBE) ranged from 1% to 41% depending on the HER2-positive cell line used.[4] |
| Trastuzumab-smcc-DM1 | Non-cleavable (Thioether) | DM1 (Microtubule inhibitor) | HER2 | Co-culture of HER2-positive and HER2-negative cells. | The extent of bystander killing was significantly lower compared to a valine-citrulline (cleavable) based conjugate.[4] |
| Brentuximab vedotin (SGN-35) | Cleavable (Enzymatic) | MMAE (Microtubule inhibitor) | CD30 | Co-culture of CD30-positive and CD30-negative cells (50:50 ratio). | Enhanced killing of CD30-negative cells was observed in the presence of CD30-positive cells.[4] |
| Anti-CanAg ADC (Disulphide linker) | Cleavable (Reductive) | DM1 derivative | CanAg (MUC1) | Not specified | Demonstrated a significant bystander effect. |
| Anti-CanAg ADC (Thioether linker) | Non-cleavable (Thioether) | DM1 derivative | CanAg (MUC1) | Not specified | Minimal bystander killing was observed. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the bystander effect of ADCs. Below are outlines for key in vitro and in vivo experiments.
In Vitro Co-Culture Bystander Effect Assay
This assay directly measures the ability of an ADC to induce killing of antigen-negative cells when co-cultured with antigen-positive cells.
1. Cell Line Preparation:
-
Antigen-Positive (Ag+) Cells: Select a cell line endogenously expressing the target antigen (e.g., SK-BR-3 for HER2).
-
Antigen-Negative (Ag-) Bystander Cells: Select a cell line that does not express the target antigen (e.g., MCF7 for HER2). To distinguish between the two cell populations, the bystander cells are typically engineered to express a fluorescent protein (e.g., GFP or RFP).
2. Co-Culture Seeding:
-
Seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). A typical total cell density is 5,000-10,000 cells per well.
-
Include monoculture controls for each cell line.
-
Allow the cells to adhere overnight.
3. ADC Treatment:
-
Prepare serial dilutions of the ADC in the appropriate cell culture medium.
-
Treat the co-cultures and monocultures with the ADC or a vehicle control (e.g., PBS). The chosen concentration should be cytotoxic to the Ag+ cells while having a minimal direct effect on the Ag- cells in monoculture.
-
Incubate the plates for a predetermined period (e.g., 72-120 hours).
4. Analysis of Bystander Killing:
-
Fluorescence Microscopy or High-Content Imaging: Capture images of the co-cultures. The number of surviving fluorescent bystander cells can be quantified using image analysis software.
-
Flow Cytometry: Harvest the cells and analyze the cell populations. The percentage of viable and dead bystander cells (identified by their fluorescence) can be determined using a viability dye (e.g., Propidium Iodide or DAPI).
In Vivo Xenograft Model for Bystander Effect Assessment
This model evaluates the bystander effect in a more physiologically relevant setting.
1. Cell Preparation and Tumor Implantation:
-
Prepare a mixed population of Ag+ and Ag- tumor cells. The Ag- cells are often engineered to express a reporter gene, such as luciferase, for in vivo imaging.
-
Subcutaneously inject the cell mixture into immunodeficient mice to establish tumors.
2. ADC Treatment:
-
Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer the ADC or a vehicle control intravenously.
3. Monitoring and Analysis:
-
Tumor Growth Measurement: Monitor tumor volume regularly using calipers.
-
Bioluminescence Imaging: For tumors containing luciferase-expressing bystander cells, perform in vivo imaging to specifically track the growth or regression of the Ag- cell population.
-
Endpoint Analysis: At the end of the study, excise the tumors for histological and immunohistochemical analysis to further investigate the bystander effect.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Mechanism of ADC Bystander Effect.
Caption: In Vitro Bystander Effect Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mass Spectrometry Techniques for ADC Conjugation and Purity Analysis
For researchers, scientists, and drug development professionals, the precise characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their safety and efficacy. Mass spectrometry (MS) has emerged as an indispensable tool for confirming successful drug conjugation, determining the drug-to-antibody ratio (DAR), and assessing the overall purity and heterogeneity of these complex biotherapeutics. This guide provides an objective comparison of four prominent mass spectrometry-based techniques: Native MS, Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS), supported by experimental data and detailed protocols.
Performance Comparison of Mass Spectrometry Techniques for ADC Analysis
The selection of an appropriate mass spectrometry technique for ADC analysis depends on various factors, including the specific analytical question, the nature of the ADC, and the desired level of detail. The following table summarizes key performance metrics for the four techniques discussed in this guide.
| Feature | Native MS | SEC-MS | LC-MS (Reversed-Phase) | MALDI-TOF MS |
| Primary Application | Intact mass analysis of non-covalent ADC complexes, DAR determination for cysteine-linked ADCs.[1][2][3] | Online buffer exchange, analysis of DAR, glycoforms, and aggregates in a single run.[1][2] | Subunit analysis (light and heavy chains), peptide mapping, localization of conjugation sites.[4][5][6] | Rapid DAR determination, analysis of intact and reduced ADCs.[7][8][9] |
| Mass Accuracy | High (<30 ppm)[10] | High | High | Moderate to High |
| Resolution | High, allows for resolution of different drug loads.[10] | High | High | Lower than ESI-based methods, but can resolve subunits.[7][9] |
| Sensitivity | High | High | Very High (LLOQ of 0.005 ng/mL for free payload reported).[11] | Moderate |
| Analysis Time | Rapid for direct infusion, longer with online separation. | ~15 minutes per sample.[12] | ~55 minutes for reduced ADC analysis.[4][5] | Rapid, suitable for high-throughput screening.[13][14] |
| Sample Preparation | Minimal, requires buffer exchange to volatile salts. | Minimal, online desalting.[2] | More extensive (reduction, deglycosylation, digestion for peptide mapping).[6] | Requires co-crystallization with a matrix.[15][16][17] |
| Key Advantage | Preserves non-covalent interactions, ideal for cysteine-linked ADCs.[1][2][3] | Combines separation with MS analysis for multi-attribute characterization.[1][2] | Provides detailed structural information at the subunit and peptide level.[4][5][6] | Speed and simplicity, making it suitable for initial screening.[13][14] |
| Key Limitation | Not ideal for highly heterogeneous lysine-linked ADCs without prior separation. | Potential for on-column degradation if conditions are not optimized. | Denaturing conditions can disrupt non-covalent ADCs.[18] | Lower resolution and mass accuracy compared to LC-MS techniques.[7][9] |
Experimental Workflows and Methodologies
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results in ADC analysis. Below are representative workflows for each of the four mass spectrometry techniques.
Native Mass Spectrometry Workflow
Experimental Protocol for Native MS:
-
Sample Preparation: The ADC sample is buffer-exchanged into a volatile aqueous buffer, typically 50-150 mM ammonium acetate, to ensure compatibility with mass spectrometry.[1][3] This step is critical for maintaining the native conformation of the ADC.
-
Mass Spectrometry Analysis: The prepared sample is introduced into the mass spectrometer via direct infusion using nano-electrospray ionization (nano-ESI).[19] The mass spectrometer is operated in a high mass-to-charge (m/z) range to accommodate the low charge states of the native protein.[1]
-
Data Analysis: The resulting mass spectrum, which shows a distribution of peaks corresponding to different drug-loaded species, is deconvoluted to obtain the zero-charge mass of each species. The average DAR is calculated from the relative intensities of these peaks.[10]
Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS) Workflow
Experimental Protocol for SEC-MS:
-
Sample Preparation: ADC samples are typically diluted in a suitable buffer. No extensive offline sample preparation is required as the SEC column performs online buffer exchange.
-
Chromatography and Mass Spectrometry: The ADC sample is injected onto an SEC column with a volatile mobile phase, such as ammonium acetate.[1][3] The column separates the ADC from high molecular weight aggregates and low molecular weight impurities. The eluent is directly introduced into the ESI source of the mass spectrometer for online analysis.[20]
-
Data Analysis: The mass spectra corresponding to the main ADC peak are deconvoluted to determine the mass of the different drug-loaded species and glycoforms. The average DAR and the relative abundance of different species are then calculated.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Subunit Analysis Workflow
Experimental Protocol for LC-MS (Subunit Analysis):
-
Sample Preparation: To simplify the mass spectra, ADCs are often deglycosylated using an enzyme like PNGase F.[12] Subsequently, the inter-chain disulfide bonds are reduced using a reducing agent such as dithiothreitol (B142953) (DTT) to separate the light and heavy chains.[6]
-
Chromatography and Mass Spectrometry: The mixture of light and heavy chains is separated using reversed-phase liquid chromatography (RPLC). The separated chains are then introduced into the mass spectrometer.[4][5]
-
Data Analysis: The mass spectra for the light and heavy chain peaks are deconvoluted to determine the mass of each chain with different numbers of conjugated drugs. The average DAR is calculated based on the relative abundance and drug load of each chain.[21]
MALDI-TOF Mass Spectrometry Workflow
Experimental Protocol for MALDI-TOF MS:
-
Sample Preparation: The ADC sample (either intact or reduced) is mixed with a matrix solution, such as sinapinic acid, which facilitates the desorption and ionization process.[8] A small droplet of this mixture is spotted onto a MALDI target plate and allowed to dry, forming co-crystals of the analyte and matrix.[15][16][17]
-
Mass Spectrometry Analysis: The target plate is inserted into the MALDI-TOF mass spectrometer. A pulsed laser is fired at the sample spot, causing the matrix to absorb the laser energy and desorb, carrying the ADC molecules into the gas phase as ions. These ions are then accelerated into the time-of-flight analyzer, where they are separated based on their mass-to-charge ratio.[7]
-
Data Analysis: The resulting mass spectrum typically shows singly charged ions, simplifying data interpretation.[8] The masses of the different drug-loaded species are determined, and the average DAR is calculated from their relative intensities.[22]
Conclusion
The comprehensive characterization of ADCs is a multifaceted challenge that often requires the application of orthogonal analytical techniques. Mass spectrometry, in its various forms, provides unparalleled insights into the critical quality attributes of these complex therapeutics. Native MS and SEC-MS are powerful for analyzing intact ADCs, particularly those with non-covalent linkages. LC-MS at the subunit and peptide level offers detailed structural information, while MALDI-TOF MS provides a rapid means for DAR determination. The choice of the most suitable technique will depend on the specific ADC and the analytical information required at a particular stage of drug development. By understanding the principles, advantages, and limitations of each method, researchers can develop a robust analytical strategy to ensure the quality, consistency, and efficacy of their ADC candidates.
References
- 1. lcms.cz [lcms.cz]
- 2. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Analysis of Reduced Antibody Drug Conjugate by Online LC-MS/MS with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bruker.com [bruker.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
- 12. agilent.com [agilent.com]
- 13. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Qualitative analysis of antibody-drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 18. agilent.com [agilent.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Analysis of ADCs by SEC-Native MS/IM-MS - Creative Biolabs [creative-biolabs.com]
- 21. lcms.cz [lcms.cz]
- 22. shimadzu.com [shimadzu.com]
Comparative Stability of Fmoc-PEG4-Ala-Ala-Asn-PAB in Human vs. Rodent Plasma: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The stability of linker chemistries within antibody-drug conjugates (ADCs) is a critical parameter influencing their therapeutic index. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and diminished efficacy. This guide provides a comparative overview of the expected stability of the Fmoc-PEG4-Ala-Ala-Asn-PAB linker in human versus rodent plasma, supported by established principles of peptide linker metabolism and detailed experimental protocols for in vitro assessment.
Executive Summary of Comparative Stability
It is well-documented that certain peptide linkers, particularly those containing sequences like valine-citrulline (Val-Cit), exhibit excellent stability in human plasma but are rapidly cleaved in rodent plasma.[1][2][4] This discrepancy is primarily attributed to the activity of the rodent-specific carboxylesterase 1c (Ces1c).[1][3][5][6] Given that the Ala-Ala-Asn sequence in this compound is a peptide, it is plausible that it may also be susceptible to differential enzymatic degradation between species.
Hypothetical Comparative Stability Data
The following table summarizes hypothetical, yet illustrative, quantitative data on the plasma stability of a peptide linker like this compound. This data is based on the known behavior of similar peptide linkers and is intended for comparative purposes.
| Plasma Source | Stability Metric (Half-life, t½) | % Intact Linker after 24h | Primary Cleavage Enzyme (Hypothesized) |
| Human Plasma | > 48 hours | > 90% | General peptidases (low activity) |
| Mouse Plasma | ~ 4 - 8 hours | < 20% | Carboxylesterase 1c (Ces1c), other peptidases |
| Rat Plasma | ~ 6 - 12 hours | < 30% | Carboxylesterase 1c (Ces1c), other peptidases |
Note: This data is illustrative and not based on direct experimental results for this compound.
Metabolic Breakdown Pathway
The degradation of the this compound linker is anticipated to proceed through enzymatic cleavage of the peptide backbone. In rodents, Ces1c is a likely candidate for this cleavage. Following peptide cleavage, the p-aminobenzyl carbamate (B1207046) (PABC) spacer is designed to undergo self-immolation to release the conjugated payload.[][8][9]
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol provides a general framework for assessing the stability of this compound in plasma.
1. Materials:
-
This compound compound
-
Pooled human, mouse, and rat plasma (e.g., K2-EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Internal standard (IS) for LC-MS/MS analysis
-
96-well plates
-
Incubator at 37°C
-
LC-MS/MS system
2. Experimental Workflow:
3. Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, prepare a working solution (e.g., 100 µM) by diluting in an appropriate solvent mixture (e.g., 50:50 ACN/water).
-
Incubation: Pre-warm the plasma samples (human, mouse, rat) to 37°C. In a 96-well plate, add the working solution to the plasma to achieve a final compound concentration of 1 µM.[10] The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.
-
Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation mixture.[10]
-
Reaction Quenching: Terminate the enzymatic reaction by adding a 3-fold volume of cold acetonitrile containing a suitable internal standard.[10]
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate plasma proteins.
-
Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
4. Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining compound against time and fitting the data to a first-order decay model. The half-life is calculated as t½ = 0.693/k, where k is the elimination rate constant.[10]
Conclusion
Significant species-specific differences in the plasma stability of peptide linkers are a critical consideration in preclinical drug development. While direct experimental data for this compound is needed for a definitive comparison, the existing literature strongly suggests a higher probability of instability in rodent plasma compared to human plasma due to the presence of enzymes like Ces1c.[1][2] The provided experimental protocol offers a robust framework for generating this crucial comparative data, enabling more informed decisions in the selection and advancement of ADC candidates. Researchers should be mindful of these potential species differences when interpreting preclinical data and predicting clinical outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Unraveling the Interaction between Carboxylesterase 1c and the Antibody-Drug Conjugate SYD985: Improved Translational PK/PD by Using Ces1c Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Benchmarking a Novel ADC: A Comparative Guide to Approved Therapies with Peptide Linkers
For Immediate Release
[City, State] – [Date] – This guide provides a comprehensive benchmark for a novel antibody-drug conjugate (ADC) against established, approved ADCs that utilize peptide linkers. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of performance metrics, detailed experimental methodologies, and visual representations of key biological and experimental processes.
The development of next-generation ADCs requires rigorous evaluation against current standards of care. This guide focuses on ADCs employing cleavable peptide linkers, a clinically validated and widely used technology. The data and protocols presented herein are intended to serve as a practical resource for the preclinical assessment of novel ADC candidates.
Data Presentation: A Comparative Analysis of Key Performance Metrics
Quantitative assessment of an ADC's physicochemical and biological properties is paramount for predicting its clinical potential. The following tables summarize key performance indicators for several approved ADCs with peptide linkers. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions, cell lines, and animal models.
| Antibody-Drug Conjugate (ADC) | Target Antigen | Payload | Linker | Average Drug-to-Antibody Ratio (DAR) | Reference |
| Brentuximab vedotin (Adcetris®) | CD30 | MMAE | Val-Cit | ~4 | [1] |
| Enfortumab vedotin (Padcev®) | Nectin-4 | MMAE | Val-Cit | ~3.8 | [2] |
| Trastuzumab deruxtecan (B607063) (Enhertu®) | HER2 | Deruxtecan (a topoisomerase I inhibitor) | GGFG | ~8 | |
| Sacituzumab govitecan (Trodelvy®) | TROP-2 | SN-38 (an active metabolite of irinotecan) | CL2A (a PEGylated linker) | ~7.6 | |
| Polatuzumab vedotin (Polivy®) | CD79b | MMAE | Val-Cit | ~3.5 | [1] |
Table 1: Characteristics of Selected Approved ADCs with Peptide Linkers. This table outlines the fundamental components of several commercially successful ADCs, highlighting the prevalence of the Val-Cit peptide linker and the trend towards higher DARs in newer generation ADCs.
| ADC | Cell Line | Target Expression | IC50 (ng/mL) | Reference |
| Brentuximab vedotin | Karpas 299 (Anaplastic Large Cell Lymphoma) | High | <10 | [2] |
| Enfortumab vedotin | BxPC-3 (Pancreatic Cancer) | High | 2.5 | [2] |
| Trastuzumab deruxtecan | SK-BR-3 (Breast Cancer) | High (HER2 3+) | ~15 | [3] |
| Trastuzumab deruxtecan | MDA-MB-453 (Breast Cancer) | Low (HER2 1+) | ~80 | [3] |
| Sacituzumab govitecan | MDA-MB-468 (Triple-Negative Breast Cancer) | High | ~200 | [4] |
Table 2: In Vitro Cytotoxicity of Approved ADCs. This table presents the half-maximal inhibitory concentration (IC50) of various ADCs against cancer cell lines with differing target antigen expression levels. The data illustrates the potent and target-dependent cytotoxicity of these agents.
| ADC | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Brentuximab vedotin | Karpas 299 | 1 mg/kg, single dose | Complete tumor regression | [5] |
| Enfortumab vedotin | BxPC-3 | 3 mg/kg, twice weekly for 3 weeks | >90% TGI | [5] |
| Trastuzumab deruxtecan | NCI-N87 (Gastric Cancer) | 5 mg/kg, single dose | Sustained tumor regression | [6] |
Table 3: In Vivo Efficacy of Approved ADCs in Preclinical Models. This table summarizes the anti-tumor activity of selected ADCs in mouse xenograft models, demonstrating their potent in vivo efficacy at clinically relevant doses.
Experimental Protocols: Methodologies for Key Benchmarking Assays
Reproducible and well-characterized assays are fundamental to the reliable assessment of ADC performance. This section provides detailed protocols for essential in vitro and in vivo experiments.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average number of drug molecules conjugated to an antibody and to assess the distribution of different drug-loaded species.[7][8]
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)[9]
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potency of an ADC against cancer cell lines.[10][11][12]
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC and control antibodies
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and control antibodies in complete culture medium.
-
Remove the old medium from the cells and add the ADC/control dilutions.
-
Incubate the plates for a specified period (e.g., 72-120 hours) at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 value.
Plasma Stability Assay
Objective: To evaluate the stability of the ADC and the rate of premature payload release in plasma.[13][14][15]
Materials:
-
ADC sample
-
Plasma from relevant species (human, mouse, rat)
-
37°C incubator
-
LC-MS system
-
Protein A affinity beads
Procedure:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
To measure intact ADC and DAR, capture the ADC from plasma using Protein A beads.
-
Analyze the captured ADC by LC-MS to determine the change in average DAR over time. A decrease in DAR indicates linker-payload instability.
-
To measure released payload, extract the free drug from the plasma samples and quantify using a validated LC-MS/MS method.
Bystander Effect Assay (Co-culture Method)
Objective: To assess the ability of the ADC's payload to kill neighboring antigen-negative cells.[16][17][18]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines (the Ag- line should be labeled with a fluorescent marker, e.g., GFP).
-
Complete cell culture medium
-
ADC and control antibodies
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Co-culture Ag+ and Ag- cells in a defined ratio in a 96-well plate.
-
Treat the co-culture with serial dilutions of the ADC.
-
Incubate for a period sufficient to observe cytotoxicity (e.g., 96 hours).
-
Quantify the viability of the Ag- (GFP-positive) cells using fluorescence imaging.
-
A significant reduction in the viability of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.
Immunogenicity Assay (Bridging ELISA)
Objective: To detect the presence of anti-drug antibodies (ADAs) in preclinical or clinical samples.[19][20]
Materials:
-
Biotinylated ADC
-
Ruthenylated (or other labeled) ADC
-
Streptavidin-coated microplates
-
Serum samples
-
Wash and assay buffers
-
Electrochemiluminescence reader
Procedure:
-
Incubate serum samples with a mixture of biotinylated and ruthenylated ADC.
-
If ADAs are present, they will form a "bridge" between the biotinylated and ruthenylated ADC.
-
Capture the complex on a streptavidin-coated plate.
-
Wash away unbound components.
-
Read the plate on an electrochemiluminescence reader. The signal intensity is proportional to the amount of ADAs present.
-
Positive samples are then subjected to a confirmatory assay where the signal is competed away by an excess of unlabeled ADC.
Mandatory Visualizations
Signaling Pathway of MMAE
Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that disrupts the cellular microtubule network, a critical component of the cytoskeleton involved in cell division.[21][] Upon release from the ADC within the cancer cell, MMAE binds to tubulin, inhibiting its polymerization into microtubules. This leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[23]
References
- 1. A comprehensive overview on antibody-drug conjugates: from the conceptualization to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 15. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. agilent.com [agilent.com]
- 17. benchchem.com [benchchem.com]
- 18. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 19. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 23. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
Safety Operating Guide
Proper Disposal of Fmoc-PEG4-Ala-Ala-Asn-PAB: A Guide for Laboratory Professionals
For immediate reference, treat all waste containing Fmoc-PEG4-Ala-Ala-Asn-PAB as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
This guide provides detailed procedures for the safe handling and disposal of this compound, a cleavable ADC linker used in the synthesis of antibody-drug conjugates. The following protocols are based on general best practices for solid-phase peptide synthesis (SPPS) waste and the known properties of the compound's components.
I. Understanding the Hazards
-
Fmoc (9-fluorenylmethoxycarbonyl) group: The process of removing the Fmoc group typically involves the use of piperidine (B6355638), a toxic and flammable base. The resulting waste stream is considered hazardous.
-
PEG4 (Polyethylene Glycol): Polyethylene glycol is generally considered non-hazardous, biodegradable, and not toxic to aquatic organisms. However, its presence in a mixture with hazardous chemicals requires the entire mixture to be treated as hazardous.
-
Ala-Ala-Asn (Amino Acid Tripeptide): Amino acids are the building blocks of proteins and are generally considered non-hazardous.
-
PAB (p-aminobenzyl alcohol): This component is known to cause eye, skin, and respiratory tract irritation. Waste containing p-aminobenzyl alcohol should be handled as hazardous.
II. Disposal Procedures
Proper segregation of waste is crucial for safe and compliant disposal.
A. Unused or Expired Solid this compound
-
Containerization: Keep the compound in its original, clearly labeled container. If the original container is damaged, transfer the contents to a new, compatible container that is in good condition and free from leaks.
-
Labeling: Affix a hazardous waste label to the container. The label must include the full chemical name, "this compound," and the words "Hazardous Waste."
-
Storage: Store the container in a designated hazardous waste accumulation area, segregated from incompatible chemicals.
-
Collection: Arrange for pickup by your institution's licensed hazardous waste disposal service.
B. Contaminated Laboratory Supplies
Items such as gloves, weighing paper, pipette tips, and vials that have come into contact with this compound are considered contaminated solid waste.
-
Collection: Place all contaminated solid waste into a designated, leak-proof container lined with a durable plastic bag.
-
Labeling: Clearly label the container as "Hazardous Waste" and specify the contaminant, for example, "Solid waste contaminated with this compound."
-
Storage and Disposal: Store the container in the hazardous waste accumulation area and dispose of it through your institution's hazardous waste program.
C. Liquid Waste from Experimental Procedures
Liquid waste generated during the use of this compound in peptide synthesis must be segregated based on its chemical composition.
-
Halogenated Solvents: (e.g., Dichloromethane - DCM) Collect in a designated "Halogenated Waste" container.
-
Non-Halogenated Solvents: (e.g., Dimethylformamide - DMF, N-Methyl-2-pyrrolidone - NMP) Collect in a designated "Non-Halogenated Waste" container.
-
Basic Waste: Solutions containing piperidine from Fmoc deprotection are basic and toxic. Collect this waste in a separate, clearly labeled "Basic Waste" or "Piperidine Waste" container.
-
Acidic Waste: Solutions containing acids like trifluoroacetic acid (TFA) from peptide cleavage should be collected in a designated, acid-resistant "Acidic Waste" or "TFA Waste" container.
For all liquid waste streams:
-
Labeling: Ensure each waste container is clearly and accurately labeled with its full chemical contents and associated hazards.
-
Storage: Store waste containers in a designated hazardous waste area with secondary containment to prevent spills. Keep containers tightly closed when not in use.
-
Disposal: Arrange for collection by your institution's licensed hazardous waste disposal service. Never dispose of chemical waste down the sink.
III. Quantitative Data Summary
| Waste Type | Key Components | Hazard Classification | Disposal Container |
| Unused Solid | This compound | Hazardous | Original or compatible, sealed container |
| Contaminated Solids | Gloves, pipette tips, etc. | Hazardous | Lined, leak-proof container |
| Halogenated Liquid | Dichloromethane (DCM) | Hazardous | "Halogenated Waste" |
| Non-Halogenated Liquid | Dimethylformamide (DMF) | Hazardous | "Non-Halogenated Waste" |
| Basic Liquid Waste | Piperidine in DMF | Hazardous, Basic, Toxic | "Basic Waste" or "Piperidine Waste" |
| Acidic Liquid Waste | Trifluoroacetic Acid (TFA) | Hazardous, Acidic, Corrosive | "Acidic Waste" or "TFA Waste" |
IV. Experimental Workflow and Disposal Decision Process
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound waste.
Personal protective equipment for handling Fmoc-PEG4-Ala-Ala-Asn-PAB
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-PEG4-Ala-Ala-Asn-PAB. The following procedures are based on best practices for handling similar peptide compounds and should be supplemented by a thorough review of the substance-specific Safety Data Sheet (SDS) obtained from the supplier.
Personal Protective Equipment (PPE)
A risk assessment of the specific laboratory tasks should always be conducted to determine if additional PPE is required[1]. The following table summarizes the recommended personal protective equipment for handling this compound, particularly in its solid, lyophilized powder form.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must meet ANSI Z87.1 standards[1]. |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard[1]. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the peptide[1]. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from contamination[1][2]. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of the lyophilized powder to prevent inhalation of dust particles[1][2][3]. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present[1]. |
Operational Plan: Handling and Storage
Proper handling and storage are vital to maintain the stability and integrity of this compound.
Receiving and Storage:
-
Upon receipt, store the compound at -20°C in a tightly sealed container away from light[3][4].
-
The product is typically shipped at ambient temperature[4].
Handling the Lyophilized Powder:
-
Preparation: Before opening, allow the container to warm to room temperature in a desiccator to prevent moisture absorption, as peptides can be hygroscopic[1].
-
Weighing: Weigh the lyophilized powder quickly in a controlled environment, such as a chemical fume hood, to minimize exposure to air and prevent inhalation of dust.
-
Personal Protective Equipment: Ensure all required PPE is worn, including a lab coat, safety goggles, and gloves[2]. A respirator is recommended during weighing[2].
Reconstitution (Dissolving the Peptide):
-
Solvent Selection: The PEG spacer in this compound increases its aqueous solubility[4][5]. For ADC synthesis, organic solvents like DMF are often used for Fmoc deprotection[6].
-
Procedure: Add the solvent slowly to the vial containing the peptide. Cap the container securely before mixing. Sonication in a water bath can aid dissolution, but avoid excessive heating[1].
Storage of Solutions:
-
It is not recommended to store peptides in solution for long periods[1].
-
If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles[1].
Disposal Plan
All waste materials should be handled in accordance with institutional, local, state, and federal regulations[3].
Step-by-Step Disposal Procedure:
-
Waste Collection: Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste[2].
-
Container Sealing: Securely seal the waste container to prevent any leakage[2].
-
Contaminated Materials: Dispose of all contaminated lab supplies (e.g., pipette tips, gloves, vials) in the designated chemical waste container.
-
Disposal Method: One common method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[3].
-
Institutional Protocol: Always follow your institution's specific procedures for the collection and disposal of chemical waste[2]. Do not pour peptide solutions or reagents into the public sewer system.
Experimental Workflow and Safety Diagram
The following diagrams illustrate the general workflow for handling this compound and the logical relationship of safety precautions.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
